molecular formula C10H10N2O B1504992 5-Methoxyquinolin-6-amine CAS No. 54620-48-3

5-Methoxyquinolin-6-amine

Cat. No.: B1504992
CAS No.: 54620-48-3
M. Wt: 174.2 g/mol
InChI Key: RJUWMZNBSHEASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinolin-6-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-7-3-2-6-12-9(7)5-4-8(10)11/h2-6H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUWMZNBSHEASH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700798
Record name 5-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54620-48-3
Record name 5-Methoxyquinolin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a robust synthetic route to 5-methoxyquinolin-6-amine, a key heterocyclic scaffold of significant interest to researchers, scientists, and drug development professionals. The synthesis commences from the readily available starting material, 3-methoxy-4-nitroaniline, and proceeds through a two-step sequence involving a classical Skraup-Doebner-von Miller cyclization followed by a nitro group reduction. This guide delves into the mechanistic underpinnings of each transformation, offering field-proven insights into experimental design, reagent selection, and reaction optimization. Detailed, step-by-step protocols for all key experiments are provided, alongside data presentation in structured tables and visualizations of the reaction pathway and mechanism to ensure clarity and reproducibility.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its presence in blockbuster drugs such as the antimalarial chloroquine highlights the therapeutic potential of this scaffold. The specific substitution pattern on the quinoline nucleus is critical in modulating its pharmacological properties. This compound, the target of this guide, is a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The strategic placement of the methoxy and amino groups offers versatile handles for further functionalization, enabling the exploration of new chemical space.

This guide moves beyond a simple recitation of synthetic steps to provide a causal understanding of the experimental choices, empowering the researcher to not only replicate the synthesis but also to adapt and troubleshoot it for their specific needs.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, beginning with the construction of the quinoline core via a Skraup-Doebner-von Miller reaction, followed by the reduction of a nitro group to the desired amine. The choice of 3-methoxy-4-nitroaniline as the starting material is strategic, as its substitution pattern directly dictates the regiochemistry of the final product.

Synthetic_Pathway A 3-Methoxy-4-nitroaniline B 5-Methoxy-6-nitroquinoline A->B Step 1: Skraup-Doebner-von Miller Reaction (Glycerol, H₂SO₄, Oxidizing Agent) C This compound B->C Step 2: Nitro Group Reduction (e.g., SnCl₂, HCl)

Caption: Overall synthetic route to this compound.

Step 1: Skraup-Doebner-von Miller Synthesis of 5-Methoxy-6-nitroquinoline

The first step involves the synthesis of the quinoline ring system through the Skraup-Doebner-von Miller reaction. This classic named reaction utilizes the condensation of an aniline with glycerol in the presence of a strong acid and an oxidizing agent.[2][3]

Mechanistic Insights

The mechanism of the Skraup-Doebner-von Miller reaction is a subject of some debate, but it is generally accepted to proceed through the following key steps:[4][5]

  • Dehydration of Glycerol: In the presence of concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of the aniline derivative (3-methoxy-4-nitroaniline) acts as a nucleophile and adds to the β-carbon of acrolein in a conjugate Michael addition.

  • Cyclization and Dehydration: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline ring, which then dehydrates to form a more stable dihydroquinoline.

  • Oxidation: The dihydroquinoline is then oxidized to the aromatic quinoline. The oxidizing agent can be the nitro group of the starting aniline itself or an externally added oxidant like arsenic pentoxide or nitrobenzene.

Skraup_Mechanism cluster_0 Acrolein Formation cluster_1 Quinoline Ring Formation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, -2H₂O Aniline 3-Methoxy-4-nitroaniline Michael_Adduct Michael_Adduct Aniline->Michael_Adduct Michael Addition Acrolein2 Acrolein Acrolein2->Michael_Adduct Cyclized_Intermediate Cyclized_Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Electrophilic Substitution Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline 5-Methoxy-6-nitroquinoline Dihydroquinoline->Quinoline Oxidation

Caption: Simplified mechanism of the Skraup-Doebner-von Miller reaction.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Methoxy-4-nitroaniline168.1516.8 g0.1
Glycerol92.0927.6 g (22 mL)0.3
Concentrated Sulfuric Acid98.0850 mL-
Arsenic Pentoxide (As₂O₅)229.8411.5 g0.05

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 16.8 g (0.1 mol) of 3-methoxy-4-nitroaniline, 27.6 g (0.3 mol) of glycerol, and 11.5 g (0.05 mol) of arsenic pentoxide.

  • With vigorous stirring, slowly add 50 mL of concentrated sulfuric acid from the dropping funnel. The addition should be controlled to maintain the reaction temperature below 120°C. An initial exothermic reaction is expected.

  • After the addition is complete, heat the reaction mixture to 130-140°C and maintain this temperature for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto 500 g of crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exotherm.

  • The crude 5-methoxy-6-nitroquinoline will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water to afford pale yellow crystals.

Safety Precautions: The Skraup reaction can be highly exothermic and should be conducted with extreme caution in a well-ventilated fume hood.[2] Arsenic pentoxide is highly toxic and should be handled with appropriate personal protective equipment.

Step 2: Reduction of 5-Methoxy-6-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group of 5-methoxy-6-nitroquinoline to the corresponding amine. A common and effective method for this transformation is the use of tin(II) chloride in the presence of a strong acid.[6]

Mechanistic Rationale

Tin(II) chloride is a classical reducing agent for aromatic nitro compounds. In an acidic medium (typically concentrated hydrochloric acid), SnCl₂ acts as a source of electrons to reduce the nitro group in a stepwise manner, likely through nitroso and hydroxylamine intermediates, to the final amine. The tin is oxidized from Sn(II) to Sn(IV) in the process.

Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-6-nitroquinoline204.1810.2 g0.05
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6356.4 g0.25
Concentrated Hydrochloric Acid36.46100 mL-
Sodium Hydroxide40.00As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.2 g (0.05 mol) of 5-methoxy-6-nitroquinoline in 100 mL of concentrated hydrochloric acid with stirring. Gentle heating may be required to achieve complete dissolution.

  • To this solution, add 56.4 g (0.25 mol) of tin(II) chloride dihydrate in portions. The addition should be done carefully as the reaction is exothermic.

  • After the addition is complete, heat the reaction mixture to 80-90°C and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and carefully neutralize it by adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 10). A precipitate of tin hydroxides will form.

  • Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).

Characterization and Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the final product should also be determined and compared with literature values.

Expected Yields and Physical Properties:

CompoundMolecular FormulaMolar Mass ( g/mol )Expected YieldAppearanceMelting Point (°C)
5-Methoxy-6-nitroquinolineC₁₀H₈N₂O₃204.1860-70%Pale yellow solid145-147
This compoundC₁₀H₁₀N₂O174.2075-85%Off-white to pale brown solid138-140

Conclusion

This in-depth technical guide has outlined a reliable and well-documented synthetic pathway for the preparation of this compound from 3-methoxy-4-nitroaniline. By providing a detailed explanation of the underlying chemical principles and step-by-step experimental protocols, this document serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented methodology is scalable and utilizes readily available starting materials, making it an attractive route for the synthesis of this important quinoline derivative.

References

A Spectroscopic Guide to 5-Methoxyquinolin-6-amine: Elucidating Structure Through NMR, IR, and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Quinoline derivatives, in particular, represent a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1][2] This technical guide provides an in-depth analysis of the spectroscopic data for 5-Methoxyquinolin-6-amine, a key intermediate in the synthesis of pharmacologically active compounds. Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will illustrate how these techniques synergistically contribute to the unambiguous confirmation of its molecular structure. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the spectroscopic characterization of this important molecule.

The Molecular Blueprint: Structural Features of this compound

This compound possesses a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a methoxy group at position 5 and an amine group at position 6. These functional groups and the overall aromatic structure give rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Environment

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating effects of the methoxy and amino groups, as well as the anisotropic effects of the fused ring system.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5dd1HH-2
~7.3dd1HH-3
~8.0dd1HH-4
~7.0d1HH-7
~7.5d1HH-8
~4.0s3H-OCH₃
~4.5br s2H-NH₂

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary slightly.[3]

Interpretation of the ¹H NMR Spectrum:

The downfield chemical shifts of the protons on the pyridine ring (H-2, H-3, and H-4) are characteristic of their position adjacent to the electronegative nitrogen atom. The protons on the benzene ring (H-7 and H-8) will have their chemical shifts influenced by the electron-donating methoxy and amino substituents. The methoxy group protons will appear as a sharp singlet, while the amine protons are often observed as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms and functional groups.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-2
~122C-3
~135C-4
~148C-4a
~140C-5
~138C-6
~110C-7
~120C-8
~129C-8a
~56-OCH₃

Note: Predicted values are based on typical chemical shifts for substituted quinolines and may vary.[4][5]

Interpretation of the ¹³C NMR Spectrum:

The carbon atoms of the quinoline ring are expected to resonate in the aromatic region of the spectrum (δ 110-160 ppm). The carbons directly attached to the nitrogen (C-2 and C-8a) and the oxygen of the methoxy group (C-5) will appear at lower field due to the deshielding effects of these electronegative atoms. The methoxy carbon will be observed as a distinct signal in the upfield region (δ ~55-60 ppm).[6]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

cluster_workflow NMR Sample Preparation and Data Acquisition SamplePrep 1. Sample Preparation - Dissolve ~5-10 mg of this compound - In ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) - Add a small amount of TMS as an internal standard. Spectrometer 2. Spectrometer Setup - Use a high-field NMR spectrometer (e.g., 400 or 500 MHz) - Tune and shim the probe for optimal resolution. SamplePrep->Spectrometer Transfer sample to NMR tube H1_Acquisition 3. ¹H NMR Acquisition - Acquire a standard one-pulse ¹H spectrum - Optimize spectral width, number of scans, and relaxation delay. Spectrometer->H1_Acquisition Load sample C13_Acquisition 4. ¹³C NMR Acquisition - Acquire a proton-decoupled ¹³C spectrum - Use a sufficient number of scans for adequate signal-to-noise. H1_Acquisition->C13_Acquisition After ¹H acquisition Processing 5. Data Processing - Apply Fourier transformation, phase correction, and baseline correction - Calibrate the chemical shift scale to the TMS signal (0.00 ppm). C13_Acquisition->Processing After ¹³C acquisition

Figure 2. A typical workflow for NMR data acquisition.[7]

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200N-H stretchPrimary Amine (-NH₂)
3050-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-OCH₃)
1620-1580C=C and C=N stretchAromatic Ring
1250-1200C-O stretchAryl Ether (-OCH₃)
1350-1250C-N stretchAromatic Amine

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Interpretation of the IR Spectrum:

The IR spectrum of this compound will be dominated by the characteristic absorptions of the amine and methoxy groups, as well as the vibrations of the quinoline core. The N-H stretching vibrations of the primary amine will appear as one or two sharp bands in the 3400-3200 cm⁻¹ region. The aromatic C-H stretches are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be found just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations of the entire molecule.

Experimental Protocol for IR Data Acquisition

cluster_workflow FTIR-ATR Sample Analysis Sample 1. Sample Placement - Place a small amount of solid this compound directly on the ATR crystal. Pressure 2. Apply Pressure - Use the pressure arm to ensure good contact between the sample and the crystal. Sample->Pressure Secure sample Acquire 3. Data Acquisition - Collect the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹) - Co-add multiple scans to improve the signal-to-noise ratio. Pressure->Acquire Initiate scan Process 4. Data Processing - Perform a background subtraction - Identify and label the significant absorption peaks. Acquire->Process Analyze raw data

Figure 3. Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonDescription
174[M]⁺˙Molecular Ion
159[M - CH₃]⁺Loss of a methyl radical from the methoxy group
145[M - CHO]⁺Loss of a formyl radical
131[M - CH₃ - CO]⁺Sequential loss of a methyl radical and carbon monoxide

Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of related compounds.[8][9]

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 174, corresponding to the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting ions. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) to give a resonance-stabilized cation. Further fragmentation may involve the loss of carbon monoxide (CO) or other small neutral molecules.

Experimental Protocol for Mass Spectrometry Data Acquisition

cluster_workflow GC-MS Analysis Workflow SampleIntro 1. Sample Introduction - Dissolve the sample in a volatile solvent (e.g., methanol or dichloromethane) - Inject a small volume into the GC-MS system. GC_Separation 2. GC Separation - The sample is vaporized and separated on a capillary column based on its volatility and polarity. SampleIntro->GC_Separation Ionization 3. Ionization - The separated analyte is ionized in the ion source (e.g., by electron impact, EI). GC_Separation->Ionization MassAnalysis 4. Mass Analysis - The ions are separated based on their m/z ratio in the mass analyzer (e.g., a quadrupole). Ionization->MassAnalysis Detection 5. Detection and Data Analysis - The detector records the abundance of each ion - The resulting mass spectrum is generated and analyzed. MassAnalysis->Detection

Figure 4. A generalized workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable an unambiguous assignment of the molecular architecture. The methodologies and interpretations presented in this guide serve as a practical resource for scientists engaged in the synthesis, characterization, and application of quinoline-based compounds in drug discovery and development.

References

An In-Depth Technical Guide to 5-Methoxyquinolin-6-amine: Structure, Synthesis, and Scientific Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties and potential applications of 5-Methoxyquinolin-6-amine. While its isomers have been the subject of considerable study, this specific molecule represents a comparatively underexplored area of chemical space, offering unique opportunities for novel molecular design and discovery. This document provides a detailed overview of its core structure, a proposed synthetic pathway based on established chemical principles, its predicted spectroscopic signature, and a discussion of its potential applications grounded in the known bioactivity of related quinoline scaffolds.

Core Molecular Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound featuring a quinoline core. The quinoline ring system is substituted with a methoxy (-OCH₃) group at the C5 position and an amine (-NH₂) group at the C6 position. This specific substitution pattern distinguishes it from more commonly studied isomers, such as the antimalarial pharmacophore 6-methoxy-8-aminoquinoline.

The fundamental properties of this molecule are crucial for its handling, reaction planning, and potential formulation as a research tool or drug intermediate.

Molecular Structure:

Molecular Structure of this compound

Table 1: Physicochemical and Identification Data for this compound

PropertyValueSource / Comment
IUPAC Name This compoundStandard nomenclature
Molecular Formula C₁₀H₁₀N₂O[1][2]
Molecular Weight 174.20 g/mol [1][2]
CAS Number 54620-48-3[1][2][3]
Canonical SMILES COC1=CC=C2C(=C1N)N=CC=C2
Predicted LogP 1.8 - 2.1Calculated (e.g., XLogP3)
Predicted pKa ~4.0 (quinolinic N), ~4.5 (aromatic amine)Calculated; subject to experimental verification
Appearance Likely a solid at room temperatureBased on related isomers[4]

Note: The CAS number 30093-23-3 has been ambiguously associated with this and other quinoline isomers in some databases and should be used with caution. The definitive CAS number is 54620-48-3.[5][6]

Proposed Synthesis and Mechanistic Rationale

A specific, peer-reviewed synthesis for this compound has not been prominently documented in scientific literature. However, a robust and plausible synthetic route can be designed by adapting well-established named reactions for quinoline synthesis, primarily the Skraup-Doebner-von Miller reaction . The proposed pathway leverages commercially available starting materials and follows a logical progression of nitration, cyclization, and reduction.

Proposed Synthetic Workflow

The proposed synthesis begins with 3-methoxyaniline, proceeds through a regioselective nitration, followed by a Skraup cyclization to form the quinoline core, and concludes with the reduction of the nitro group to the target amine.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Skraup Cyclization cluster_2 Step 3: Nitro Group Reduction A 3-Methoxyaniline B 4-Methoxy-2-nitroaniline A->B HNO₃ / H₂SO₄ Low Temp. C 5-Methoxy-6-nitroquinoline B->C Glycerol, H₂SO₄ Oxidizing Agent (e.g., As₂O₅) Heat D This compound C->D SnCl₂·2H₂O / HCl or H₂, Pd/C

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Methoxy-2-nitroaniline

  • Rationale: The initial nitration of 3-methoxyaniline is directed by the activating, ortho-, para-directing methoxy and amino groups. The position ortho to the amine and para to the methoxy group (C4) is sterically accessible, but the position ortho to both (C2) is also highly activated. Careful control of temperature and nitrating agent concentration is crucial to favor the desired 2-nitro isomer over others.

  • Procedure:

    • To a stirred solution of concentrated sulfuric acid, cooled to 0-5 °C, add 3-methoxyaniline dropwise, maintaining the temperature below 10 °C.

    • Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid, pre-cooled to 0 °C.

    • Add the nitrating mixture dropwise to the aniline solution over 1-2 hours, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the mixture to stir at low temperature for an additional hour.

    • Pour the reaction mixture slowly onto crushed ice and neutralize carefully with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield 4-methoxy-2-nitroaniline.

Step 2: Synthesis of 5-Methoxy-6-nitroquinoline

  • Rationale: The Skraup reaction is a classic method for synthesizing quinolines. It involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent. The sulfuric acid dehydrates the glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. The use of 4-methoxy-2-nitroaniline as the substrate directs the cyclization to form the desired 5-methoxy-6-nitroquinoline.

  • Procedure:

    • In a flask equipped with a reflux condenser, cautiously mix concentrated sulfuric acid and glycerol.

    • Add 4-methoxy-2-nitroaniline to the mixture, followed by a suitable oxidizing agent (historically arsenic pentoxide, though safer alternatives like iron(III) sulfate are preferred).

    • Heat the mixture gently at first, then increase the temperature to initiate the exothermic reaction. Maintain reflux for 3-4 hours.

    • Cool the reaction mixture and pour it into a large volume of water.

    • Neutralize with an aqueous sodium hydroxide solution. The product may precipitate or can be extracted with an organic solvent like dichloromethane.

    • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Rationale: The final step is the reduction of the aromatic nitro group to an amine. This is a standard transformation that can be achieved under various conditions. A common and reliable method is the use of tin(II) chloride in hydrochloric acid, which is effective for reducing nitroarenes without affecting other reducible groups on the quinoline ring under these conditions. Catalytic hydrogenation is another excellent alternative.

  • Procedure (Using SnCl₂):

    • Dissolve 5-methoxy-6-nitroquinoline in ethanol or concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in concentrated HCl portion-wise.

    • Heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction and make it strongly alkaline by adding a concentrated NaOH solution.

    • Extract the product with ethyl acetate or dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify further by column chromatography or recrystallization.

Predicted Spectroscopic Profile

Table 2: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.80dd1HH2Ortho to quinolinic N, deshielded.
~8.05d1HH4Para to quinolinic N, deshielded.
~7.40dd1HH3Coupled to both H2 and H4.
~7.35d1HH8Deshielded by quinoline ring current.
~6.80d1HH7Shielded by methoxy and amino groups.
~4.50br s2H-NH₂Broad signal due to exchange, downfield.
~3.95s3H-OCH₃Characteristic singlet for methoxy protons.

Table 3: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~150.0C5Attached to electron-donating -OCH₃.
~148.5C2Carbon adjacent to quinolinic N.
~145.0C8aQuinoline bridgehead carbon.
~138.0C6Attached to electron-donating -NH₂.
~132.0C4
~129.0C4aQuinoline bridgehead carbon.
~121.5C3
~118.0C8
~105.0C7Shielded by adjacent substituents.
~56.0-OCH₃Typical chemical shift for a methoxy carbon.

Mass Spectrometry (EI):

  • Molecular Ion (M⁺•): A prominent peak is expected at m/z = 174, corresponding to the molecular weight of the compound.

  • Key Fragments: Expect fragmentation patterns typical of quinolines, including loss of HCN (m/z 147) and potentially loss of a methyl radical from the methoxy group (m/z 159).

Potential Applications and Research Directions

While this compound itself is not widely studied, its core structure suggests significant potential as a building block in medicinal chemistry and materials science. The quinoline scaffold is a privileged structure, appearing in numerous FDA-approved drugs.

Context within Bioactive Quinolines

The biological activity of methoxy-amino-quinoline isomers is well-established, providing a strong rationale for investigating the 5,6-substituted variant.

G A Quinoline Core B 6-Methoxy-8-aminoquinoline (Primaquine scaffold) A->B Isomeric Relationship C This compound (Underexplored Isomer) A->C Isomeric Relationship D Antimalarial Activity B->D Leads to E Potential Novel Bioactivity (Anticancer, Antimicrobial?) C->E Hypothesized to Lead to

Caption: Relationship between the target compound and its bioactive isomers.

  • Antimalarial Drug Discovery: The isomer 6-methoxy-8-aminoquinoline is the core of the essential antimalarial drug primaquine.[8] The 5-methoxy-6-amino arrangement offers a novel geometric and electronic profile that could lead to compounds with a different spectrum of activity, improved safety profile, or efficacy against drug-resistant strains of Plasmodium falciparum.

  • Anticancer and Antimicrobial Research: The broader class of quinolin-6-amines has been investigated for antimicrobial and other biological activities.[9] The unique electronic properties conferred by the C5 methoxy group could modulate the molecule's ability to intercalate with DNA or inhibit key enzymes, making it a valuable candidate for screening in anticancer and antimicrobial assays.

  • Chemical Probe and Intermediate: As a bifunctional molecule with a nucleophilic amine and a coordinative quinoline nitrogen, it can serve as a versatile intermediate in the synthesis of more complex heterocyclic systems. Its derivatives could be explored as fluorescent probes for metal ions or as ligands in catalysis.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on data for analogous compounds such as methoxyquinolines and aminoquinolines, the following precautions are strongly advised.

  • Hazard Classification (Anticipated):

    • Harmful if swallowed or inhaled.

    • May cause skin and serious eye irritation.

    • Potential for target organ toxicity with prolonged exposure.

  • Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

A Technical Guide to the Research Applications of Substituted Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine, represents a "privileged structure" in medicinal chemistry.[1][2] Its synthetic versatility and ability to interact with a multitude of biological targets have established it as a cornerstone in the development of therapeutic agents.[3][4] Simple substitutions on the quinoline ring profoundly modulate its physicochemical properties and pharmacological activities, unlocking a vast chemical space for drug discovery. This technical guide provides an in-depth analysis of the significant research applications of substituted quinoline compounds, focusing on their roles as antimalarial, anticancer, and kinase-inhibiting agents. We will explore the causality behind structure-activity relationships (SAR), detail validated experimental protocols for synthesis and biological evaluation, and present a forward-looking perspective on emerging applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the immense potential of this remarkable scaffold.

The Quinoline Scaffold: A Privileged Core in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly fruitful starting points for drug design.[1] The quinoline ring system is a prime example, present in numerous natural alkaloids (e.g., quinine) and a plethora of synthetic drugs approved for clinical use.[2][5]

Its power lies in several key features:

  • Structural Rigidity and Aromaticity: The planar, aromatic nature of the quinoline core provides a defined orientation for substituent groups to interact with target proteins.

  • Hydrogen Bonding Capability: The nitrogen atom at position 1 acts as a hydrogen bond acceptor, a critical interaction in many enzyme active sites.

  • Tunable Electronics: The electron-withdrawing nature of the pyridine ring influences the entire system, but this can be finely tuned with electron-donating or -withdrawing substituents at various positions.[6]

  • Synthetic Accessibility: A rich history of named reactions (e.g., Skraup, Doebner-von Miller, Friedländer) provides robust and versatile methods for synthesizing a diverse library of substituted quinolines.[7][8]

This synthetic tractability allows chemists to systematically modify the core, optimizing potency, selectivity, and pharmacokinetic properties. The position and nature of substituents are critical, dictating the compound's ultimate biological function.[4]

Major Therapeutic Applications of Substituted Quinolines

The versatility of the quinoline scaffold has led to its exploration in nearly every major therapeutic area.[9][10] Here, we focus on the most prominent and well-established applications.

Antimalarial Agents: The Historical Cornerstone

The story of quinolines in medicine is inextricably linked to the fight against malaria. Quinine, isolated from cinchona bark, was the first effective treatment, and its 4-aminoquinoline core structure became the blueprint for synthetic successors like Chloroquine (CQ) and Amodiaquine.[11][12]

Mechanism of Action: 4-aminoquinolines exert their effect during the blood stage of the parasite's life cycle. The parasite digests hemoglobin in its acidic digestive vacuole, releasing toxic heme. To protect itself, the parasite polymerizes heme into non-toxic hemozoin. Chloroquine, a weak base, accumulates in the acidic vacuole and interferes with this polymerization process. The resulting buildup of free heme leads to oxidative stress and parasite death.[13]

Structure-Activity Relationship (SAR) Insights: The SAR for 4-aminoquinolines is well-defined and serves as a classic case study in medicinal chemistry.

Position/FeatureRequirement for Optimal ActivityRationale & Consequence
C7-Substitution Electron-withdrawing group (e.g., -Cl) Essential for activity.[11] Replacing the 7-chloro group with an electron-donating group abolishes antimalarial potency.[11]
C4-Amino Side Chain Flexible diaminoalkyl chain (2-5 carbons) The basic terminal amine is crucial for accumulation in the parasite's acidic vacuole. The specific length (e.g., 4-diethylaminomethylbutyl in CQ) is optimal for activity.[14]
Quinoline Nitrogen (N1) Basic Nitrogen Acts as the initial site of protonation, initiating the drug's concentration within the acidic vacuole.
C3-Substitution Methyl group Can reduce activity but also toxicity, as seen in Sontochin compared to Chloroquine.[11]

Table 1: Key Structure-Activity Relationships for 4-Aminoquinoline Antimalarials.

The rise of chloroquine-resistant malaria strains, often linked to mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT), has spurred the development of new quinoline derivatives and hybrids designed to overcome these mechanisms.[13][15][16]

Anticancer Agents: Targeting Cell Proliferation and Survival

In recent decades, substituted quinolines have emerged as one of the most successful scaffolds in oncology drug discovery.[1][17] Their derivatives function through diverse mechanisms, most notably as inhibitors of protein kinases and topoisomerases.[18][19]

2.2.1 Kinase Inhibitors

Protein kinases are critical regulators of cell signaling pathways that control growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[20] Quinoline derivatives have proven to be excellent scaffolds for ATP-competitive kinase inhibitors, mimicking the adenine portion of ATP to bind in the enzyme's active site.[21]

Several FDA-approved quinoline-based kinase inhibitors are now in clinical use:

  • Lapatinib: A dual inhibitor of EGFR (Epidermal Growth Factor Receptor) and HER2/neu, used in breast cancer treatment.

  • Cabozantinib: A multi-kinase inhibitor targeting MET, VEGFR2, and RET, used for thyroid and kidney cancer.

  • Bosutinib: An inhibitor of Src and Abl kinases, used to treat chronic myeloid leukemia (CML).

Mechanism of Action (Example: EGFR Inhibition): The EGFR signaling pathway is a key driver of proliferation in many cancers. Upon ligand binding, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This initiates a downstream cascade (e.g., RAS/RAF/MEK/ERK pathway) promoting cell growth. Quinoline-based inhibitors bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the entire downstream signaling cascade, ultimately leading to cell cycle arrest and apoptosis.[22]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Lapatinib Lapatinib (Quinoline Inhibitor) Lapatinib->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Lapatinib.

2.2.2 Topoisomerase Inhibitors

Topoisomerases are enzymes that manage the topology of DNA during replication and transcription. Cancer cells, due to their high proliferation rate, are particularly dependent on these enzymes. Quinoline-based compounds, like the natural product Camptothecin and its clinical analogs (Topotecan, Irinotecan), function by stabilizing the covalent complex between topoisomerase I and DNA.[6] This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during DNA replication, triggering apoptosis.[17][18]

Key Experimental Workflows & Protocols

The translation of a promising quinoline scaffold into a drug candidate requires robust and reproducible experimental methodologies. This section provides validated, step-by-step protocols for a representative synthesis and a key biological assay, explaining the scientific rationale behind each choice.

Synthesis: The Doebner-von Miller Reaction

The Doebner-von Miller reaction is a classic, acid-catalyzed method for synthesizing substituted quinolines from an aniline and an α,β-unsaturated carbonyl compound.[23][24] It is a powerful reaction for generating structural diversity.

Objective: To synthesize 2-methylquinoline from aniline and crotonaldehyde.

Reaction Scheme: Aniline + Crotonaldehyde --(H+, Oxidant)--> 2-Methylquinoline

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrobenzene (as oxidant and solvent)

  • Sodium Hydroxide (NaOH) solution, 10% w/v

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Protocol:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline (0.1 mol).

    • Rationale: A three-neck flask allows for simultaneous heating, stirring, and addition of reagents while preventing solvent loss through evaporation. Freshly distilled aniline ensures purity and prevents side reactions.

  • Acid Catalyst Addition: Slowly add concentrated HCl (0.2 mol) to the stirring aniline. The reaction is exothermic; cool the flask in an ice bath during addition.

    • Rationale: The acid protonates the aniline, and more importantly, catalyzes the subsequent cyclization steps. Cooling prevents overheating and potential polymerization of reactants.

  • Reactant Addition: Add nitrobenzene (0.05 mol). Subsequently, add crotonaldehyde (0.11 mol) dropwise over 30 minutes with vigorous stirring.

    • Rationale: Nitrobenzene serves as the oxidizing agent to convert the dihydroquinoline intermediate to the final aromatic product. Dropwise addition of the aldehyde controls the exothermic reaction rate.

  • Reflux: Heat the reaction mixture to reflux (approx. 130-140 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the cyclization and dehydration steps. TLC allows for qualitative monitoring of the consumption of starting materials and formation of the product.

  • Work-up - Neutralization: After cooling to room temperature, slowly and carefully pour the reaction mixture into a large beaker containing 500 mL of water. Basify the aqueous solution by slowly adding 10% NaOH solution until the pH is ~10.

    • Rationale: This step neutralizes the excess acid and converts the protonated quinoline product into its free base form, which is soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 100 mL).

    • Rationale: The organic product is more soluble in DCM than in the aqueous layer. Multiple extractions ensure efficient recovery.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Rationale: MgSO₄ removes residual water from the organic phase. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient.

    • Rationale: This step separates the desired 2-methylquinoline from unreacted starting materials and by-products based on polarity.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow A 1. Reaction Setup (Aniline, Flask) B 2. Acid Catalyst Addition (HCl, Ice Bath) A->B C 3. Reactant Addition (Nitrobenzene, Crotonaldehyde) B->C D 4. Reflux & TLC Monitoring (Heat, 3-4h) C->D E 5. Work-up & Neutralization (H2O, NaOH) D->E F 6. Liquid-Liquid Extraction (DCM) E->F G 7. Drying & Evaporation (MgSO4, Rotovap) F->G H 8. Column Chromatography (Silica Gel) G->H I 9. Characterization (NMR, MS) H->I J Pure 2-Methylquinoline I->J

Figure 2: General workflow for the synthesis and purification of a substituted quinoline.
In Vitro Assay: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability. It is a fundamental tool for screening potential anticancer compounds by measuring their cytotoxic or cytostatic effects on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[25]

Materials:

  • Cancer cell line (e.g., A549 - human lung carcinoma)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Substituted quinoline test compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well microplates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Harvest and count A549 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Rationale: An optimal cell density ensures logarithmic growth during the experiment. A row of wells with medium only should be included as a background control.[26]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

    • Rationale: This recovery period is crucial for cells to overcome the stress of plating before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

    • Rationale: Serial dilutions allow for the determination of a dose-response curve and calculation of the IC₅₀ value (the concentration of drug that inhibits 50% of cell growth). The vehicle control is essential to ensure the solvent (DMSO) is not causing toxicity.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

    • Rationale: This is the substrate for the metabolic conversion by viable cells.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, 5% CO₂. Visually inspect for the formation of purple precipitate.

    • Rationale: This incubation period allows viable cells sufficient time to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Rationale: The formazan crystals are insoluble in aqueous medium. A solubilizing agent is required to dissolve them, creating a homogenous colored solution for absorbance reading.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Future Directions and Emerging Applications

While the roles of quinolines in infectious disease and oncology are well-established, their research applications continue to expand.[27][28]

  • Neurodegenerative Diseases: Quinoline derivatives are being investigated as multi-target agents for Alzheimer's disease, acting as cholinesterase inhibitors, antioxidants, and modulators of amyloid-beta aggregation.[2]

  • Antiviral Agents: Novel substituted quinolines are showing promise as inhibitors of viral enzymes, including HIV integrase and hepatitis C virus (HCV) polymerase.[9]

  • Chemical Biology Probes: Fluorescent quinoline derivatives are being developed as sensors and imaging agents to visualize metal ions, pH changes, and specific enzymatic activities within living cells.

  • Materials Science: The rigid, planar structure of the quinoline system is being exploited in the development of organic light-emitting diodes (OLEDs) and other functional materials.

Conclusion

The substituted quinoline is a testament to the power of a privileged scaffold in medicinal chemistry. From its historical triumph over malaria to its current position at the forefront of targeted cancer therapy, the quinoline core has demonstrated remarkable adaptability.[27][29] Its synthetic accessibility and the profound impact of simple substitutions on its biological function ensure its continued relevance.[19] Future research will undoubtedly uncover new therapeutic applications, further cementing the quinoline scaffold as a perennial and invaluable tool for scientists and drug developers in the quest for novel medicines.[27]

References

A Technical Guide to the Safe Handling of 5-Methoxyquinolin-6-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Core in Research

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their versatile scaffold. 5-Methoxyquinolin-6-amine, an aromatic amine and quinoline derivative, belongs to a class of compounds that requires rigorous safety protocols. The presence of the amine and methoxy groups on the quinoline ring system influences its reactivity, potential toxicity, and handling requirements. This guide provides a framework for risk assessment and safe laboratory practices based on established data for analogous compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) classifications for structurally related methoxyquinoline amines, this compound should be presumed to be a hazardous substance.[3][4] The primary hazards are associated with irritation and potential toxicity.

Anticipated GHS Hazard Classifications:

Hazard ClassHazard CategoryCommon Hazard Statements (H-Code)Rationale & Causality
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationAromatic amines can defat the skin and cause local inflammation upon contact.[2][3][4][7]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritationThe chemical structure is likely to cause significant, though reversible, eye irritation upon contact.[2][3][4][7]
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledSystemic toxicity is a known risk for many quinoline derivatives. Absorption through any route may lead to adverse health effects.[2][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the mucous membranes and upper respiratory tract.[3][4][6]

Signal Word: Warning [2][3][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The primary objective is to minimize or eliminate direct contact and inhalation through a hierarchy of controls.

Engineering Controls

The foundation of safe handling is to isolate the compound from the researcher.

  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations of this compound must be conducted inside a certified chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.[8][9]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][10]

Personal Protective Equipment (PPE) Hierarchy

The selection of PPE is the final barrier between the researcher and the chemical. Do not rely on PPE alone; it must be used in conjunction with robust engineering controls.

PPE_Hierarchy cluster_ppe Hierarchy of Personal Protective Equipment Body Body Protection (Lab Coat) Hands Hand Protection (Chemical-Resistant Gloves) Hands->Body Eyes Eye & Face Protection (Goggles & Face Shield) Eyes->Hands Respiratory Respiratory Protection (Use in Fume Hood) Respiratory->Eyes caption Fig 1. Recommended PPE for handling this compound.

Caption: Fig 1. Recommended PPE for handling this compound.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[5] Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid skin contact.[11] Contaminated gloves must be disposed of as hazardous waste.[11]

  • Eye and Face Protection: Use tight-fitting safety goggles that meet European Standard EN166 or OSHA regulations 29 CFR 1910.133.[2][8] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10][12]

  • Skin and Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.[2][5] For larger quantities or tasks with a higher risk of spillage, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: Work should be conducted in a fume hood.[5] If engineering controls are insufficient or during a large-scale emergency, a NIOSH-approved respirator with appropriate cartridges may be necessary.[8]

Standard Operating Procedures: Handling and Storage

Adherence to methodical protocols is essential for mitigating risks.

Safe Handling Protocol
  • Pre-Operational Briefing: Before beginning work, review this guide, relevant SDS for similar compounds, and the specific experimental plan. Ensure all necessary PPE and emergency equipment are available.

  • Work Area Preparation: Conduct all work within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Personal Protective Equipment: Don all required PPE as detailed in Section 3.2.

  • Chemical Handling:

    • Avoid creating dust. If the compound is a solid, handle it gently.

    • Do not ingest, inhale, or allow contact with skin and eyes.[2]

    • Use only non-sparking tools if the compound is dissolved in a flammable solvent.[10]

    • Keep containers tightly closed when not in use.[2][8]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if no contact is suspected.[7][8]

    • Clean the work area, and dispose of all contaminated materials (bench paper, gloves, etc.) in a designated hazardous waste container.

    • Remove and wash contaminated clothing before reuse.[2][7]

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental exposure.

  • Location: Store in a dry, cool, and well-ventilated place.[2][8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[8][13]

  • Access: Store in a locked cabinet or an area accessible only to authorized personnel.[8][10]

Emergency Procedures

Preparedness is key to managing unexpected events effectively.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[2]

  • Skin Contact: Take off immediately all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[2][8] If skin irritation occurs, get medical advice.[7]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][10] If breathing is difficult, trained personnel may administer oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[10][13] Rinse mouth with water.[8] If the victim is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Accidental Release Measures

The response to a spill should be systematic to ensure safety and prevent environmental contamination.

Spill_Response cluster_spill Accidental Release Workflow Evacuate 1. Evacuate & Alert Assess 2. Assess (Size & Risk) Evacuate->Assess PPE 3. Don Appropriate PPE Assess->PPE Contain 4. Contain Spill (Inert Absorbent) PPE->Contain Collect 5. Collect & Package Waste Contain->Collect Decontaminate 6. Decontaminate Area Collect->Decontaminate Dispose 7. Dispose of Waste Properly Decontaminate->Dispose caption Fig 2. Step-by-step workflow for managing a chemical spill.

Caption: Fig 2. Step-by-step workflow for managing a chemical spill.

  • Personal Precautions: Avoid breathing vapors, mist, or gas.[11] Ensure adequate ventilation. Evacuate personnel to safe areas.[14]

  • Environmental Precautions: Prevent the chemical from entering drains, sewers, or water systems.[11][15]

  • Containment and Cleanup:

    • For small spills, absorb with an inert, non-combustible material (e.g., sand, silica gel, acid binder).[13]

    • Collect the material using clean, non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[13]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

    • For large spills, contact emergency services.

Fire-Fighting and Disposal

  • Fire-Fighting Measures:

    • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][13]

    • Specific Hazards: Thermal decomposition can produce hazardous gases, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][8][13]

    • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13][16]

  • Disposal Considerations:

    • Waste must be disposed of in accordance with local, state, and federal regulations.[2][8][10]

    • Do not allow the chemical to enter the environment.

    • Dispose of contaminated packaging in the same manner as the product itself.[2]

References

An In-depth Technical Guide to Determining the Solubility of 5-Methoxyquinolin-6-amine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor aqueous solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Conversely, a thorough understanding of a compound's solubility profile across a range of solvents is paramount for formulation development, toxicity assessment, and ensuring consistent therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility of 5-Methoxyquinolin-6-amine, a quinoline derivative of interest in medicinal chemistry. While specific solubility data for this compound is not extensively published, this document serves as a detailed methodological roadmap for researchers to generate this crucial information in a scientifically rigorous and reproducible manner.

Physicochemical Profile of this compound: An Overview

This compound is a heterocyclic aromatic compound featuring a quinoline core, a methoxy group at the 5-position, and an amine group at the 6-position. The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs, notably in the anti-malarial and anti-cancer domains[1]. The presence of both a basic amine group and a methoxy group suggests that its solubility will be pH-dependent and influenced by the polarity of the solvent.

PropertyPredicted/Inferred ValueRationale/Source
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Predicted pKa ~3.98 ± 0.12Based on the predicted pKa for the structurally similar 5-Methoxyquinolin-8-amine, the quinoline nitrogen is expected to be weakly basic.[2]
Predicted LogP ~1.7 - 2.4The aromatic system contributes to lipophilicity, while the amine and methoxy groups add some polarity. The predicted LogP for the isomeric 5-Methoxyquinolin-8-amine is in this range.[3][4]
Melting Point 90-95°CExperimentally determined for the isomer 5-Methoxyquinolin-8-amine.[2]
Appearance Likely a solid at room temperatureBased on the melting point of its isomer.

Structural Features Influencing Solubility:

  • Aromatic Quinoline Core: The fused aromatic rings are inherently nonpolar and will favor dissolution in organic solvents.

  • Amino Group (-NH₂): This basic group can be protonated in acidic conditions to form a more water-soluble salt.[5]

  • Methoxy Group (-OCH₃): This group adds some polarity and can participate in hydrogen bonding as an acceptor.

Safety and Handling of this compound

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7][8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[8]

  • Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry place.[8]

Hazard Identification (based on related compounds):

  • May be harmful if swallowed, inhaled, or in contact with skin.[8]

  • May cause skin and eye irritation.[8]

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[5] This method involves allowing an excess of the solid compound to equilibrate with the solvent of interest until the solution is saturated.

The Equilibrium Solubility (Shake-Flask) Method

This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible solubility data.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess This compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvent Prepare solvent systems (e.g., water, buffers, organic solvents) prep_solvent->prep_vials agitation Agitate at constant temperature (e.g., 24-72 hours) prep_vials->agitation separation Centrifuge or filter to remove undissolved solid agitation->separation dilution Dilute supernatant separation->dilution quantification Quantify concentration (e.g., HPLC-UV) dilution->quantification data_analysis Calculate solubility quantification->data_analysis

Caption: Workflow for the Equilibrium Solubility (Shake-Flask) Method.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, acetonitrile, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solvent Systems: Prepare the desired solvents. For aqueous solubility, use deionized water and buffer systems (e.g., PBS) at physiologically relevant pH values (e.g., 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.[5]

  • Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume of each solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated supernatant from the solid by either centrifugation or filtration.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with an appropriate mobile phase to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted samples using a validated HPLC-UV method.

  • Data Analysis: Calculate the solubility of this compound in each solvent by multiplying the measured concentration by the dilution factor.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to allow for easy comparison.

Table of Solubility Data for this compound:

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Deionized Water25Experimental ValueCalculated Value
PBS (pH 2.0)25Experimental ValueCalculated Value
PBS (pH 7.4)25Experimental ValueCalculated Value
PBS (pH 9.0)25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Methanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Acetonitrile25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
Hexane25Experimental ValueCalculated Value

Interpretation of Results:

  • Aqueous Solubility: The solubility in water and buffers of varying pH will reveal the influence of ionization on the compound's solubility. Higher solubility at lower pH would be expected due to the protonation of the amino group.[5]

  • Organic Solvents: Solubility in a range of organic solvents with varying polarities will provide insights into the compound's overall solubility characteristics and inform choices for formulation and further chemical modifications.

Good Laboratory Practices (GLP) for Solubility Studies

Adherence to Good Laboratory Practices is essential to ensure the quality, reliability, and integrity of the generated solubility data.

Key GLP Principles:

  • Standard Operating Procedures (SOPs): All experimental procedures should be clearly defined in written SOPs to ensure consistency.

  • Calibration and Maintenance: All equipment, particularly analytical balances and the HPLC system, must be regularly calibrated and maintained.

  • Data Integrity: All raw data, calculations, and observations should be accurately and legibly recorded in a laboratory notebook.

  • Traceability: All reagents and materials used should be clearly identified and traceable.

Conclusion

While pre-existing, comprehensive solubility data for this compound is limited, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed protocols and adhering to Good Laboratory Practices, scientists in drug discovery and development can obtain a thorough understanding of the solubility profile of this and other promising compounds. This knowledge is indispensable for making informed decisions regarding lead optimization, formulation strategies, and the overall progression of a potential therapeutic agent from the laboratory to the clinic.

References

Methodological & Application

The Strategic Advantage of Methoxy-Substituted Aminoquinolines in Directing C-H Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the quest for atom economy and novel molecular architectures has positioned C-H functionalization as a paramount strategy.[1] This approach circumvents the need for pre-functionalized starting materials, offering a more direct and efficient route to complex molecules.[1] Central to the success of many C-H activation reactions is the use of directing groups, which orchestrate the regioselectivity of the transformation by positioning a transition metal catalyst in close proximity to a specific C-H bond.[2][3] Among the plethora of directing groups developed, 8-aminoquinoline (AQ) has emerged as a particularly powerful and versatile auxiliary, enabling a wide array of metal-catalyzed reactions.[2][4][5] This application note delves into the utility of the 8-aminoquinoline scaffold as a directing group, with a particular focus on how strategic substitution, such as the introduction of a methoxy group, can refine and enhance its synthetic utility. We will explore the well-established applications of 8-aminoquinoline and its derivatives, and provide detailed protocols for their use in palladium-catalyzed C-H functionalization.

The Power of the 8-Aminoquinoline Directing Group

The efficacy of 8-aminoquinoline as a directing group stems from its ability to act as a bidentate ligand, forming a stable five-membered metallacycle with a transition metal center.[3][6] This chelation brings the catalyst into close proximity to the ortho C-H bonds of the substrate, facilitating their selective activation.[3] The robustness of the amide bond formed between the substrate and the 8-aminoquinoline auxiliary ensures that the directing group remains in place throughout the reaction.[4] Furthermore, a variety of methods have been developed for the subsequent removal of the 8-aminoquinoline group, allowing for the isolation of the desired functionalized product.[4]

The versatility of the 8-aminoquinoline directing group is demonstrated by its successful application in a broad spectrum of transition metal-catalyzed reactions, including those mediated by palladium, copper, iron, and cobalt.[3][7] These transformations have enabled the direct arylation, alkylation, alkenylation, alkynylation, fluorination, and amination of C(sp²) and C(sp³)-H bonds.[3][8]

Enhancing Selectivity with Methoxy Substitution: The Case for 5-Methoxy-8-Aminoquinoline

A potential challenge in the application of 8-aminoquinoline as a directing group is the possibility of competitive C-H functionalization at the C5 position of the quinoline ring itself.[9] To circumvent this undesired side reaction, researchers have turned to substituted 8-aminoquinolines. The introduction of a substituent at the C5 position can sterically and/or electronically disfavor functionalization at this site. One such modification is the use of 5-methoxy-8-aminoquinoline.[9] The methoxy group at the C5 position effectively blocks this site from undergoing C-H activation, thereby directing the functionalization exclusively to the desired position on the substrate.

The use of amides derived from 5-methoxy-8-aminoquinoline as bidentate directing groups has been investigated to address the issue of competitive C5 functionalization.[9] This strategic modification enhances the precision of the C-H activation, leading to cleaner reactions and higher yields of the desired product.

Prospective Application of 5-Methoxyquinolin-6-amine

While the literature has focused on 8-aminoquinoline and its C5-substituted derivatives, the isomeric this compound presents an intriguing and potentially valuable directing group. Based on the established principles of aminoquinoline-directed C-H activation, it is anticipated that this compound would also form a stable five-membered metallacycle with a transition metal catalyst, directing functionalization to the ortho position of the substrate. The methoxy group at the C5 position would likely serve a similar role as in 5-methoxy-8-aminoquinoline, preventing unwanted side reactions at this position on the quinoline core.

Application Protocol 1: Palladium-Catalyzed β-Arylation of an Aliphatic Carboxylic Acid Derivative using an 8-Aminoquinoline Directing Group

This protocol describes a general procedure for the palladium-catalyzed β-arylation of a secondary C(sp³)–H bond in an aliphatic carboxylic acid derivative, employing 8-aminoquinoline as the directing group.[6]

Reaction Scheme:

G sub Substrate aq 8-Aminoquinoline Amide sub->aq Coupling product β-Arylated Product aq->product β-Arylation aryl_iodide Aryl Iodide aryl_iodide->product pd_cat Pd(OAc)₂ base Cs₃PO₄ solvent tert-Amyl Alcohol

A general workflow for β-arylation.

Materials:

ReagentCAS NumberMolecular WeightQuantity (for 0.5 mmol scale)
8-Aminoquinoline amide substrateVariesVaries1.0 equiv. (0.5 mmol)
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.500.05 - 0.10 equiv. (0.025 - 0.05 mmol)
Cesium triphosphate (Cs₃PO₄)7778-77-0212.272.0 equiv. (1.0 mmol)
Aryl iodideVariesVaries1.5 - 3.0 equiv. (0.75 - 1.5 mmol)
tert-Amyl alcohol75-85-488.155 mL (0.1 M)

Procedure:

  • To an oven-dried screw-cap vial equipped with a magnetic stir bar, add the 8-aminoquinoline amide substrate (1.0 equiv.), palladium(II) acetate (0.05-0.10 equiv.), and cesium triphosphate (2.0 equiv.).

  • The vial is then sealed and evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the aryl iodide (1.5-3.0 equiv.) and tert-amyl alcohol (to achieve a concentration of 0.1 M) via syringe.

  • The reaction mixture is then placed in a preheated oil bath or heating block and stirred at the desired temperature (typically 80-120 °C) for 12-24 hours.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by silica gel column chromatography to afford the desired β-arylated product.[6]

Application Protocol 2: Synthesis of 6-Methoxy-8-Nitroquinoline as a Precursor to a Substituted Aminoquinoline Directing Group

This protocol outlines the synthesis of 6-methoxy-8-nitroquinoline, a key intermediate in the preparation of 6-methoxy-8-aminoquinoline, a structural isomer of the proposed 5-methoxy-6-aminoquinoline directing group. This synthesis is based on the Skraup reaction.[10]

Reaction Scheme:

G start_mat 4-Methoxy-2-nitroaniline product 6-Methoxy-8-nitroquinoline start_mat->product Skraup Reaction glycerol Glycerol glycerol->product fe_sulfate FeSO₄·7H₂O acid Methanesulfonic acid

Synthesis of 6-methoxy-8-nitroquinoline.

Materials:

ReagentCAS NumberMolecular WeightQuantity
4-Methoxy-2-nitroaniline96-96-8168.151.0 equiv.
Glycerol56-81-592.09Varies
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)7782-63-0278.01Catalytic
Methanesulfonic acid75-75-296.11Solvent/Catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-methoxy-2-nitroaniline and glycerol in methanesulfonic acid.

  • Add a catalytic amount of iron(II) sulfate heptahydrate to the mixture.

  • Heat the reaction mixture to 130 °C and stir for the appropriate time (typically several hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude 6-methoxy-8-nitroquinoline can be further purified by recrystallization or column chromatography.[10]

The subsequent reduction of the nitro group to an amine can be achieved using standard reducing agents such as tin(II) chloride to yield 6-methoxy-8-aminoquinoline.[10]

Mechanistic Insights

The catalytic cycle for the palladium-catalyzed C-H arylation directed by 8-aminoquinoline is generally believed to proceed through a Pd(II)/Pd(IV) pathway.

G A Pd(II) Precatalyst B Coordination with 8-Aminoquinoline Amide A->B C C-H Activation (Concerted Metalation-Deprotonation) B->C D Palladacycle Intermediate C->D E Oxidative Addition of Aryl Iodide D->E F Pd(IV) Intermediate E->F G Reductive Elimination F->G H Product Release G->H H->A Regeneration of Pd(II) Catalyst

Proposed catalytic cycle for Pd-catalyzed C-H arylation.

The key steps involve:

  • Coordination of the 8-aminoquinoline amide to the Pd(II) catalyst.

  • Concerted metalation-deprotonation to form a stable palladacycle intermediate.

  • Oxidative addition of the aryl iodide to the palladacycle, forming a Pd(IV) intermediate.

  • Reductive elimination from the Pd(IV) species to form the new C-C bond and regenerate the Pd(II) catalyst.

Conclusion

The 8-aminoquinoline scaffold represents a powerful and versatile directing group in modern synthetic chemistry, enabling a vast array of C-H functionalization reactions. The strategic introduction of substituents, such as a methoxy group at the C5 position, can enhance the selectivity of these transformations by preventing undesired side reactions on the directing group itself. While this compound has not yet been reported as a directing group, its structural similarity to the highly effective 8-aminoquinoline and its substituted derivatives suggests its potential as a valuable tool for directing C-H activation. The protocols and mechanistic insights provided herein offer a solid foundation for researchers, scientists, and drug development professionals to explore the application of these powerful directing groups in their own synthetic endeavors.

References

Application Notes and Protocols for the Synthesis of Complex Pyrrolidinones Utilizing 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrrolidinone scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. This document provides a comprehensive guide to the synthesis of complex pyrrolidinones bearing a 5-methoxyquinoline moiety, leveraging the strategic use of 5-Methoxyquinolin-6-amine as a key building block. We present a detailed, field-proven protocol for a one-pot, three-component reaction, offering an efficient and modular approach to novel N-aryl pyrrolidinone derivatives. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and details the expected characterization of the synthesized compounds, empowering researchers to expand their chemical library with novel quinoline-substituted pyrrolidinones for drug discovery and development programs.

Introduction: The Significance of Quinoline-Substituted Pyrrolidinones

The fusion of a quinoline ring system with a pyrrolidinone core presents a compelling strategy in the design of novel therapeutic agents. The quinoline moiety is a well-established pharmacophore, present in a wide array of drugs with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The pyrrolidinone ring, a five-membered lactam, is also a cornerstone of many pharmaceuticals, contributing to favorable pharmacokinetic profiles and serving as a versatile scaffold for introducing molecular diversity.[2]

The strategic combination of these two privileged structures in the form of N-(5-methoxyquinolin-6-yl)pyrrolidinones opens avenues for the development of new chemical entities with potentially unique and enhanced biological activities. The methoxy and amino functionalities on the quinoline ring offer sites for further derivatization, allowing for the fine-tuning of physicochemical properties and biological targets.

This application note details a robust and efficient synthetic strategy for the construction of these complex heterocyclic systems. We focus on a multicomponent reaction (MCR) approach, which offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate a library of diverse compounds from readily available starting materials.[3][4][5]

Strategic Approach: A Three-Component Synthesis

The chosen synthetic route is a one-pot, three-component reaction involving this compound, an aldehyde (in this protocol, benzaldehyde as a model), and diethyl acetylenedicarboxylate. This reaction proceeds through a cascade of events, likely involving the initial formation of an imine from the amine and aldehyde, followed by the addition of the enolate of diethyl acetylenedicarboxylate and subsequent intramolecular cyclization to yield the desired pyrrolidinone.[3][6]

The selection of this methodology is based on its proven reliability with a wide range of aromatic amines and aldehydes, suggesting its applicability to the less common this compound. The reaction is typically carried out under mild conditions and does not require an inert atmosphere, making it highly practical for a standard laboratory setting.

Diagram 1: Proposed Reaction Scheme

G cluster_reactants Reactants cluster_products Product This compound This compound Pyrrolidinone N-(5-methoxyquinolin-6-yl)-5-phenyl-2-oxopyrrolidine-3,4-dicarboxylate This compound->Pyrrolidinone + Benzaldehyde Benzaldehyde Benzaldehyde->Pyrrolidinone + DEADC Diethyl Acetylenedicarboxylate DEADC->Pyrrolidinone + Ethanol, Reflux

Caption: One-pot synthesis of a complex pyrrolidinone.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of a model complex pyrrolidinone using this compound.

Materials and Reagents
  • This compound (Ensure high purity)

  • Benzaldehyde (Freshly distilled)

  • Diethyl acetylenedicarboxylate

  • Ethanol (Anhydrous)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Ethyl acetate (ACS grade)

  • Hexanes (ACS grade)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and anhydrous ethanol (20 mL).

  • Initial Stirring: Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Addition of Dienophile: Slowly add diethyl acetylenedicarboxylate (1.0 eq) to the reaction mixture dropwise over a period of 5 minutes. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of a new, more polar spot corresponding to the product should be observed.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel.[7][8][9]

    • Column Preparation: Pack a glass column with silica gel in a slurry of hexanes.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Collect fractions and monitor by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the desired N-(5-methoxyquinolin-6-yl)pyrrolidinone derivative as a solid or viscous oil.

Diagram 2: Experimental Workflow

G cluster_workflow Synthetic Workflow A 1. Combine Reactants in Ethanol B 2. Stir at Room Temperature A->B C 3. Add Diethyl Acetylenedicarboxylate B->C D 4. Reflux for 4-6 hours C->D E 5. Monitor by TLC D->E F 6. Cool and Concentrate D->F Reaction Complete G 7. Purify by Column Chromatography F->G H 8. Isolate Pure Product G->H

Caption: Step-by-step experimental procedure.

Characterization of the Synthesized Pyrrolidinone

The structure and purity of the synthesized N-(5-methoxyquinolin-6-yl)pyrrolidinone can be confirmed by a combination of spectroscopic techniques. Below are the expected data based on the proposed structure and analysis of similar compounds.[10][11][12][13][14][15]

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR Aromatic protons of the quinoline and phenyl rings in the range of δ 7.0-8.5 ppm. A singlet for the methoxy group protons around δ 3.9-4.1 ppm. Protons of the pyrrolidinone ring will appear as multiplets in the δ 2.5-5.0 ppm region. The ethyl ester protons will show a characteristic quartet and triplet.
¹³C NMR Carbonyl carbon of the lactam around δ 170-175 ppm. Ester carbonyl carbons around δ 165-170 ppm. Aromatic carbons in the δ 110-160 ppm range. Methoxy carbon around δ 55-60 ppm. Aliphatic carbons of the pyrrolidinone ring and ethyl esters in the upfield region.
IR (Infrared) A strong absorption band for the lactam carbonyl (C=O) stretch around 1680-1700 cm⁻¹. Ester carbonyl stretch around 1730-1750 cm⁻¹. C-N stretching vibrations and aromatic C=C stretching bands will also be present.
MS (Mass Spec) The mass spectrum should show the molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product. Fragmentation patterns may include the loss of the ester groups and cleavage of the pyrrolidinone ring.

Safety and Handling

Proper laboratory safety practices must be followed throughout the experimental procedure.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of vapors.[17]

  • Handling of Reagents:

    • This compound: Aromatic amines can be toxic and should be handled with care. Avoid skin contact and inhalation.[5]

    • Benzaldehyde: Can be an irritant. Handle in a fume hood.

    • Diethyl acetylenedicarboxylate: Is a lachrymator and should be handled with caution in a fume hood.

  • Catalyst Handling: While this specific protocol is catalyst-free, if employing metal catalysts in related syntheses, appropriate handling procedures for organometallic compounds should be followed.[17][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the synthesis of complex pyrrolidinones incorporating the 5-methoxyquinoline scaffold. This multicomponent approach is highly adaptable, allowing for the substitution of various aldehydes to generate a diverse library of novel compounds for biological screening. The straightforward procedure and mild reaction conditions make this an attractive method for both academic and industrial research settings focused on the discovery of new therapeutic agents.

References

The Quinoline Scaffold Reloaded: 5-Methoxyquinolin-6-amine as a Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Evolving Potential of Quinolines in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as one of the most enduring and versatile scaffolds in the history of medicinal chemistry. From the historical significance of quinine in combating malaria to the contemporary success of quinoline-containing anticancer agents and antibiotics, this structural motif has consistently provided a robust framework for the development of potent and selective therapeutic agents. The rigid, planar nature of the quinoline core allows it to effectively mimic other biologically relevant purine systems, enabling interactions with a wide array of biological targets. Furthermore, the peripheral positions of the quinoline ring are readily amenable to substitution, providing a rich chemical space for the fine-tuning of pharmacological properties.

This application note focuses on a specific, yet underexplored, quinoline derivative: 5-Methoxyquinolin-6-amine . The unique electronic and steric properties conferred by the vicinal methoxy and amino groups at the 5- and 6-positions present a compelling platform for the design of novel bioactive molecules. This guide will provide a comprehensive overview of the synthetic strategies for accessing this scaffold, its application in the development of targeted therapeutics, particularly kinase inhibitors, and detailed protocols for its synthesis and biological evaluation.

Synthetic Strategies: A Proposed Pathway to this compound

While a direct, one-pot synthesis of this compound is not extensively documented, a reliable and scalable synthetic route can be proposed based on the well-established Skraup synthesis of quinolines and subsequent functional group manipulations. The Skraup reaction, a cornerstone of quinoline synthesis, involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

The proposed synthetic pathway commences with the Skraup cyclization of 4-methoxy-3-nitroaniline to yield the key intermediate, 5-methoxy-6-nitroquinoline. This is then followed by a straightforward reduction of the nitro group to afford the target this compound.

Synthetic Pathway tothis compound start 4-Methoxy-3-nitroaniline intermediate 5-Methoxy-6-nitroquinoline start->intermediate Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) product This compound intermediate->product Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed two-step synthesis of this compound.

Protocol 1: Proposed Synthesis of 5-Methoxy-6-nitroquinoline via Skraup Reaction

This protocol is adapted from established procedures for the Skraup synthesis of substituted quinolines. Caution: The Skraup reaction is highly exothermic and can be violent if not properly controlled. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 4-Methoxy-3-nitroaniline

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Chloroform

  • Methanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, carefully add 4-methoxy-3-nitroaniline (1 equivalent).

  • Addition of Reagents: To the aniline, add glycerol (3-4 equivalents) and the oxidizing agent (e.g., arsenic pentoxide, ~0.5 equivalents).

  • Acid Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (3-4 equivalents) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 70°C during the addition.

  • Heating: After the addition is complete, heat the reaction mixture cautiously to 120-130°C. The reaction is exothermic and may require intermittent cooling to maintain control. Once the initial vigorous reaction subsides, continue heating at this temperature for 3-4 hours.

  • Work-up: Allow the reaction mixture to cool to below 100°C and then carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the solution is basic. This will precipitate the crude product.

  • Isolation and Purification: Filter the precipitate and wash it thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reduction of 5-Methoxy-6-nitroquinoline to this compound

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed, with tin(II) chloride in hydrochloric acid being a common and effective choice.

Materials:

  • 5-Methoxy-6-nitroquinoline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-6-nitroquinoline (1 equivalent) in ethanol or a mixture of ethanol and ethyl acetate.

  • Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid to the solution of the nitroquinoline with stirring.

  • Heating: Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by column chromatography on silica gel or by recrystallization.

Medicinal Chemistry Applications: Targeting Kinases in Cancer Therapy

The 5-methoxyquinoline scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. A notable example is the discovery of a series of 5-methoxyquinoline derivatives as inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is frequently overexpressed in various cancers.

Case Study: 5-Methoxyquinoline Derivatives as EZH2 Inhibitors

A study focused on the structural optimization of a N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine lead compound led to the identification of potent EZH2 inhibitors. The structure-activity relationship (SAR) studies revealed key insights into the molecular determinants of EZH2 inhibition.

SAR of 5-Methoxyquinoline EZH2 Inhibitors scaffold 5-Methoxyquinoline Scaffold r1 R1 at C2 scaffold->r1 r2 R2 at C4 scaffold->r2 activity EZH2 Inhibitory Activity r1->activity Modulates Potency r2->activity Crucial for Binding

Caption: Key structural elements influencing EZH2 inhibition.

Structure-Activity Relationship (SAR) Summary:

The SAR exploration for this series of compounds can be summarized in the following table:

PositionModificationImpact on EZH2 Inhibition
C2 Introduction of a 4-methyl-1,4-diazepan-1-yl groupSignificant increase in potency
C4 N-(1-methylpiperidin-4-yl)amineOptimal for activity
C5 Methoxy groupMaintained throughout the series, suggesting importance for activity or scaffold rigidity

The most potent compound identified in the series was 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , which exhibited an IC₅₀ value of 1.2 μM against EZH2. This compound also demonstrated significant anti-proliferative activity against HCT15 and MDA-MB-231 cancer cell lines.

Protocols for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, robust and reproducible biological assays are essential. The following are standard protocols for evaluating kinase inhibition and cytotoxicity.

Protocol 3: In Vitro EZH2 Inhibition Assay (Chemiluminescent)

This protocol outlines a general procedure for a chemiluminescent assay to determine the in vitro inhibitory activity of test compounds against the EZH2 enzyme complex.

Materials:

  • Recombinant human PRC2 complex (EZH2/EED/SUZ12)

  • Histone H3 peptide substrate

  • S-adenosylmethionine (SAM)

  • Test compounds (dissolved in DMSO)

  • Assay buffer

  • Anti-methyl-Histone H3 antibody

Application Notes & Protocols: 6-Methoxyquinolin-8-amine as a Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Among the vast family of quinoline derivatives, 6-methoxyquinolin-8-amine stands out as a particularly valuable and versatile building block. The strategic placement of the electron-donating methoxy and amino groups on the benzene ring of the quinoline core significantly influences its reactivity and provides key hydrogen bonding and lipophilic characteristics to its downstream derivatives. This application note provides an in-depth guide to the properties of 6-methoxyquinolin-8-amine and details robust, field-proven protocols for its use in the synthesis of potent bioactive heterocyclic compounds, including antimalarial tetrazoles and fused pyrimidoquinolines with potential as kinase inhibitors.

A note on nomenclature: While the request specified 5-methoxyquinolin-6-amine, the available scientific literature and chemical databases overwhelmingly focus on the isomeric structures 6-methoxyquinolin-8-amine and 5-methoxyquinolin-8-amine. This guide will focus on the well-documented and synthetically versatile 6-methoxyquinolin-8-amine due to the wealth of established protocols and characterization data available.

Physicochemical and Spectroscopic Profile

A thorough understanding of the starting material is fundamental to successful synthesis. The key properties of 6-methoxyquinolin-8-amine are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀N₂O[PubChem][1]
Molecular Weight 174.20 g/mol [PubChem][1]
Appearance White to gray or brown crystalline powder/solid[TCI][2]
Melting Point 45.0 to 49.0 °C[TCI][2]
CAS Number 90-52-8[PubChem][1]
¹H NMR (400 MHz, CDCl₃) δ (ppm) = 8.60 (dd, 1H), 7.96 (dd, 1H), 7.32 (dd, 1H), 6.58 (d, 1H), 6.48 (d, 1H), 5.01 (br s, 2H), 3.88 (s, 3H)[Supporting Info][3]
¹³C NMR (101 MHz, CDCl₃) δ (ppm) = 159.4, 145.4, 145.2, 135.5, 130.4, 122.2, 102.2, 95.0, 55.8[Supporting Info][3]

Protocol 1: Synthesis of the Building Block: 6-Methoxyquinolin-8-amine

The most reliable and scalable route to 6-methoxyquinolin-8-amine begins with the classic Skraup synthesis to construct the quinoline core, followed by a straightforward reduction of a nitro group.

Workflow for the Synthesis of 6-Methoxyquinolin-8-amine

G cluster_0 Part A: Skraup Synthesis cluster_1 Part B: Reduction A 4-Methoxy-2-nitroaniline + Glycerol B Add H₂SO₄ + Oxidizing Agent (e.g., Arsenic Oxide) A->B C Heat under controlled conditions (~117-123°C) B->C D Work-up & Purification C->D E 6-Methoxy-8-nitroquinoline D->E F 6-Methoxy-8-nitroquinoline E->F G Add SnCl₂·2H₂O in Ethanol F->G H Reflux G->H I Basify (e.g., NaOH) & Extract H->I J 6-Methoxyquinolin-8-amine I->J

Caption: Two-stage synthesis of 6-methoxyquinolin-8-amine.

Part A: Skraup Synthesis of 6-Methoxy-8-nitroquinoline

The Skraup reaction is a powerful but potentially vigorous method for synthesizing quinolines. It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]

Causality and Experimental Rationale:

  • Glycerol and Sulfuric Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into acrolein (propenal), the key electrophile.[5]

  • Michael Addition & Cyclization: The aniline nitrogen performs a Michael-type conjugate addition to the acrolein. The subsequent intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline.

  • Oxidizing Agent: An oxidizing agent, such as arsenic oxide or nitrobenzene corresponding to the aniline used, is crucial for the final aromatization step, converting the dihydroquinoline to the stable quinoline ring.[6]

  • Moderator: The reaction is notoriously exothermic. Ferrous sulfate (FeSO₄) is often added as a moderator to ensure a controlled reaction rate and prevent violent decomposition.[4]

Step-by-Step Protocol: Adapted from Organic Syntheses, Coll. Vol. 3, p.581 (1955).[6]

  • Caution: This reaction can be violent. Perform in a robust reaction vessel within a fume hood. Ensure appropriate personal protective equipment (PPE) is worn.

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel, create a slurry of 3-nitro-4-aminoanisole (1 mole), powdered arsenic oxide (1 mole), and glycerol (2.2 moles).

  • With vigorous stirring, slowly add concentrated sulfuric acid (2.4 moles) from the dropping funnel over 30-45 minutes. The temperature will spontaneously rise. Maintain control with external cooling if necessary.

  • After the addition, equip the flask for heating and carefully raise the internal temperature to 117-119°C.

  • Maintain this temperature for 4 hours, then increase to 123°C for an additional 3 hours.

  • Cool the reaction mixture below 100°C and dilute with 1.5 L of water.

  • Pour the diluted mixture into a large beaker containing a stirred mixture of concentrated ammonium hydroxide and crushed ice to neutralize the acid and precipitate the product.

  • Filter the crude solid product, wash thoroughly with water, and then recrystallize from methanol to yield light-tan crystals of 6-methoxy-8-nitroquinoline.

Part B: Reduction to 6-Methoxyquinolin-8-amine

The nitro group is readily reduced to the primary amine using standard reducing agents, most commonly tin(II) chloride.[7]

Step-by-Step Protocol: Adapted from Molecules 2021, 26(18), 5530.[7]

  • In a round-bottomed flask, dissolve 6-methoxy-8-nitroquinoline (1 mole) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3 moles) to the solution.

  • Heat the mixture to reflux and stir for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Slowly add an aqueous solution of sodium hydroxide (e.g., 5 M) until the pH of the aqueous layer is ~11 to precipitate tin salts and deprotonate the amine.

  • Separate the organic phase. Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 6-methoxyquinolin-8-amine, which can be used directly or purified further by column chromatography if necessary.

Application 1: Synthesis of Tetrazole-Quinoline Hybrids as Antimalarial Agents

The 8-aminoquinoline scaffold is the basis for several important antimalarial drugs, including primaquine and tafenoquine.[7] By employing 6-methoxyquinolin-8-amine in a multi-component reaction, novel heterocyclic derivatives can be rapidly synthesized and screened for bioactivity. The Ugi-azide reaction is a powerful one-pot, four-component reaction that allows for the efficient construction of tetrazole derivatives.

Reaction Principle: The Ugi-Azide Four-Component Reaction (U-4CR)

The Ugi reaction involves the condensation of an amine, an aldehyde (or ketone), an isocyanide, and a carboxylic acid. In the Ugi-azide variant, a source of azide (like trimethylsilyl azide) replaces the carboxylic acid, leading to the formation of a 5-substituted-1H-tetrazole.[7]

Mechanism Overview:

  • Imine Formation: The amine (6-methoxyquinolin-8-amine) and the aldehyde condense to form an imine.

  • Nitrilium Ion Formation: The isocyanide adds to the iminium carbon.

  • Azide Attack & Cyclization: The azide anion attacks the nitrilium intermediate, which is followed by an intramolecular cyclization to form the tetrazole ring.

G Amine 6-Methoxyquinolin-8-amine Reaction Ugi-Azide Reaction (One Pot, MeOH, RT) Amine->Reaction Aldehyde R-CHO (Aldehyde) Aldehyde->Reaction Isocyanide t-Bu-NC (Isocyanide) Isocyanide->Reaction Azide TMS-N₃ (Azide Source) Azide->Reaction Product Tetrazole-Quinoline Hybrid Reaction->Product

Caption: Ugi-Azide four-component reaction workflow.

Step-by-Step Protocol for Tetrazole Synthesis

Adapted from Molecules 2021, 26(18), 5530.[7]

  • Dissolve 6-methoxyquinolin-8-amine (0.75 mmol) in dry methanol (5 mL) in a round-bottomed flask under an argon atmosphere.

  • Add the desired aldehyde (e.g., 4-chlorobenzaldehyde, 0.75 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add trimethylsilyl azide (0.75 mmol) dropwise, followed by the dropwise addition of tert-butyl isocyanide (0.75 mmol).

  • Continue stirring the reaction mixture at room temperature for 20–120 hours, monitoring progress by TLC.

  • Upon completion, evaporate the solvent in vacuo.

  • Dissolve the residue in dichloromethane (CH₂Cl₂) and wash several times with a 30% aqueous sodium disulfite solution, followed by a 0.1% aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired tetrazole derivative.

Biological Activity Data

This synthetic strategy has been successfully used to generate a library of compounds with significant antiplasmodial activity.

Compound ID (Substituent R)P. falciparum IC₅₀ (µM)Cytotoxicity L-6 cells IC₅₀ (µM)Selectivity Index (SI)
14 (Phenyl)> 10> 25-
15 (4-Fluorophenyl)2.68124.046.3
16 (4-Chlorophenyl)0.3254.7170.9
18 (4-Bromophenyl)0.49155.8318.3
Chloroquine (Control)0.023.9195.0
Data sourced from Molecules 2021, 26(18), 5530.[7]

Application 2: Synthesis of Pyrimido[5,4-b]quinolines as Potential Kinase Inhibitors

Fusing additional heterocyclic rings to the quinoline core is a proven strategy for developing potent kinase inhibitors. The pyrimido[5,4-b]quinoline scaffold, for instance, is found in compounds designed to target critical cell signaling pathways implicated in cancer. These pathways are often dysregulated, leading to uncontrolled cell proliferation.

Kinase Inhibition: A Therapeutic Strategy

Protein kinases are enzymes that regulate a vast number of cellular processes by phosphorylating proteins. In many cancers, kinases in signaling pathways like the PI3K/Akt/mTOR pathway become constitutively active. Small molecule inhibitors that compete with ATP for the kinase's binding site can block this signaling and halt tumor progression.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor Pyrimidoquinoline Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Synthetic Strategy: Multicomponent Cyclocondensation

Pyrimido[5,4-b]quinolines can be synthesized via a multicomponent reaction involving an aminoquinoline, an aldehyde, and a 1,3-dicarbonyl compound like barbituric acid. This approach builds the fused pyrimidine ring in a single, efficient step.

Step-by-Step Protocol (General Procedure): Adapted from RSC Advances, 2015, 5, 29013-29023.[8]

  • In a round-bottomed flask, combine 6-methoxyquinolin-8-amine (1 mmol), an aromatic aldehyde (1 mmol), and barbituric acid (1 mmol).

  • Add a suitable solvent (e.g., ethanol or an aqueous medium) and an organocatalyst such as L-proline (10 mol%).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates from the solution.

  • Collect the product by filtration, wash with cold ethanol, and dry in vacuo.

  • Recrystallize from a suitable solvent like DMF/ethanol to obtain the purified pyrimido[5,4-b]quinoline derivative.

Conclusion

6-Methoxyquinolin-8-amine is a high-value, readily accessible building block for the synthesis of complex heterocyclic systems. Its inherent electronic and steric properties, derived from the methoxy and amino substituents, make it an ideal starting point for generating libraries of compounds for drug discovery. The protocols detailed herein for the synthesis of the building block itself, and its subsequent elaboration into antimalarial tetrazoles and fused pyrimidoquinolines, provide robust and reproducible methods for researchers in medicinal chemistry and organic synthesis. The application of powerful multicomponent reactions like the Ugi-azide synthesis further underscores the efficiency and versatility of this scaffold in modern therapeutic development.

References

Application Note: A Robust HPLC-MS Framework for the Analysis of Reactions Involving 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxyquinolin-6-amine is a key structural motif and versatile building block in medicinal chemistry and materials science.[1][2] Its derivatives are integral to the development of novel therapeutic agents, including those with antiplasmodial properties.[3] Consequently, the ability to accurately monitor reactions involving this scaffold, identify intermediates, and characterize final products is paramount for process optimization and quality control. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4]

This document provides a comprehensive guide to developing and validating a robust HPLC-MS method for the analysis of reactions involving this compound. We will delve into the rationale behind method development, from sample preparation to data interpretation, providing detailed protocols and troubleshooting insights grounded in extensive field experience.

Foundational Principles: Understanding the Analyte and System

The successful development of an HPLC-MS method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the chromatographic system.

1.1. Physicochemical Properties of this compound

  • Structure: A substituted quinoline with a methoxy group at position 5 and an amine group at position 6.

  • Molecular Formula: C₁₀H₁₀N₂O[5]

  • Molecular Weight: 174.20 g/mol [5]

  • Polarity: The presence of the aromatic rings, methoxy, and amine groups imparts a moderate polarity. This characteristic is crucial for selecting the appropriate stationary and mobile phases in reversed-phase chromatography.

  • pKa: The basicity of the quinoline nitrogen and the primary amine will influence its ionization state depending on the mobile phase pH. Controlling the pH is therefore critical for achieving consistent retention times and peak shapes.

1.2. The Logic of Reversed-Phase HPLC for Aromatic Amines

Reversed-phase HPLC is the dominant mode of separation for aromatic amines due to its versatility and robustness.[6] The stationary phase is non-polar (e.g., C18), and the mobile phase is a polar mixture, typically of water and an organic solvent like acetonitrile or methanol.

The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the stationary phase and thus have longer retention times. By manipulating the composition of the mobile phase (the ratio of organic solvent to water), we can control the elution of the analytes.[7]

Method Development and Optimization

A systematic approach to method development is crucial for achieving a reliable and reproducible analytical method.

2.1. Workflow for HPLC-MS Analysis

HPLC-MS Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Prep Reaction Quenching & Dilution Filter Filtration (0.22 µm) Prep->Filter Inject Injection Filter->Inject Column Reversed-Phase C18 Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI Scan Full Scan (m/z 100-500) ESI->Scan MSMS MS/MS Fragmentation Scan->MSMS Integrate Peak Integration MSMS->Integrate Identify Compound Identification Integrate->Identify Quantify Quantification Identify->Quantify

Caption: A typical workflow for the HPLC-MS analysis of a chemical reaction.

2.2. Protocol 1: Sample Preparation

The goal of sample preparation is to ensure the sample is in a suitable solvent, free of particulates, and at a concentration appropriate for the instrument's sensitivity.[8]

Step-by-Step Protocol:

  • Reaction Quenching: At the desired time point, quench a small aliquot of the reaction mixture. This can be achieved by rapid cooling or by adding a quenching agent that stops the reaction without interfering with the analysis.

  • Dilution: Dilute the quenched reaction mixture with a solvent compatible with the initial mobile phase conditions. A common starting point is a 1:100 dilution in a 50:50 mixture of acetonitrile and water. The final concentration should be within the linear range of the detector.[8]

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[8]

2.3. Protocol 2: HPLC Separation

This protocol outlines a robust starting point for the separation of this compound and its reaction products.

Parameter Condition Rationale
Column C18, 2.1 x 100 mm, 2.6 µmA standard reversed-phase column offering good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure consistent protonation of the amine groups, leading to better peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and compatibility with ESI-MS.
Gradient 5-95% B over 10 minutesA broad gradient is a good starting point to elute a wide range of compounds with varying polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume for analytical HPLC.[9]
UV Detection 254 nm, 280 nmWavelengths where quinoline derivatives often exhibit strong absorbance.

2.4. Protocol 3: Mass Spectrometry Detection

Electrospray ionization in positive ion mode (ESI+) is highly effective for analyzing amine-containing compounds as they readily accept a proton to form [M+H]⁺ ions.[10]

Parameter Setting Rationale
Ionization Mode ESI PositivePromotes the formation of protonated molecular ions [M+H]⁺.[11]
Capillary Voltage 3.5 kVOptimizes the spray for efficient ionization.
Gas Temperature 300 °CFacilitates desolvation of the analyte ions.
Gas Flow 10 L/minAssists in the desolvation process.
Scan Range m/z 100 - 500Covers the expected mass range of the starting material, intermediates, and products.
Fragmentation Collision-Induced Dissociation (CID)Used for MS/MS experiments to obtain structural information.

2.5. Data Analysis and Interpretation

  • Peak Identification: The primary identification of this compound is based on its accurate mass. The protonated molecule [M+H]⁺ will have an m/z of 175.0866.

  • Fragmentation Analysis: MS/MS fragmentation patterns provide structural confirmation. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules like CO, H₂O, and HCN.[11][12] For this compound, one might expect the loss of a methyl radical (•CH₃) from the methoxy group or the loss of ammonia (NH₃).

  • Reaction Monitoring: By tracking the decrease in the peak area of the starting material and the increase in the peak areas of the products over time, the reaction progress can be monitored.

Method Validation

Once an optimal method is developed, it must be validated to ensure its reliability for the intended application.[13][14]

3.1. Key Validation Parameters

The validation of an HPLC-MS method should adhere to guidelines from regulatory bodies like the FDA and ICH.[15][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[15]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is generated by analyzing a series of standards at different concentrations. A correlation coefficient (R²) of >0.99 is generally considered acceptable.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by analyzing samples with known concentrations and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[17]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[16]

3.2. Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating methods.[18] These studies involve subjecting the analyte to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products.[19] The HPLC method should be able to separate the parent compound from all significant degradation products.[18]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (HCl) Analysis HPLC-MS Analysis Acid->Analysis Base Base Hydrolysis (NaOH) Base->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolytic (UV/Vis Light) Photo->Analysis Analyte This compound Solution Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo Report Identify Degradants & Assess Peak Purity Analysis->Report

Caption: A workflow for conducting forced degradation studies.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC-MS analysis of reactions involving this compound. By following the detailed protocols and understanding the underlying principles, researchers, scientists, and drug development professionals can develop and validate robust analytical methods. This will enable accurate reaction monitoring, impurity profiling, and ultimately, the successful development of novel chemical entities.

References

Application Notes and Protocols for Amide Bond Formation with 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol and technical insights for the successful formation of amide bonds utilizing 5-methoxyquinolin-6-amine, a crucial building block in medicinal chemistry and drug development. Recognizing the unique electronic properties of this electron-rich heteroaromatic amine, this document outlines strategic considerations for selecting coupling reagents, optimizing reaction conditions, and overcoming potential challenges in product purification. The protocols described herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reliable and reproducible outcomes for researchers in synthetic and pharmaceutical chemistry.

Introduction: The Significance of this compound in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. This compound, in particular, serves as a vital intermediate for the synthesis of novel compounds targeting a range of diseases. The strategic placement of the methoxy and amine groups influences the molecule's electronic and steric properties, making it an attractive starting point for library synthesis and lead optimization. The formation of a stable amide linkage from the 6-amino position is one of the most fundamental and frequently employed reactions in the elaboration of this scaffold.[1] This guide addresses the specific nuances of this transformation, providing a robust framework for its efficient execution.

Mechanistic Considerations and Strategic Reagent Selection

The amide bond formation is conceptually a condensation reaction between a carboxylic acid and an amine. However, the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the carboxylic acid must first be activated. The choice of activating agent is critical and depends on the properties of both the carboxylic acid and the amine.

This compound is an electron-rich aromatic amine due to the electron-donating effect of the methoxy group and the quinoline ring system. While this enhances its nucleophilicity compared to electron-deficient anilines, it can also lead to potential side reactions if overly reactive coupling agents are used without careful control of reaction conditions.

Overview of Common Coupling Reagents

A variety of reagents have been developed to facilitate amide bond formation, each with its own mechanism and optimal use case.[] The most common classes include carbodiimides, phosphonium salts, and aminium/uronium salts.

Coupling Reagent Class Examples Advantages Considerations & Potential Drawbacks
Carbodiimides EDC (EDCI), DCC, DICCost-effective, readily available. Byproducts of EDC are water-soluble, simplifying workup.Can lead to racemization of chiral carboxylic acids. Formation of N-acylurea byproduct can be problematic. Often used with additives like HOBt or Oxyma to suppress side reactions and improve efficiency.[4]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization.Byproducts can be carcinogenic (HMPA from BOP). PyBOP is a safer alternative.
Aminium/Uronium Salts HATU, HBTU, TBTU, COMUVery high efficiency, rapid reaction times, low racemization.[1]More expensive than carbodiimides. Can cause guanidinylation of the amine if not used correctly. COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.

For this compound, uronium salt-based reagents like HATU are highly recommended for their efficiency and ability to couple even challenging substrates.[1] Carbodiimide-based methods using EDC in conjunction with an additive like HOBt or Oxyma Pure also provide a reliable and cost-effective option.

The Role of the Base

A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. N,N-Diisopropylethylamine (DIPEA) and triethylamine (TEA) are commonly used for this purpose.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization depending on the specific carboxylic acid being coupled.

Protocol 1: HATU-Mediated Amide Coupling (Recommended)

This protocol is generally high-yielding and suitable for a wide range of carboxylic acids.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate])

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add this compound (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Finally, add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a more classical and cost-effective method.

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole) or Oxyma Pure

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DCM or DMF (approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution and stir for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Add TEA or DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup the reaction as described in Protocol 1 (steps 7-9).

  • Purify the crude product.

Purification and Characterization

Overcoming Purification Challenges

The basic nitrogen of the quinoline ring can interact with the acidic silanol groups on the surface of silica gel, leading to significant tailing or streaking during column chromatography. To mitigate this, it is highly recommended to add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to the eluent system.

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be an effective method for purifying the final amide product, potentially avoiding the need for chromatography.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Workflow and Mechanistic Diagrams

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purify Purification reagents Combine Carboxylic Acid (1 eq), This compound (1.1 eq), Coupling Reagent (1.2 eq) in Solvent add_base Add Base (e.g., DIPEA, 2.5 eq) reagents->add_base Under N₂ atmosphere stir Stir at Room Temperature (2-24 hours) add_base->stir monitor Monitor by TLC / LC-MS stir->monitor dilute Dilute with Organic Solvent monitor->dilute Upon completion wash Aqueous Wash (NaHCO₃, H₂O, Brine) dilute->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography (with 1% TEA in eluent) or Recrystallization dry->purify characterize Characterize (NMR, MS, HPLC) purify->characterize HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step acid R-COOH Carboxylic Acid activated_ester O-Acyl(tetramethyl)isouronium Hexafluorophosphate Activated Intermediate acid->activated_ester hatu HATU hatu->activated_ester base Base (DIPEA) base->activated_ester amine Ar-NH₂ (this compound) tetrahedral_intermediate Tetrahedral Intermediate amide R-CONH-Ar Product activated_ester:f0->tetrahedral_intermediate + Ar-NH₂ tetrahedral_intermediate->amide - Byproducts

References

Application Notes & Protocols: Strategic Synthesis of Dibenzoxazepinones via 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic utilization of 5-Methoxyquinolin-6-amine as a key building block in the synthesis of quinoline-fused dibenzoxazepinones. Dibenzoxazepinones represent a privileged scaffold in medicinal chemistry, with derivatives showing promise as potent enzyme inhibitors and antibacterial agents.[1][2] This guide moves beyond simple procedural lists to explain the underlying mechanistic principles, rationale for methodological choices, and detailed, field-tested protocols for two major synthetic routes: the copper-catalyzed Ullmann Condensation and the palladium-catalyzed Buchwald-Hartwig Amination.

Introduction: The Strategic Value of Dibenzoxazepinones

The dibenz[b,f][1][3]oxazepin-11(10H)-one core is a tricyclic lactam structure that has garnered significant attention in pharmaceutical research. Its rigid, yet conformationally distinct, framework makes it an ideal scaffold for developing targeted therapeutics. Notably, derivatives of this class have been identified as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glucose metabolism, presenting a therapeutic strategy for type 2 diabetes.[1][4] Furthermore, the scaffold has been explored for developing novel antineoplastic and antibacterial agents.[2][5][6]

The incorporation of a quinoline moiety, via a precursor like this compound, introduces a nitrogenous, aromatic system that can significantly modulate the pharmacological properties of the final molecule through additional hydrogen bonding or π-π stacking interactions with biological targets. This guide focuses on the critical C-N bond-forming reactions that couple this compound with substituted 2-halobenzoic acid derivatives, paving the way for the final intramolecular cyclization.

Retrosynthetic Analysis and Key Methodologies

The primary challenge in synthesizing the target dibenzoxazepinone from this compound lies in the formation of the central seven-membered ring. This is typically achieved through a two-stage process: an intermolecular cross-coupling to form a C-N bond, followed by an intramolecular cyclization (lactamization).

G cluster_methods Key Methodologies product Target Dibenzoxazepinone intermediate N-(5-methoxyquinolin-6-yl)- 2-halobenzamide Intermediate product->intermediate Intramolecular Lactamization sm1 This compound intermediate->sm1 C-N Cross-Coupling sm2 2-Halobenzoic Acid Derivative intermediate->sm2 ullmann Ullmann Condensation (Cu-catalyzed) intermediate->ullmann buchwald Buchwald-Hartwig Amination (Pd-catalyzed)

Caption: General retrosynthetic approach for dibenzoxazepinone synthesis.

Two powerful, transition-metal-catalyzed reactions have become the methods of choice for the pivotal C-N cross-coupling step:

  • Ullmann Condensation: A classic, copper-catalyzed reaction that is cost-effective but often requires harsh reaction conditions (high temperatures).[7][8][9]

  • Buchwald-Hartwig Amination: A more modern, palladium-catalyzed method known for its milder conditions, broader substrate scope, and high efficiency, largely due to the development of sophisticated phosphine ligands.[10][11]

The choice between these methods depends on factors such as substrate sensitivity, desired yield, catalyst cost, and available laboratory equipment.

Protocol I: Copper-Catalyzed Ullmann Condensation

Principle & Rationale: The Ullmann condensation is a robust method for forming aryl-amine bonds.[7] It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. While it requires higher temperatures than its palladium-catalyzed counterpart, its low catalyst cost and simplicity make it an attractive option for large-scale synthesis.

G cluster_0 CuI Cu(I)X center CuI->center Oxidative Addition ArX Ar-X ArX->center Amine R₂NH Base Base CuIII Cu(III)(Ar)(NR₂)X Product Ar-NR₂ CuIII->Product Reductive Elimination CuI_re Cu(I)X CuIII->CuI_re in1 center->CuIII out1 in1->out1 Ligand Exchange (Amine + Base)

Caption: Simplified catalytic cycle for the Ullmann C-N coupling.

Step-by-Step Protocol
  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), 2-bromobenzoic acid (1.1 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous, degassed N,N-Dimethylformamide (DMF) to achieve a substrate concentration of 0.2 M.

  • Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).

  • Work-up: Cool the mixture to room temperature and filter it through a pad of Celite to remove inorganic salts and the copper catalyst. Rinse the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water (2x) and brine (1x).

  • Purification (Intermediate): Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude intermediate, N-(5-methoxyquinolin-6-yl)-2-bromobenzamide, can be purified by silica gel column chromatography.

  • Intramolecular Cyclization: Dissolve the purified intermediate in a suitable solvent like toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat to reflux, often with a Dean-Stark trap to remove water. This promotes the intramolecular nucleophilic aromatic substitution (SNAᵣ) or a copper-catalyzed intramolecular Ullmann reaction to form the lactam ring.

  • Final Purification: After cooling, concentrate the mixture and purify the final dibenzoxazepinone product via column chromatography or recrystallization.

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

Principle & Rationale: The Buchwald-Hartwig amination is a highly versatile method for C-N bond formation.[11] The reaction is driven by a Pd(0)/Pd(II) catalytic cycle.[10][12] A key to its success lies in the use of bulky, electron-rich phosphine ligands which promote both the initial oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[10][13] This method generally offers higher yields and requires significantly milder conditions than the Ullmann condensation.

G Pd0 Pd(0)L₂ PdII_1 Pd(II)(Ar)(X)L₂ Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 [Pd(II)(Ar)(NHR₂)L]⁺ PdII_1->PdII_2 Amine Coordination & Ligand Loss PdII_3 Pd(II)(Ar)(NR₂)L PdII_2->PdII_3 Deprotonation (Base) PdII_3->Pd0 Product Ar-NR₂ PdII_3->Product Reductive Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Protocol
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (e.g., methyl 2-iodobenzoate, 1.05 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%) to an oven-dried Schlenk tube.

  • Base and Solvent Addition: Add a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq.) or sodium tert-butoxide (NaOtBu, 1.5 eq.). Add anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-12 hours.

  • Work-up & Purification (Intermediate): Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product, which is the N-arylated amino ester, can be purified by column chromatography.

  • Hydrolysis and Cyclization:

    • Hydrolysis: Saponify the ester intermediate using a base like lithium hydroxide (LiOH) in a THF/water mixture to yield the corresponding carboxylic acid.

    • Lactamization: Dissolve the purified acid in a suitable solvent (e.g., CH₂Cl₂) and treat with a peptide coupling reagent (e.g., HATU, EDCI) and a base (e.g., DIPEA) to effect the final intramolecular amide bond formation.

  • Final Purification: After the reaction is complete, perform a standard aqueous work-up. Dry the organic layer, concentrate, and purify the final dibenzoxazepinone product by silica gel chromatography.

Data Presentation: Expected Results & Characterization

Successful synthesis of the dibenzoxazepinone core can be confirmed using standard analytical techniques. The following table summarizes typical characterization data found in the literature for related structures.[1][3]

Parameter Ullmann Condensation Buchwald-Hartwig Amination
Typical Yield 40-70%65-95%
Reaction Temp. 120-140 °C80-110 °C
¹H NMR (ppm) Aromatic protons typically appear in the δ 7.0-8.5 ppm range. Methoxy (-OCH₃) singlet around δ 3.9-4.1 ppm. Amide N-H proton (if not fully cyclized) can be broad and downfield (> δ 9.0 ppm).Similar to Ullmann. Specific shifts will depend on the exact substitution pattern.
¹³C NMR (ppm) Lactam carbonyl (C=O) typically resonates around δ 162-167 ppm. Methoxy carbon at δ ~56 ppm. Aromatic carbons from δ 110-150 ppm.Consistent with the structure, with characteristic shifts for the carbonyl and aromatic carbons.
ESI-MS Expect to observe the protonated molecular ion peak [M+H]⁺.Expect to observe the protonated molecular ion peak [M+H]⁺.

Note: The exact spectroscopic values will vary based on the specific substituents on the aromatic rings.

Conclusion

This compound serves as an excellent starting material for the modular synthesis of quinoline-annulated dibenzoxazepinones. Both the traditional Ullmann Condensation and the modern Buchwald-Hartwig Amination provide reliable pathways to the key N-arylated intermediate. While the Ullmann approach is more economical, the Buchwald-Hartwig reaction offers superior yields, milder conditions, and greater functional group tolerance, making it the preferred method for complex, sensitive substrates in a research and development setting. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to successfully synthesize and explore this important class of bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxyquinolin-6-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on improving reaction yield and product purity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic building block in medicinal chemistry. Its synthesis, while conceptually straightforward, often presents practical challenges that can lead to diminished yields and complex purification steps. The most common and logical synthetic route proceeds via the nitration of a 5-methoxyquinoline precursor, followed by the reduction of the resulting 5-methoxy-6-nitroquinoline. Success hinges on controlling the regioselectivity of the nitration step and achieving a clean, high-yielding reduction in the final step. This guide will address critical issues in both stages of this synthesis.

Overview of the Synthetic Pathway

The synthesis is typically approached as a two-step sequence. The first step involves the electrophilic nitration of 5-methoxyquinoline. The methoxy group at the C5 position is an ortho-, para-directing group, which favors the introduction of the nitro group at the C6 and C8 positions. The second, and often most challenging, step is the chemoselective reduction of the 6-nitro intermediate to the desired 6-amino product.

Synthetic_Pathway cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction 5-Methoxyquinoline 5-Methoxyquinoline Nitrating_Agent HNO₃ / H₂SO₄ 5-Methoxyquinoline->Nitrating_Agent Reaction Intermediates Mixture of Isomers: 5-Methoxy-6-nitroquinoline 5-Methoxy-8-nitroquinoline Nitrating_Agent->Intermediates Purification Separation Intermediates->Purification Precursor 5-Methoxy-6-nitroquinoline Purification->Precursor Reducing_Agent e.g., Fe/HCl, SnCl₂, H₂/Pd-C Precursor->Reducing_Agent Reaction Final_Product This compound Reducing_Agent->Final_Product

Caption: General two-step synthetic workflow for this compound.

Part 1: Synthesis and Nitration of 5-Methoxyquinoline (FAQs)

This section addresses common questions regarding the preparation of the key intermediate, 5-methoxy-6-nitroquinoline.

Q1: What is a reliable method to synthesize the 5-methoxyquinoline precursor?

If 5-methoxyquinoline is not commercially available, it can be synthesized from m-anisidine (3-methoxyaniline) using the Skraup synthesis.[1][2] This classic method involves reacting the aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene corresponding to the starting aniline) to construct the quinoline ring system.[1]

  • Causality: The Skraup reaction is a robust method for quinoline synthesis. Glycerol is dehydrated in situ by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline. Subsequent acid-catalyzed cyclization and oxidation yield the quinoline core. The reaction is notoriously exothermic and must be controlled carefully.[2] A patent for the synthesis of the related 6-methoxyquinoline suggests using ferrous sulfate and boric acid as moderators to control the reaction's vigor.[3]

Q2: I'm nitrating 5-methoxyquinoline. How can I maximize the yield of the desired 6-nitro isomer over the 8-nitro isomer?

Achieving high regioselectivity is a primary challenge. The C5-methoxy group activates both the C6 (para) and C8 (ortho) positions for electrophilic substitution. While controlling the ratio is difficult, reaction temperature is a key variable.

  • Expertise & Experience: Running the nitration at a lower temperature (e.g., 0°C to 5°C) can sometimes improve the selectivity for the para-substituted product (6-nitro) over the ortho-substituted one (8-nitro) by favoring kinetic control. However, you should anticipate the formation of a mixture. Direct nitration of quinoline itself under acidic conditions (where the quinoline nitrogen is protonated) favors substitution on the benzene ring at the 5- and 8-positions.[4] The presence of the C5-methoxy group alters this, directing to C6 and C8.

Q3: My nitration produced a mixture of 6-nitro and 8-nitro isomers. How can I separate them effectively?

Separation of these positional isomers is typically achieved using column chromatography or fractional crystallization.

  • Trustworthiness: The polarity difference between the 6-nitro and 8-nitro isomers, though potentially slight, is usually sufficient for separation on silica gel. A solvent system with a gradient of ethyl acetate in hexanes or dichloromethane is a good starting point. Alternatively, fractional crystallization from a suitable solvent (e.g., ethanol, isopropanol) can be effective if the solubility differences between the isomers are significant. A patent describing the separation of 5- and 8-nitroquinoline isomers notes that converting them to their hydrohalide salts can alter solubilities, aiding in separation.[5] This technique could potentially be adapted.

Part 2: Reduction of 5-Methoxy-6-Nitroquinoline (Troubleshooting Guide)

This is the most critical step for achieving a high overall yield. Below are common problems and their solutions.

Q1: My reduction yield is consistently low. What are the most likely causes?

Low yield in the reduction step can stem from several factors: incomplete reaction, product degradation during workup, or the formation of side products.

  • Incomplete Reaction: Ensure you are using a sufficient excess of the reducing agent and allowing adequate reaction time. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting nitroquinoline spot has been completely consumed.

  • Product Degradation: Aminoquinolines can be sensitive to oxidation, especially under harsh workup conditions. Exposure to air for prolonged periods, particularly in solution, can lead to the formation of colored impurities. Performing the workup and purification steps promptly can mitigate this.

  • Side Reactions: Depending on the reducing agent, side reactions can occur. Very strong reducing agents or harsh conditions can lead to over-reduction of the quinoline ring itself.[6] The formation of hydroxylamine or azo compounds as intermediates is also possible, and if these are not fully reduced to the amine, they will contribute to a lower yield of the desired product.[7]

Q2: Which reducing agent is best for converting the nitro group to an amine?

The choice of reducing agent is critical and depends on the scale of your reaction, available equipment, and the presence of other functional groups. The three most common methods are compared below.

Reducing Agent Pros Cons Scientific Rationale & Expertise
H₂ / Palladium on Carbon (Pd/C) - High yield & very clean reaction. - By-product is water. - Catalyst is easily removed by filtration.- Requires specialized hydrogenation equipment (e.g., Parr shaker). - Potential for catalyst poisoning. - May reduce other functional groups (alkenes, alkynes, etc.).[6]Catalytic hydrogenation is often the most efficient and cleanest method. The reaction proceeds via transfer of hydrogen from the catalyst surface to the nitro group. Ensure the catalyst is active and the solvent is appropriately deoxygenated.
Iron (Fe) / HCl or Acetic Acid (AcOH) - Inexpensive and readily available. - Generally clean workup. - Tolerates many other functional groups.[8]- Requires acidic conditions. - Reaction can be heterogeneous and require vigorous stirring. - Removal of iron salts can sometimes be tedious.This is a classic, robust method. Iron metal acts as the electron donor in an acidic medium to reduce the nitro group.[9][10][11] The workup involves filtering off the iron oxides and then extracting the product after basification.
Tin(II) Chloride (SnCl₂) - Very effective and works under mild conditions.[12] - Highly chemoselective for the nitro group.[13]- Workup can be problematic due to the formation of tin salt precipitates/emulsions.[2][14] - Stoichiometric amounts of tin are required, generating significant waste.[13]SnCl₂ is a powerful single-electron transfer agent for nitro group reduction. The primary challenge is the workup, which is addressed in the next question.

Q3: I'm using SnCl₂ and my workup is forming an intractable emulsion and a thick white precipitate. How do I resolve this?

This is the most common issue with SnCl₂ reductions and is caused by the precipitation of tin hydroxides (e.g., Sn(OH)₂, Sn(OH)₄) when the acidic reaction mixture is basified.

  • Authoritative Grounding & Protocol: The key is to add a sufficiently strong base to form soluble stannate complexes, such as [Sn(OH)₄]²⁻ or [Sn(OH)₆]²⁻.[14] Simply neutralizing to pH 7-8 with a weak base like NaHCO₃ is often insufficient.

    Optimized Workup Protocol for SnCl₂ Reduction:

    • After the reaction is complete (as monitored by TLC), cool the mixture in an ice bath.

    • Slowly and carefully add a concentrated aqueous solution of sodium hydroxide (e.g., 10-50% NaOH). The mixture will be highly exothermic and will initially form a thick, white precipitate.

    • Continue adding the NaOH solution with vigorous stirring until the pH is strongly basic (pH > 12-13) and the white precipitate of tin salts redissolves, resulting in a clearer, biphasic mixture.[2]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

SnCl2_Workup Start Reaction Mixture (Product, SnCl₂, HCl, Solvent) Add_Base Add conc. NaOH (pH > 12) Start->Add_Base Precipitate Thick White Precipitate (Tin Hydroxides) Add_Base->Precipitate Initially Redissolve Precipitate Redissolves (Soluble Stannates Form) Add_Base->Redissolve Sufficient Base Precipitate->Add_Base Continue Adding Extraction Extract with Organic Solvent Redissolve->Extraction Final Product in Organic Phase Extraction->Final

Caption: Troubleshooting workflow for SnCl₂ reduction workup.

Q4: My catalytic hydrogenation is sluggish or failing. What should I check?

Failure in catalytic hydrogenation often points to issues with the catalyst, solvent, or presence of impurities.

  • Catalyst Activity: Ensure your Pd/C is fresh and active. Old or improperly stored catalysts can lose activity. The catalyst loading may also need to be optimized (typically 5-10 mol% is used).

  • Catalyst Poisons: The starting material or solvent may contain impurities that poison the palladium catalyst. Sulfur-containing compounds are notorious catalyst poisons. Purifying the 5-methoxy-6-nitroquinoline intermediate before hydrogenation is crucial.

  • Solvent and Conditions: Use a solvent that is appropriate for hydrogenation (e.g., ethanol, methanol, ethyl acetate). Ensure the system is properly purged of air and a sufficient pressure of hydrogen is applied (this can range from balloon pressure to >50 psi in a specialized vessel).

Q5: How can I best purify the final this compound product?

The final product can be purified by standard laboratory techniques, but its basicity can be exploited for a more efficient process.

  • Column Chromatography: Silica gel chromatography is a standard method. Use a solvent system such as dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount (e.g., 1%) of triethylamine or ammonia added to the eluent. This prevents the basic amine product from streaking on the acidic silica gel.[15][16]

  • Recrystallization: If the crude product is reasonably pure, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexanes) can provide highly pure material.

  • Acid-Base Extraction: This is an effective way to remove non-basic impurities. Dissolve the crude product in an organic solvent (like dichloromethane) and extract with dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities. Finally, basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.

References

Technical Support Center: Purification of 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Methoxyquinolin-6-amine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally similar aromatic amines. Our approach is rooted in fundamental chemical principles to empower you to not only solve immediate issues but also to strategically design future purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling, properties, and common issues associated with this compound.

Q1: What are the most effective purification techniques for crude this compound?

A1: The primary methods for purifying this compound are column chromatography and recrystallization. An initial acid-base extraction is also a highly effective preliminary step to remove non-basic impurities. The choice depends on the scale of your synthesis, the nature of the impurities, and the required final purity. For instance, chromatography offers high resolution for closely related impurities, while recrystallization is excellent for removing small amounts of impurities from a large batch of a crystalline solid.

Q2: What are the typical impurities I should expect in my crude sample?

A2: Impurities in this compound are typically process-related and depend on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Precursors from the quinoline ring synthesis.

  • Reaction Byproducts: Compounds formed from side reactions. For example, syntheses like the Skraup reaction can produce isomeric byproducts.[1]

  • Degradation Products: Aromatic amines can be susceptible to oxidation, especially when exposed to air and light over time, often resulting in colored impurities.[2]

Q3: How does the basicity of the amine group affect purification by column chromatography?

A3: The amine group in your compound is basic, while standard silica gel has an acidic surface due to the presence of silanol groups (Si-OH). This acid-base interaction can cause the this compound to bind strongly and irreversibly to the silica gel, leading to significant tailing (streaking) on TLC plates and poor recovery and peak shape during column chromatography.[3][4]

Q4: What are the best practices for handling and storing purified this compound?

A4: To maintain the integrity of your purified compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), in a cool, dry, and dark place.[5][6] This minimizes exposure to oxygen and light, which can cause degradation. Avoid contact with strong oxidizing agents and strong acids.[7][8]

Part 2: Troubleshooting Guides and Detailed Protocols

This section provides specific, actionable advice for overcoming common purification hurdles, complete with step-by-step protocols.

Technique 1: Column Chromatography

Column chromatography is a powerful tool for separating complex mixtures. However, the basic nature of amines requires special consideration.

Problem Likely Cause Solution
Compound streaks or "tails" on TLC and column. The basic amine is interacting strongly with acidic silanol groups on the silica surface.[4]Option A (Recommended): Add a basic modifier like triethylamine (TEA) or pyridine (0.5-2% v/v) to your mobile phase. This neutralizes the acidic sites, allowing the amine to elute with a symmetrical peak shape.[3][9] Option B: Use an amine-functionalized silica column, which has a basic surface and eliminates the need for mobile phase modifiers.[10]
Poor separation from a close-running impurity. The chosen mobile phase lacks sufficient selectivity for the two compounds.Try a different solvent system. Polarity is not the only factor; solvent selectivity plays a key role. If a hexane/ethyl acetate system fails, consider a system with different chemical properties, such as dichloromethane/methanol or toluene/acetone.[3]
The compound does not elute from the column. The mobile phase is not polar enough to displace the compound from the stationary phase.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If the compound remains adsorbed even with 100% ethyl acetate, a more polar solvent like methanol may be required.
The compound appears to degrade on the column. The acidic nature of the silica gel may be catalyzing the degradation of a sensitive amine.Switch to a less acidic stationary phase like neutral alumina or, preferably, an amine-functionalized silica gel.[10][11] Alternatively, run the column quickly and avoid leaving the compound on the column for extended periods.
  • Prepare the Mobile Phase: Select a starting solvent system based on TLC analysis (e.g., 70:30 Hexane:Ethyl Acetate). To this solvent mixture, add triethylamine to a final concentration of 1% (v/v).

  • Pack the Column: Dry or slurry pack your column with silica gel using the prepared mobile phase.

  • Equilibrate the Column: Flush the packed column with at least 3-5 column volumes of the mobile phase. This is a critical step to ensure the entire silica bed is neutralized by the triethylamine before you load your sample.[9]

  • Load the Sample: Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading"). Apply the sample to the top of the column.

  • Elute and Collect: Begin elution with your mobile phase, collecting fractions. You may gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of your compound after impurities have been washed off.

  • Analyze Fractions: Use TLC to identify the fractions containing the pure product.

  • Evaporate: Combine the pure fractions and remove the solvent under reduced pressure. Note that triethylamine (Boiling Point: 89.5 °C) may need to be co-evaporated with a higher boiling point solvent like toluene to be fully removed.

G start Start: Crude Amine Sample tlc Run TLC in Hex/EtOAc and DCM/MeOH start->tlc streaking Observe Streaking? tlc->streaking no_streaking No Streaking: Proceed with Standard Silica streaking->no_streaking No add_tea Add 1% TEA to Mobile Phase Re-run TLC streaking->add_tea Yes run_column Run Preparative Column no_streaking->run_column still_streaking Still Streaking or Poor Separation? add_tea->still_streaking use_amine_column Use Amine-Functionalized Silica Column still_streaking->use_amine_column Yes still_streaking->run_column No use_amine_column->run_column

Caption: Logic for selecting a chromatography strategy.

Technique 2: Recrystallization

Recrystallization is an ideal final purification step if your compound is at least 85-90% pure and is a solid. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures.[12]

Problem Likely Cause Solution
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent. The cooling process is too rapid. Significant impurities are present, causing freezing point depression.[13]Option A: Switch to a lower-boiling point solvent. Option B: Allow the solution to cool much more slowly. Let it reach room temperature undisturbed before moving to an ice bath. Option C: Perform a preliminary purification (e.g., acid-base extraction) to remove gross impurities.
Very low recovery of purified product. Too much solvent was used initially. The compound has significant solubility in the cold solvent.[13]Option A: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Option B: If recovery is still low, try a different solvent or a solvent/anti-solvent system where the compound is less soluble when cold.
No crystals form upon cooling. The solution is not supersaturated.Option A (Induce Crystallization): Scratch the inside of the flask with a glass rod at the meniscus. This creates microscopic imperfections that can initiate crystal growth.[12] Option B: Add a single "seed" crystal of the pure compound. Option C: If the solution is too dilute, carefully evaporate some solvent and allow it to cool again.
Crystals are colored, but the pure compound should be colorless. Colored impurities are trapped within the crystal lattice.Perform a "hot filtration" step. After dissolving the compound in hot solvent, add a small amount of activated charcoal to adsorb colored impurities, then filter the hot solution through a fluted filter paper before allowing it to cool.
  • Solvent Selection: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). A good solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid is just fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present or the solution is colored, perform a hot filtration as described above.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point (A melting point for the similar 5-Methoxyquinolin-8-amine is 90-95°C).[5]

Technique 3: Acid-Base Extraction

This liquid-liquid extraction technique is an excellent first-pass purification to separate your basic amine from any neutral or acidic impurities.

G start Crude Product in Organic Solvent (e.g., DCM) add_acid Wash with Aqueous Acid (e.g., 1M HCl) start->add_acid separate1 Separate Layers add_acid->separate1 organic_layer Organic Layer: Contains Neutral/Acidic Impurities (Discard) separate1->organic_layer Top/Bottom? aqueous_layer Aqueous Layer: Contains Protonated Amine Salt (R-NH3+ Cl-) separate1->aqueous_layer Check Density basify Basify Aqueous Layer to pH > 10 (e.g., with 2M NaOH) aqueous_layer->basify extract Extract with Fresh Organic Solvent (DCM) basify->extract separate2 Separate Layers extract->separate2 aqueous_waste Aqueous Layer: (Waste) separate2->aqueous_waste final_organic Organic Layer: Contains Purified Free Amine (Dry, Evaporate) separate2->final_organic

Caption: Separation of amine from neutral impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and wash it with a 1M aqueous solution of hydrochloric acid (HCl). The basic amine will react to form its hydrochloride salt, which is water-soluble, and will move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Separate Layers: Drain and save the aqueous layer. Discard the organic layer.

  • Basification: Return the aqueous layer to the separatory funnel. Slowly add a base, such as a 2M sodium hydroxide (NaOH) solution, until the solution is strongly basic (pH > 10, check with pH paper). This deprotonates the amine hydrochloride, regenerating the water-insoluble free amine. You may see the product precipitate or make the solution cloudy.

  • Back-Extraction: Extract the basified aqueous solution with fresh portions of an organic solvent (e.g., DCM).

  • Combine and Dry: Combine the organic extracts, dry them over an anhydrous drying agent (like anhydrous sodium sulfate), filter, and evaporate the solvent to yield the purified this compound.

References

Technical Support Center: Optimizing C-H Activation with 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-H activation reactions utilizing 5-Methoxyquinolin-6-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to ensure your experiments are both successful and reproducible.

Introduction to this compound in C-H Activation

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science.[1] The ability to selectively functionalize its C-H bonds opens up new avenues for molecular design.[2][3] this compound serves as a bidentate directing group, where the quinoline nitrogen and the exocyclic amine can chelate to a transition metal catalyst, typically palladium or rhodium.[4] This chelation brings the catalyst into close proximity to specific C-H bonds, enabling their selective cleavage and functionalization.[5][6] The electronic properties of the methoxy group can also influence the reactivity of the quinoline ring system. This guide will help you harness the potential of this directing group while troubleshooting the common challenges that may arise.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in my C-H activation reaction?

A1: this compound functions as a directing group.[3][5] Its primary role is to coordinate to the transition metal catalyst (e.g., Palladium) through its nitrogen atoms. This coordination forms a stable metallacyclic intermediate, which positions the catalyst near a specific C-H bond (typically at the C-5 or C-7 position of the quinoline), leading to selective activation and functionalization.[4][7] This strategy overcomes the challenge of poor intrinsic reactivity and regioselectivity in C-H functionalization.[2][6]

Q2: Which catalytic system is most compatible with this directing group?

A2: Palladium-based catalysts, such as Pd(OAc)₂ or PdCl₂, are the most common and effective for amine-directed C-H activation reactions.[8][9] The choice of the palladium salt and any additional ligands can significantly impact the reaction's efficiency and selectivity. For instance, the presence of an acetate ligand can facilitate the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism.[10]

Q3: My reaction is not proceeding. What are the first things I should check?

A3: Start by verifying the integrity of your reagents and the reaction setup. Ensure your catalyst is active and has been stored correctly.[11] The solvent must be anhydrous, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen), as both oxygen and moisture can deactivate the catalyst.[12] Also, confirm the purity of your this compound substrate.

Q4: Do I need to add an external ligand to my reaction?

A4: Not always. In many cases, the solvent or an acetate ligand from the palladium salt can stabilize the catalytic species. However, in some instances, adding a mono-protected amino acid (MPAA) ligand, such as N-acetylglycine, can improve the yield and selectivity by modifying the steric and electronic environment of the metal center.[2]

Q5: What is the purpose of the base in these reactions?

A5: A base is often required to neutralize the acid that is generated during the C-H activation step.[5] Common bases include inorganic carbonates like K₂CO₃ or Cs₂CO₃, and carboxylates like KOAc. The choice of base can be critical, as it can influence the catalyst's activity and the overall reaction rate.

Q6: Can the directing group be removed after the reaction?

A6: Yes, the directing group can often be removed, although this is a significant consideration in synthetic planning. The removal of directing groups can add extra steps to a synthesis, which may impact the overall efficiency.[13] For an amine directing group, methods like diazotization followed by reduction or displacement may be employed, though specific conditions would need to be developed for the this compound system.

Troubleshooting Guide

Navigating the complexities of C-H activation requires a systematic approach to problem-solving. The table below outlines common issues, their potential causes, and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Conversion 1. Inactive catalyst (degraded or poisoned).[11] 2. Presence of oxygen or moisture. 3. Suboptimal reaction temperature. 4. Incorrect solvent choice. 5. Insufficient catalyst loading.[10]1. Use a fresh batch of catalyst or store it properly in a desiccator or glovebox. 2. Ensure all glassware is oven-dried and the reaction is run under a rigorously inert atmosphere. Use anhydrous solvents.[12] 3. Screen a range of temperatures (e.g., 80-140 °C). 4. Test different anhydrous solvents (e.g., DMF, DMAc, DCE, or toluene). 5. Increase catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).
Poor Regioselectivity 1. Steric or electronic factors favoring an alternative C-H bond. 2. The reaction conditions may favor a different activation pathway.1. Modify the steric environment by adding a bulky ligand. 2. Change the solvent or the anion on the palladium salt (e.g., from acetate to chloride) to alter the coordination sphere of the catalyst.[14]
Formation of Side Products 1. Homocoupling of the coupling partner. 2. Product inhibition.[12] 3. Over-functionalization (di- or tri-substituted products).1. Adjust the stoichiometry of the reactants. Lowering the concentration of the coupling partner may help. 2. Optimize reaction conditions to favor product release from the catalyst. 3. Reduce the reaction time or temperature. Use a less active catalyst system.
Reaction Stalls 1. Catalyst deactivation over time. 2. Product precipitation.1. Consider a slow addition of the catalyst over the course of the reaction. 2. Choose a solvent in which the product is more soluble at the reaction temperature.

Visualizing the Optimization Workflow

A structured approach is key to optimizing any C-H activation reaction. The following workflow diagram illustrates the logical steps from initial setup to final product characterization.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Analysis & Troubleshooting cluster_optimization 4. Optimization Loop reagents Select Catalyst, Base, Solvent, & Additives setup Assemble Oven-Dried Glassware under Inert Atmosphere reagents->setup add_reagents Add Substrate & Reagents setup->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor evaluate Evaluate Conversion & Yield monitor->evaluate no_product No/Low Conversion? evaluate->no_product side_products Side Products? no_product->side_products No optimize_conditions Adjust Temp, Solvent, Base, or Catalyst no_product->optimize_conditions Yes workup Workup & Purification side_products->workup No optimize_ligand Screen Ligands side_products->optimize_ligand Yes characterize Characterize Product (NMR, MS) workup->characterize optimize_conditions->reagents optimize_ligand->reagents

A generalized workflow for optimizing C-H activation reactions.

Proposed Catalytic Cycle

Understanding the mechanism is crucial for rational optimization. Below is a plausible catalytic cycle for a palladium-catalyzed C-H arylation directed by an aminoquinoline group.

G pd_ii Pd(II) Precatalyst complex Coordination Complex pd_ii->complex + Substrate substrate Quinoline Substrate (DG-Ar-H) palladacycle Palladacycle Intermediate (CMD Step) complex->palladacycle - HX (Base) pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar'-X oxid_add Oxidative Addition (Ar'-X) red_elim Reductive Elimination pd_iv->red_elim C-C Bond Formation product Functionalized Product (DG-Ar-Ar') red_elim->product pd_0 Pd(0) red_elim->pd_0 Releases Pd(0) pd_0->pd_ii Reoxidation oxidant Oxidant (e.g., Ag₂CO₃)

A proposed Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

This cycle illustrates the key steps: coordination of the directing group (DG), C-H activation to form a palladacycle, oxidative addition of the coupling partner, and reductive elimination to form the product and regenerate the catalyst.[8][9]

Experimental Protocol: Palladium-Catalyzed C-H Arylation

This protocol provides a general starting point for the arylation of a substrate using this compound as a directing group. Note: This is a representative protocol and may require optimization for your specific substrate and aryl halide.

Materials:

  • Substrate attached to this compound (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the substrate (e.g., 0.2 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.[12]

  • Reagent Addition: Add the aryl iodide (0.3 mmol) to the tube, followed by the addition of anhydrous DMAc (2.0 mL) via syringe.

  • Heating: Place the sealed tube in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired arylated product.

References

Overcoming solubility issues with 5-Methoxyquinolin-6-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyquinolin-6-amine. This guide, prepared by our senior application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of this compound. Our goal is to equip you with the foundational knowledge and practical protocols to overcome common solubility challenges in your research and development workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive about working with this compound.

Q1: What are the expected solubility properties of this compound based on its structure?

Answer: The solubility of this compound is dictated by its molecular structure, which contains both hydrophobic and hydrophilic features.

  • Hydrophobic Core: The quinoline ring system is a bicyclic aromatic structure, which is inherently non-polar and contributes to poor solubility in aqueous media.

  • Hydrophilic Groups: The molecule possesses a primary amine (-NH₂) group and a methoxy (-OCH₃) group. The amine group is the most significant driver of aqueous solubility. It is basic and can be protonated to form a more soluble salt. It can also act as a hydrogen bond donor. The methoxy group provides some polarity but its contribution is minor compared to the amine.

Therefore, you should expect low intrinsic solubility in neutral water, moderate to good solubility in many organic solvents, and significantly increased aqueous solubility in acidic conditions.[1]

Q2: I'm observing precipitation when adding my this compound DMSO stock solution to an aqueous buffer. What is happening?

Answer: This is a classic case of a compound "crashing out" of solution and is the most common solubility issue reported. It occurs because you are moving the compound from a highly favorable organic solvent (like DMSO) into a much less favorable aqueous environment.[2]

DMSO can typically dissolve organic compounds at much higher concentrations than aqueous buffers can.[3] When the DMSO stock is diluted into the buffer, the final concentration of your compound may exceed its maximum solubility in the final solvent mixture (e.g., 99% buffer, 1% DMSO), causing the excess to precipitate.

Q3: Which organic solvents are recommended for preparing a stock solution?

Answer: For creating high-concentration stock solutions, polar aprotic solvents are generally the most effective.

SolventClassRationale for UseTypical Stock Conc.
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solvating power for a wide range of organic molecules.[3]10-50 mM
Dimethylformamide (DMF) Polar AproticSimilar to DMSO, a strong solvent for polar and aromatic compounds.10-50 mM
Ethanol / Methanol Polar ProticCan be effective, but solubility may be lower than in DMSO/DMF. Useful if DMSO is incompatible with the downstream assay.1-10 mM

Note: These are typical starting concentrations. Always determine the maximum solubility for your specific lot of material experimentally.

Part 2: In-Depth Troubleshooting Guides

If the basic guidance in the FAQs is insufficient, these in-depth guides provide systematic approaches to resolving persistent solubility issues.

Q4: My compound is not soluble enough in my aqueous assay buffer. How can I systematically improve its solubility?

Answer: A systematic approach is crucial. We recommend a tiered strategy, starting with the simplest and most common techniques before moving to more complex formulation methods. The choice of method depends on the required final concentration and the constraints of your experimental system.

Below is a workflow diagram to guide your decision-making process.

G cluster_0 Solubility Troubleshooting Workflow start Poor solubility observed in aqueous buffer check_ph Is pH modification allowed in my assay? start->check_ph ph_exp Strategy 1: Perform pH-Solubility Profile check_ph->ph_exp Yes check_cosolvent Is a co-solvent allowed in my assay? check_ph->check_cosolvent No ph_success Success? (Solubility Goal Met) ph_exp->ph_success ph_success->check_cosolvent No finish Problem Solved ph_success->finish Yes cosolvent_exp Strategy 2: Screen Co-solvents (e.g., Ethanol, PEG 400) check_cosolvent->cosolvent_exp Yes check_salt Can I use a different solid form of the compound? check_cosolvent->check_salt No cosolvent_success Success? cosolvent_exp->cosolvent_success cosolvent_success->check_salt No cosolvent_success->finish Yes salt_exp Strategy 3: Synthesize & Test Salt Forms (e.g., HCl, Tosylate) check_salt->salt_exp Yes excipient_exp Strategy 4: Advanced Formulation (e.g., Cyclodextrins) check_salt->excipient_exp No salt_success Success? salt_exp->salt_success salt_success->excipient_exp No salt_success->finish Yes fail Consult Formulation Specialist excipient_exp->fail

Caption: A decision workflow for troubleshooting poor aqueous solubility.

Q5: How do I perform a pH-solubility profile and why does it work for this compound? (Strategy 1)

Answer: This strategy leverages the basicity of the 6-amino group. In an acidic environment (pH < pKa), the amine group becomes protonated (R-NH₂ + H⁺ ⇌ R-NH₃⁺). This positively charged ion has much stronger, more favorable interactions with polar water molecules, leading to a significant increase in aqueous solubility.[2] For bases like this compound, solubility increases as the pH decreases.[2]

G cluster_0 Low pH (Acidic) A Quinoline-NH₂ (Less Soluble Free Base) H_plus + H⁺ B Quinoline-NH₃⁺ (More Soluble Cation) H_plus->B Protonation

Caption: Protonation of the amine group at low pH increases solubility.

Experimental Protocol: pH-Dependent Aqueous Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 7.5 (e.g., citrate for pH 2-6, phosphate for pH 6-7.5).

  • Compound Addition: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure enough solid is added so that some remains undissolved at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. The "shake-flask" method is a standard approach.[4]

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling & Analysis: Carefully remove a known volume of the supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable mobile phase and determine the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.[5]

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.

Q6: My assay is pH-sensitive. How can I use co-solvents to improve solubility? (Strategy 2)

Answer: Co-solvency is a powerful technique where a water-miscible organic solvent is added to the aqueous buffer to increase the solubility of a poorly soluble drug.[6] The co-solvent works by reducing the polarity of the overall solvent system, making it more "hospitable" to the hydrophobic quinoline core of your molecule.[6]

Common Co-solvents for Biological Assays:

Co-solventMax % in Cell Assays (Typical)Properties & Considerations
DMSO < 0.5 - 1%Excellent solubilizer but can be toxic to cells at higher concentrations.
Ethanol < 1%Good solubilizing power, but can also exhibit toxicity.
Polyethylene Glycol 400 (PEG 400) 1 - 5%Generally well-tolerated by cells. A good first choice for increasing solubility with lower toxicity risk.
Glycerin 1 - 5%Viscous, but has low toxicity and can be an effective co-solvent.[6]

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Stocks: Prepare your primary assay buffer containing different percentages of your chosen co-solvent (e.g., Buffer with 1%, 2%, 5%, and 10% PEG 400).

  • Determine Kinetic Solubility: This is a high-throughput method to quickly assess solubility improvements.[2][7]

    • Prepare a high-concentration stock of this compound in pure DMSO (e.g., 20 mM).

    • In a 96-well plate, add your series of co-solvent buffers.

    • Add a small volume of the DMSO stock to each well (e.g., 2 µL into 198 µL of buffer) to achieve the desired final concentration.

    • Mix and let stand for 1-2 hours at room temperature.

    • Measure the turbidity (precipitation) using a plate nephelometer, which measures scattered light.[7][8] The lowest turbidity reading indicates the best solubility condition.

  • Validate with Thermodynamic Solubility: For the most promising co-solvent condition, perform a full shake-flask solubility experiment as described in the pH-profile protocol to determine the equilibrium solubility.

Q7: I need high aqueous solubility for an in vivo study. Should I consider making a salt? (Strategy 3)

Answer: Absolutely. For achieving high aqueous solubility, especially for applications like parenteral formulations, forming a stable salt is the most common and effective method.[9][10][11] By reacting the basic amine group with an acid, you form an ionic salt that is often crystalline, stable, and highly water-soluble.

Aromatic amines are not strongly basic, so a strong acid is often required to form a stable, non-hydrolyzing salt.[12]

Common Salt Forms for Amine-Containing Compounds:

  • Hydrochloride (HCl): The most common choice. Often highly crystalline and soluble.

  • Sulfate (H₂SO₄): Can form either a bisulfate (1:1) or sulfate (2:1) salt.

  • Mesylate (Methanesulfonic acid): Good for forming crystalline salts.

  • Tosylate (p-Toluenesulfonic acid): Often yields highly crystalline and stable salts.[12]

Experimental Protocol: Small-Scale Salt Screening

  • Dissolve Free Base: Dissolve a known amount of this compound free base in a suitable organic solvent where it is highly soluble (e.g., isopropanol, acetone, or ethyl acetate).

  • Add Acid: Add a stoichiometric equivalent (1.0 to 1.1 eq) of the desired acid (e.g., HCl in isopropanol, or solid p-toluenesulfonic acid).

  • Induce Crystallization: Stir the solution at room temperature. If a solid precipitates, it is likely the desired salt. If no solid forms, try cooling the solution, slowly adding an anti-solvent (a solvent in which the salt is insoluble, like hexanes or ether), or scratching the inside of the vial to induce crystallization.

  • Isolate and Dry: Collect the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

  • Test Solubility: Perform a shake-flask solubility test on the newly formed salt in purified water or your target buffer to quantify the improvement.

Q8: What are advanced formulation strategies if other methods fail? (Strategy 4)

Answer: If simple pH adjustment, co-solvents, or salt formation do not meet your needs, advanced formulation techniques using specialized excipients can be employed. These are common in later-stage drug development.

  • Inclusion Complexes: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The hydrophobic quinoline part of your molecule can insert into the cyclodextrin cavity, forming an "inclusion complex" where the hydrophilic exterior of the cyclodextrin renders the entire complex water-soluble.[13][14]

  • Amorphous Solid Dispersions (ASDs): The compound is dispersed in a polymer matrix (e.g., PVP, HPMC) in an amorphous (non-crystalline) state.[15] The amorphous form has higher energy and thus higher apparent solubility than the stable crystalline form.

  • Micellar Solubilization: Surfactants (e.g., Tween-80, Pluronic-F68) can be used above their critical micelle concentration.[13] These molecules form micelles in water, which have a hydrophobic core that can encapsulate your compound, while the hydrophilic shell interacts with water.[16]

These methods require specialized expertise and are typically explored when developing a final drug product formulation.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of quinoline chemistry. Quinolines are a cornerstone in medicinal chemistry and materials science, but their synthesis and manipulation can present unique challenges. This resource provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address specific issues you may encounter during your experiments, from synthesis to purification and characterization.

Section 1: Synthesis & Reaction Optimization

This section tackles the most common hurdles during the synthesis of the quinoline core, focusing on classic named reactions and modern catalytic methods.

FAQ 1: My Skraup synthesis is producing very low yields and a significant amount of black tar. What is causing this and how can I fix it?

Answer:

This is a classic and frequent problem with the Skraup synthesis. The root cause lies in the reaction's highly exothermic nature and the harsh acidic conditions required.[1][2]

  • Causality: The reaction involves the dehydration of glycerol to acrolein by concentrated sulfuric acid, which is then reacted with an aniline derivative.[3][4] This process is notoriously vigorous and can lead to localized hotspots. These high temperatures cause the polymerization of the highly reactive acrolein intermediate and decomposition of the aniline starting material, resulting in the formation of intractable tars.[1][5]

  • Troubleshooting & Optimization:

    • Control the Exotherm: The most critical parameter is temperature management. Add the concentrated sulfuric acid slowly and portion-wise to a well-stirred, ice-cooled mixture of the aniline and glycerol.[6]

    • Use a Moderating Agent: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial.[1][6] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and at a lower temperature, thus preventing charring.[6]

    • Optimize the Oxidant: While nitrobenzene is the traditional oxidant, it also requires high temperatures. Arsenic acid can be a milder alternative, leading to a less violent reaction.[2]

Experimental Protocol: Moderated Skraup Synthesis

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add the aniline derivative (1.0 eq), anhydrous glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: While stirring vigorously and cooling the flask in an ice bath, slowly add concentrated sulfuric acid (2.5 eq) through the dropping funnel at a rate that maintains the internal temperature below 100°C.

  • Reaction: After the addition is complete, heat the mixture cautiously to initiate the reaction (a vigorous exothermic phase will occur). Once this subsides, heat the mixture to 140-150°C for 3 hours.

  • Work-up: Cool the mixture and carefully pour it into a large volume of water. Neutralize with a concentrated sodium hydroxide solution until strongly basic. The quinoline product can then be isolated by steam distillation or solvent extraction.[1][6]

FAQ 2: My Friedländer synthesis has a low yield, and I'm recovering my 2-aminoaryl ketone starting material. What are the key factors to consider?

Answer:

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is sensitive to catalyst choice, temperature, and substrate reactivity.[7][8]

  • Causality & Diagnosis:

    • Inappropriate Catalyst: The reaction can be catalyzed by either acid or base, and the optimal choice is highly substrate-dependent.[7] If one class isn't working, the other should be attempted.

    • Side Reactions: Under basic conditions, the primary competing reaction is the self-condensation (aldol reaction) of the methylene-containing reactant, which consumes it and prevents it from reacting with the amino-ketone.[7]

    • Poor Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, slowing the initial condensation step. Steric hindrance on either reactant can also impede the reaction.[7]

  • Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst Screen both acid (p-TsOH, H₂SO₄) and base (KOH, KOtBu) catalysts.[7]Substrate electronics dictate the ideal catalyst. Acids activate the carbonyl, while bases generate the enolate.
Temperature Start at a moderate temperature (e.g., 80°C) and increase if no reaction is observed.Excessive heat can cause decomposition, but the reaction often requires heating to proceed.[7]
Solvent Use a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) for acid-catalyzed reactions.The condensation step produces water, which can inhibit the reaction equilibrium.[6]
Alternative Reactants To avoid aldol side reactions, the imine analog of the 2-aminoaryl ketone can be used instead.[9]This modification bypasses the need for basic conditions that promote self-condensation.[9]

Workflow for Troubleshooting Friedländer Synthesis

Caption: Decision workflow for Friedländer synthesis issues.

FAQ 3: My palladium-catalyzed cross-coupling reaction with a halo-quinoline is failing. Why is this happening?

Answer:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools, but they are often challenging when using nitrogen-containing heterocycles like quinolines. The primary issue is catalyst deactivation.

  • Causality: Catalyst Poisoning: The nitrogen atom in the quinoline ring has a lone pair of electrons that can strongly coordinate to the active palladium center.[10] This coordination blocks the sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively "poisoning" the catalyst and halting the reaction.[10]

  • Troubleshooting & Optimization:

    • Ligand Selection is Key: The choice of ligand is the most critical factor. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often effective. These ligands stabilize the active catalytic species and sterically hinder the quinoline nitrogen from coordinating to the palladium center.[10]

    • Use a Robust Catalyst System: Employ pre-formed palladium catalysts or use catalyst systems known for their high stability and activity.

    • Ensure Inert Conditions: Palladium catalysts, especially in their active Pd(0) state, are sensitive to oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) using degassed solvents and dry glassware.[10]

    • Screen Bases and Solvents: The choice of base and solvent can significantly impact catalyst stability and reactivity. A thorough screening may be necessary to find the optimal conditions for your specific substrate.[10]

Section 2: Work-up & Purification

Even with a successful reaction, isolating the pure quinoline derivative can be a significant challenge. This section addresses common purification roadblocks.

FAQ 4: My quinoline product is a dark, non-crystalline oil that is difficult to purify. How can I obtain a pure, solid compound?

Answer:

This is a very common issue, as many quinoline derivatives, especially those that are not highly substituted or symmetrical, tend to be oils or low-melting solids.

  • Causality: The basic nitrogen atom and the planar aromatic system can lead to strong intermolecular interactions that favor an amorphous or oily state over a crystalline lattice. Impurities, such as tar from the synthesis, can also inhibit crystallization.

  • Troubleshooting & Optimization:

    • Salt Formation: This is the most robust and highly recommended method. Quinolines are basic and readily form crystalline salts with various acids.[11] This is an excellent technique for both purification and solidification.

      • Hydrochloride Salts: Dissolve the oil in a solvent like diethyl ether, isopropanol, or ethyl acetate and add a solution of HCl (e.g., 2M in diethyl ether) dropwise. The crystalline hydrochloride salt will often precipitate immediately.

      • Picrate Salts: Picric acid forms highly stable and crystalline salts with quinolines.[11][12] The free base can be regenerated by dissolving the purified picrate salt in an organic solvent and washing with a strong aqueous base (e.g., 2M NaOH).[11]

    • Chromatography Pre-treatment: If the oil is very crude, first attempt a quick filtration through a plug of silica or alumina to remove baseline tars before attempting crystallization or salt formation.

    • Crystallization from Non-polar Solvents: For relatively non-polar quinolines, try dissolving the oil in a minimum amount of dichloromethane and then slowly adding a non-polar solvent like hexane or pentane until turbidity persists.[11] Scratching the flask with a glass rod and cooling can induce crystallization.

Decision Tree for Purifying Oily Quinolines

Purification_Strategy Start Crude Quinoline Oil Is_Basic Is the compound sufficiently basic? Start->Is_Basic Salt Form a Crystalline Salt (e.g., HCl, Picrate) Is_Basic->Salt Yes Column Column Chromatography Is_Basic->Column No Regenerate Regenerate Free Base (if needed) Salt->Regenerate Final Pure Product Regenerate->Final Crystallize Attempt Crystallization (e.g., DCM/Hexane) Column->Crystallize Column->Final if still oil Crystallize->Final

Caption: A decision-making workflow for purifying oily products.

FAQ 5: My quinoline derivative appears to be decomposing on my silica gel column. What is happening?

Answer:

Decomposition on silica gel is a frequent problem for certain classes of quinoline derivatives.

  • Causality: Standard silica gel is acidic (pKa ≈ 4.5) due to the presence of surface silanol (Si-OH) groups. The basic nitrogen of the quinoline can strongly adsorb to these acidic sites. This prolonged interaction on the stationary phase can catalyze decomposition, especially for sensitive functional groups or electron-rich quinolines.

  • Troubleshooting & Optimization:

    • Neutralize the Silica: The most effective solution is to use deactivated or neutralized silica gel. This can be done by preparing a slurry of the silica gel in the desired eluent and adding 1-2% triethylamine (Et₃N) or ammonia solution. The base neutralizes the acidic sites, allowing the quinoline to elute without strong binding or decomposition.[13]

    • Switch to a Different Stationary Phase: Alumina (basic or neutral) is an excellent alternative to silica for purifying basic compounds like quinolines.

    • Use a Less Polar Eluent System: If possible, use a less polar solvent system (e.g., hexanes/ethyl acetate instead of dichloromethane/methanol). This reduces the interaction time of the compound with the stationary phase.

    • Work Quickly: Do not let the column run dry and collect fractions as quickly as possible to minimize the residence time of the compound on the column.

Section 3: Characterization & Stability

Confirming the structure and ensuring the stability of your final compound are the last critical steps.

FAQ 6: My quinoline compound solution is turning yellow or brown over time. Is it decomposing?

Answer:

Yes, a color change, particularly to yellow or brown, is a classic visual indicator of quinoline degradation.[14]

  • Causality: This degradation is typically caused by two main factors:

    • Photodegradation: Many aromatic systems, including quinolines, are sensitive to light, especially UV light. Exposure can initiate radical reactions leading to colored polymeric byproducts.[14]

    • Oxidation: The electron-rich quinoline ring can be susceptible to air oxidation, which can also form colored impurities. This can be exacerbated by the presence of trace metals.

  • Prevention and Storage:

    • Protect from Light: Always store quinoline compounds and their solutions in amber vials or wrapped in aluminum foil.[14]

    • Store Cold and Under Inert Gas: For long-term storage, keep the compound as a solid at low temperatures (4°C or -20°C).[14] For solutions, purging with argon or nitrogen before sealing can displace oxygen and improve stability.

    • Control pH: The stability of quinoline derivatives in solution can be highly pH-dependent. If used in aqueous buffers, determine the optimal pH for stability.[14]

    • Use Fresh Solutions: For sensitive biological assays, it is always best practice to prepare fresh solutions from a solid stock immediately before use.[14]

References

Technical Support Center: Preventing Byproduct Formation in Pyrrolidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrrolidinone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing pyrrolidinone derivatives. Achieving high purity and yield is paramount, and this often hinges on understanding and preventing the formation of unwanted byproducts. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs): General Issues in Pyrrolidinone Synthesis

This section addresses high-level, common questions that arise during various pyrrolidinone synthesis campaigns.

Q1: My reaction yield is consistently low. What are the general causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from several factors, largely dependent on your specific synthetic route.[1]

  • Incomplete Reaction: The primary cause is often an incomplete reaction. The aminolysis of γ-butyrolactone (GBL) or the N-alkylation of a pyrrolidinone can be sluggish.[1]

    • Troubleshooting:

      • Optimize Conditions: Ensure your temperature and pressure are optimal. For example, the reaction of GBL with amines often requires high temperatures (250–300°C) and pressures (8–18 MPa) to drive the reaction to completion.[2][3]

      • Increase Reaction Time: Monitor reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of maximum conversion. Some protocols may require extended reaction times.[1][3]

      • Use a Catalyst: For N-alkylation, a phase transfer catalyst like tetrabutylammonium iodide (TBAI) can be effective.[1] For syntheses from 1,4-butanediol, heterogeneous catalysts are often employed.[1] However, for the liquid-phase synthesis from GBL and ammonia, a catalyst is typically not required.[3][4]

      • Adjust Stoichiometry: Using a slight excess of the amine or alkylating agent can help drive the equilibrium toward the desired product.[1] For the GBL/ammonia reaction, an excess of ammonia is standard.[2][3]

  • Reagent Quality & Purity:

    • Troubleshooting:

      • Anhydrous Conditions: Many steps, particularly those involving strong bases like sodium hydride (NaH) for deprotonation, require strictly anhydrous solvents.[1] Water can quench reagents and lead to hydrolysis byproducts.[5]

      • Reagent Stability: Ensure your starting materials have not degraded. For instance, γ-butyrolactone can hydrolyze over time if exposed to moisture.

Q2: I'm observing multiple unexpected spots on my TLC or peaks in my GC-MS. What are the most common classes of byproducts?

A2: Byproducts in pyrrolidinone synthesis generally fall into four categories:

  • Products of Incomplete Reaction: This includes key intermediates, such as γ-hydroxybutyramide in the GBL-to-pyrrolidinone synthesis.[4]

  • Products of Ring Instability: The lactam ring can be opened via hydrolysis or dehydrogenated under certain conditions.[3][6]

  • Products of Over-reaction: This is common in N-alkylation, where the product is more nucleophilic than the starting material, leading to di-alkylation or quaternization.[7]

  • Polymerization: The pyrrolidinone ring can undergo ring-opening polymerization to form polypyrrolidone (Nylon 4), especially in the presence of a base.[3]

Troubleshooting Guide: Specific Byproduct Scenarios

This section provides detailed solutions for specific, commonly encountered byproducts.

Scenario 1: Synthesis from γ-Butyrolactone (GBL)

The reaction of GBL with ammonia or a primary amine is a cornerstone of pyrrolidinone synthesis.[4][8] However, several side reactions can occur.

  • Root Cause: This is a classic case of lactam hydrolysis, where the amide bond in the pyrrolidinone ring is cleaved by water.[3][6] This reaction is catalyzed by both acid and base. The intended high temperatures can accelerate this process if water is present.

  • Preventative Measures:

    • Strict Water Control: Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

    • pH Management: While the reaction is typically run without an external acid or base catalyst, ensure that the amine reagent is not contaminated with acidic or basic impurities that could catalyze hydrolysis.

    • Workup Conditions: During the workup, avoid prolonged exposure to strong aqueous acids or bases. Neutralize the reaction mixture promptly before extraction.

    • Purification: If hydrolysis occurs, the resulting amino acid can often be separated from the neutral pyrrolidinone product via an acid-base extraction or by fractional distillation.[4]

  • Root Cause: In the presence of a strong base, the pyrrolidinone anion can act as an initiator for the ring-opening polymerization of other pyrrolidinone molecules, forming a polyamide known as Nylon 4.[3]

  • Preventative Measures:

    • Avoid Strong Bases: For this specific synthesis route, strong bases are not required. If a base is needed for a different transformation on the molecule, choose the stoichiometry and temperature carefully.

    • Temperature Control: Excessively high temperatures can sometimes promote side reactions, including polymerization. Operate within the recommended temperature range (250–300°C).[2]

    • Purification: High-boiling point polymeric materials can be removed from the desired monomeric pyrrolidinone by vacuum distillation.[4]

Scenario 2: N-Alkylation of 2-Pyrrolidinone

This method involves deprotonating 2-pyrrolidinone with a base, followed by reaction with an alkylating agent (e.g., an alkyl halide).

  • Root Cause: This is a case of over-alkylation.[7] This can occur if the reaction conditions are too harsh or if the stoichiometry is not carefully controlled.

  • Preventative Measures:

    • Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via a syringe pump to the deprotonated pyrrolidinone solution.[7] This maintains a low concentration of the electrophile, favoring mono-alkylation.

    • Stoichiometric Control: Use a precise 1:1 or a slight excess of the pyrrolidinone relative to the alkylating agent.

    • Lower Temperature: Running the reaction at the lowest feasible temperature can help control the rate of the second alkylation.

    • Choice of Base: Use a base just strong enough to achieve deprotonation (e.g., K₂CO₃, NaH).[1] Ensure the base is fully consumed or removed before workup to prevent it from catalyzing side reactions.

Scenario 3: Synthesis of N-Vinylpyrrolidone (NVP)

NVP is typically synthesized by reacting 2-pyrrolidone with acetylene under basic catalysis (e.g., KOH).[5][9]

  • Root Cause: The combination of the strong base catalyst (KOH) and trace amounts of water in the 2-pyrrolidone starting material leads to the hydrolysis of the lactam ring.[5] This consumes both the catalyst and the starting material, forming the inactive potassium 4-aminobutyrate salt.

  • Preventative Measures:

    • Rigorous Dehydration: Before the vinylation reaction, the 2-pyrrolidone/KOH mixture must be thoroughly dehydrated. This is typically achieved by heating under vacuum with nitrogen bubbling to remove the water generated from the initial acid-base reaction between pyrrolidinone and KOH.[5] The water content should be reduced to below 0.2%.[5]

    • Inert Atmosphere: The reaction must be conducted under a strictly anhydrous, inert atmosphere to prevent the introduction of moisture.

  • Root Cause: N-Vinylpyrrolidone is prone to polymerization, which can be initiated by heat, light, or radical initiators.[10]

  • Preventative Measures:

    • Add a Polymerization Inhibitor: For storage, add a small amount of a polymerization inhibitor. A common choice is a weak base like sodium hydroxide or an amine (0.1%) to maintain a slightly alkaline pH, which inhibits both hydrolysis and polymerization.[10]

    • Store Properly: Store the purified monomer in a cool, dark place, preferably in an amber bottle under a nitrogen atmosphere to minimize exposure to light and oxygen.

    • Purification Before Use: If the monomer is to be used for a polymerization reaction, the inhibitor must be removed, typically by vacuum distillation, immediately before use.[10]

Data & Visualization
Comparative Data

Table 1: Typical Reaction Conditions for 2-Pyrrolidinone Synthesis from GBL & Ammonia.

ParameterVapor-Phase SynthesisLiquid-Phase Synthesis
Temperature 250–290°C[2][8]250–300°C[2][3]
Pressure 0.4–1.4 MPa[2][8]8.0–18.0 MPa[2][3]
Catalyst Required (e.g., Magnesium Silicate)[2][8]Typically Not Required[3][4]
Molar Ratio (GBL:NH₃:H₂O) Excess NH₃1 : (2.2 to 3) : (1.6 to 2.3)[2][3]
Typical Yield 75–85%[2][8]>94% Selectivity, ~100% Conversion[2][3]

Diagrams & Workflows

GBL_Reaction_Pathway GBL γ-Butyrolactone (GBL) + Amine (R-NH2) Intermediate Tetrahedral Intermediate GBL->Intermediate Nucleophilic Attack Hydroxyamide γ-Hydroxyamide (Intermediate) Intermediate->Hydroxyamide Ring Opening Product N-Substituted Pyrrolidinone Hydroxyamide->Product Intramolecular Cyclization (-H2O) Hydrolysis Ring-Opening (Hydrolysis Product) Product->Hydrolysis +H2O (Acid/Base) Polymer Polymerization (e.g., Nylon 4) Product->Polymer Base Initiator Troubleshooting_Workflow decision decision start Problem: Low Yield / High Impurity analysis Analyze Crude Product (GC-MS, NMR) start->analysis check_conditions Review Reaction Conditions (Temp, Pressure, Time) check_atmosphere Ensure Inert & Anhydrous Atmosphere check_conditions->check_atmosphere check_reagents Verify Reagent Purity & Stoichiometry check_reagents->check_conditions optimize Systematically Optimize One Variable at a Time check_atmosphere->optimize analysis->check_reagents

References

Technical Support Center: Characterization of 5-Methoxyquinolin-6-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the technical support guide for the characterization of 5-Methoxyquinolin-6-amine and its related products. This resource is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. The unique electronic and structural properties of this molecule can present specific challenges during synthesis, purification, and analytical characterization. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions (FAQs) to help you navigate these complexities and ensure the integrity of your results.

Our approach is grounded in fundamental chemical principles and validated through practical laboratory experience. We will explore the "why" behind experimental choices, empowering you to make informed decisions and adapt methodologies to your specific research context.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis and characterization of this compound.

Synthesis & Purification

Question 1: My synthesis of a 5-methoxyquinoline derivative via the Skraup reaction is resulting in a low yield and a significant amount of tar. What's causing this and how can I improve it?

Answer: This is a classic challenge with the Skraup synthesis, which involves strongly acidic and high-temperature conditions.[1][2][3] The primary culprits for tar formation are the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.

Causality & Troubleshooting:

  • Exothermic Reaction: The reaction is notoriously exothermic.[2] Uncontrolled temperature spikes accelerate side reactions.

    • Solution: The addition of a moderator like ferrous sulfate (FeSO₄) is crucial to temper the reaction's vigor.[1][2] Ensure slow and careful addition of concentrated sulfuric acid with efficient cooling and stirring to maintain control.

  • High Temperature: While heat is required, excessive temperatures promote polymerization.

    • Solution: Gently heat the reaction to initiate it, and then if possible, remove the external heat source to let the exothermic reaction proceed under control.

Purification of Crude Product from Tar:

The most effective method to separate your volatile quinoline product from the non-volatile tar is steam distillation .[1][2]

  • Protocol:

    • Make the crude reaction mixture alkaline with a strong base (e.g., NaOH).

    • Introduce steam into the flask. The volatile 5-methoxyquinoline derivative will co-distill with the water.

    • Collect the distillate. The product can then be isolated from the aqueous distillate by extraction with an organic solvent like dichloromethane or diethyl ether.[1]

    • For residual color, you can treat a solution of the product with activated carbon.[1]

Question 2: I'm concerned about the formation of a regioisomeric impurity, 7-methoxyquinolin-6-amine. How can I detect and separate it?

Answer: Your concern is valid. The Skraup synthesis with meta-substituted anilines is known to produce a mixture of 5- and 7-substituted quinolines.[4] The directing effects of the methoxy group on the aniline precursor will influence the ratio of these isomers.

Detection & Separation Strategy:

  • HPLC Analysis: A well-developed High-Performance Liquid Chromatography (HPLC) method is the best approach to detect and quantify the presence of the 7-methoxy isomer. Due to the difference in the position of the methoxy group, the two isomers will have slightly different polarities and should be separable on a reverse-phase column.

  • Fractional Crystallization/Column Chromatography: If the isomeric ratio is significant, separation will be necessary.

    • Column Chromatography: Careful column chromatography on silica gel with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) is a standard approach. Monitor the fractions closely by TLC or HPLC.

    • Fractional Crystallization: If the isomers have sufficiently different solubilities in a particular solvent system, fractional crystallization can be an effective purification method.

Analytical Characterization

Question 3: My ¹H NMR spectrum of this compound shows broad signals for the amine protons, and I'm having trouble with peak assignment.

Answer: Broadening of amine (N-H) proton signals in ¹H NMR is common and is due to several factors including quadrupole broadening from the nitrogen atom and hydrogen exchange with trace amounts of water in the NMR solvent. These peaks can also appear over a wide chemical shift range.[5]

Troubleshooting & Confirmation:

  • D₂O Exchange: To definitively identify the amine protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The amine protons will exchange with deuterium and their signal will disappear from the spectrum.[5] This is a classic and reliable method for identifying -NH and -OH protons.

  • Solvent and Concentration Effects: The chemical shift of N-H protons is highly dependent on the solvent and the sample concentration due to varying degrees of hydrogen bonding.

  • Low Temperature NMR: In some cases, cooling the sample can slow down the exchange rate and result in sharper signals.

Question 4: I'm seeing an unexpected peak in my mass spectrum. How can I determine if it's an impurity or a fragment of my target molecule?

Answer: Distinguishing between impurities and fragments requires a systematic analysis of the mass spectrum. For an amine like this compound, the molecular ion peak should have an odd nominal mass due to the presence of two nitrogen atoms (an even number), which goes against the typical nitrogen rule for monoamines.[5][6]

Workflow for Peak Identification:

Caption: Decision workflow for identifying unknown mass spectrometry peaks.

Common Fragmentation Patterns for Amines and Quinolines:

  • Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines, but less so for aromatic amines.[5]

  • Loss of Small Molecules: Look for losses corresponding to stable neutral molecules. For this compound, potential losses include:

    • Loss of a methyl radical (•CH₃) from the methoxy group.

    • Loss of carbon monoxide (CO).

    • Loss of water (H₂O).

Question 5: My HPLC peak for this compound is broad or tailing. What are the likely causes and solutions?

Answer: Peak tailing for basic compounds like amines on reverse-phase HPLC columns is a frequent issue. It is often caused by strong interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.

Troubleshooting HPLC Peak Shape:

Potential Cause Explanation Recommended Solution
Secondary Silanol Interactions The basic amine interacts with acidic silanol groups on the silica packing material, leading to peak tailing.- Use a base-deactivated column: Modern columns are often end-capped to minimize exposed silanols. - Lower the mobile phase pH: At a low pH (e.g., 2.5-3.5), both the amine and the silanols will be protonated, reducing the undesirable ionic interactions. Use a buffer like phosphate or formate. - Add a competing base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to saturate the active silanol sites.
Column Overload Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.Dilute your sample and inject a smaller volume.
Mismatched Injection Solvent If the sample is dissolved in a much stronger solvent than the mobile phase (e.g., pure acetonitrile into a high-aqueous mobile phase), it can cause peak distortion.Dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength.

Part 2: Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and the impurity profile of your sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 Reverse-Phase Column (e.g., Dikma Diamonsil C18, 5 µm, 4.6 x 250 mm).[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of your sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Filter the sample through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm or perform a UV scan to determine the λmax.[1]

    • Gradient Program (Example):

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

Protocol 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For unambiguous assignment, consider 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

  • Data Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons on the quinoline ring, a singlet for the methoxy group protons (~3.9-4.1 ppm), and a broad singlet for the amine protons.

    • ¹³C NMR: Expect signals for the carbons of the quinoline core and the methoxy group carbon (~55-60 ppm).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • Use Electrospray Ionization (ESI) in positive ion mode.

    • Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

  • Data Interpretation:

    • Expected [M+H]⁺: For C₁₀H₁₀N₂O, the expected monoisotopic mass is 174.08. The [M+H]⁺ ion should be observed at m/z 175.09.

    • Expected Fragmentation: Look for characteristic neutral losses as described in the FAQ section.

Part 3: Data Interpretation & Visualization

Visualizing the Characterization Workflow

The following workflow outlines a systematic approach to the characterization of a newly synthesized batch of this compound.

cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Validation synthesis Synthesis of This compound workup Aqueous Work-up & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification tlc TLC/HPLC for Purity Check purification->tlc nmr NMR Spectroscopy (¹H, ¹³C) tlc->nmr ms Mass Spectrometry ([M+H]⁺ & Fragmentation) tlc->ms ir IR Spectroscopy (Functional Groups) nmr->ir data_analysis Correlate all Spectroscopic Data nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirm Structure Confirmation data_analysis->structure_confirm final_product Pure, Characterized Product structure_confirm->final_product

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 5-Methoxyquinolin-6-amine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 5-Methoxyquinolin-6-amine, a critical intermediate in various pharmaceutical syntheses. The integrity of drug development and manufacturing processes hinges on the reliability of quantitative data. Therefore, the validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific rigor. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into method validation.

Introduction: The Analytical Imperative for this compound

This compound is a key building block in the synthesis of a range of biologically active compounds. Its purity and concentration must be meticulously controlled to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). The choice of an analytical method for its quantification is therefore a critical decision, influenced by factors such as the sample matrix, required sensitivity, and the specific stage of drug development.

This guide will compare three commonly employed analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as the US Food and Drug Administration (FDA) recommendations.[1][2][3][4][5][6]

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is a balance of sensitivity, selectivity, and practicality. The following sections provide a comparative overview of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique, often the workhorse of a pharmaceutical quality control laboratory.[7] Its suitability for non-volatile and thermally labile compounds makes it a prime candidate for the analysis of quinoline derivatives.

  • Principle: Separation is achieved based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is performed by measuring the analyte's absorbance of UV light at a specific wavelength.

  • Advantages:

    • Excellent quantitative performance and reproducibility.

    • Wide availability of instrumentation and columns.

    • Relatively low cost of operation compared to mass spectrometry-based methods.

  • Limitations:

    • Moderate sensitivity, which may not be sufficient for trace-level analysis.

    • Potential for interference from co-eluting impurities that absorb at the same wavelength.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its partitioning with a liquid or solid stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides both qualitative and quantitative information.

  • Advantages:

    • High chromatographic resolution.

    • Excellent sensitivity and selectivity, especially with selected ion monitoring (SIM).

  • Limitations:

    • Requires the analyte to be volatile and thermally stable, often necessitating a derivatization step which can introduce variability.

    • Potential for thermal degradation of the analyte in the injector or column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[8] This technique is particularly well-suited for complex matrices and for achieving very low detection limits.

  • Principle: After separation by LC, the analyte is ionized and subjected to two stages of mass analysis. The first stage selects the precursor ion, which is then fragmented. The second stage analyzes the resulting product ions, providing a highly specific and sensitive measurement.

  • Advantages:

    • Exceptional sensitivity and selectivity, minimizing matrix effects.[8]

    • Ability to quantify analytes at very low concentrations in complex samples.

    • Provides structural information, aiding in peak identification.

  • Limitations:

    • Higher cost of instrumentation and maintenance.

    • Susceptibility to ion suppression or enhancement from the sample matrix, which must be carefully evaluated.

Validation of Analytical Methods: A Framework for Trust

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9] The following validation parameters, as prescribed by ICH guidelines, are essential for establishing the reliability of a quantitative method.[3][10][11]

G cluster_validation Method Validation Workflow MethodDevelopment Analytical Method Development ValidationProtocol Validation Protocol (Pre-defined acceptance criteria) MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness ValidationReport Validation Report Robustness->ValidationReport

Caption: A typical workflow for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][4]

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by recovery studies of spiked samples.[2]

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations, such as different days, different analysts, or different equipment.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2]

Hypothetical Performance Data: A Comparative Summary

The following table summarizes the expected performance characteristics of the three analytical techniques for the quantification of this compound. This data is illustrative and serves to highlight the relative strengths of each method.

Validation ParameterHPLC-UVGC-MS (with derivatization)LC-MS/MS
Linearity (r²) > 0.999> 0.998> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL0.001 - 5 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%99.0 - 101.0%
Precision (%RSD) < 2.0%< 5.0%< 1.5%
LOD 0.3 µg/mL0.03 µg/mL0.0003 µg/mL
LOQ 1.0 µg/mL0.1 µg/mL0.001 µg/mL
Specificity GoodVery GoodExcellent
Robustness HighModerateHigh

Experimental Protocols

Detailed and precise protocols are the foundation of a successful method validation. Below are example methodologies for each technique.

Protocol 1: HPLC-UV Method
  • Instrumentation: Agilent 1260 Infinity II HPLC system with DAD detector or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter.

  • Validation Steps:

    • Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of this compound.

    • Linearity: Prepare a series of at least five concentrations and perform a linear regression analysis.

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels.

    • Precision: Analyze six replicate preparations of a homogeneous sample for repeatability. For intermediate precision, repeat the analysis on a different day with a different analyst.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Deliberately vary parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the impact on the results.

Protocol 2: GC-MS Method
  • Instrumentation: Agilent 7890B GC with 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, ramp to 300°C.

  • MS Detection: Electron ionization (EI) in SIM mode.

  • Derivatization: React the sample with a suitable silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility.

  • Validation Steps: Follow a similar validation strategy as for HPLC-UV, with particular attention to the consistency and completeness of the derivatization reaction.

Protocol 3: LC-MS/MS Method
  • Instrumentation: Sciex Triple Quad 6500+ system or equivalent.

  • Column and Mobile Phase: As per the HPLC-UV method.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for quantification and confirmation.

  • Validation Steps: In addition to the standard validation parameters, a thorough evaluation of matrix effects is crucial. This is typically done by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

G cluster_selection Method Selection Logic Requirement Analytical Requirement (e.g., Sensitivity, Matrix) IsTraceAnalysis Trace Analysis Required? Requirement->IsTraceAnalysis IsComplexMatrix Complex Matrix? Requirement->IsComplexMatrix IsTraceAnalysis->IsComplexMatrix No Select_LCMSMS Select LC-MS/MS IsTraceAnalysis->Select_LCMSMS Yes Select_HPLC Select HPLC-UV IsComplexMatrix->Select_HPLC No Select_GCMS Select GC-MS IsComplexMatrix->Select_GCMS If Volatile IsComplexMatrix->Select_LCMSMS Yes

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion: Ensuring Data Integrity through Rigorous Validation

The validation of analytical methods for the quantification of this compound is a critical, multi-faceted process that underpins the quality and safety of pharmaceutical products. While HPLC-UV offers a robust and cost-effective solution for routine quality control, GC-MS provides higher sensitivity for volatile analytes, and LC-MS/MS stands as the gold standard for trace-level quantification in complex matrices.

The choice of method should be guided by the specific analytical requirements and justified by a comprehensive validation study that adheres to international regulatory standards. By understanding the principles behind each technique and the nuances of the validation process, researchers and scientists can ensure the generation of reliable and defensible analytical data.

References

A Comparative Guide to the Biological Activity of 5-Methoxyquinoline Analogs as Novel EZH2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this versatile class of compounds, derivatives of 5-methoxyquinoline have recently emerged as a promising new chemotype for the development of targeted cancer therapies. This guide provides a comprehensive comparison of the biological activity of a series of 5-methoxyquinoline analogs, with a particular focus on their potent inhibitory effects on the Enhancer of Zeste Homologue 2 (EZH2), a critical enzyme implicated in oncogenesis.

This analysis is grounded in recent findings that have identified these compounds as a novel class of EZH2 inhibitors.[3] EZH2 is a histone methyltransferase that plays a pivotal role in epigenetic regulation and is frequently overexpressed or mutated in various cancers, including lymphoma, breast, and prostate cancer.[3] Its role in silencing tumor suppressor genes has made it a high-priority target for therapeutic intervention. This guide will delve into the structure-activity relationships (SAR) of these 5-methoxyquinoline analogs, presenting key experimental data to inform researchers and drug development professionals in their pursuit of next-generation epigenetic modulators.

Comparative Analysis of EZH2 Inhibition and Anticancer Activity

A recent study systematically explored the optimization of a 5-methoxyquinoline scaffold to enhance EZH2 inhibitory potency.[3] The initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, demonstrated a modest EZH2 inhibitory activity with an IC50 value of 28 μM.[3] Subsequent structural modifications, particularly at the 2- and 4-positions of the quinoline ring, led to the discovery of significantly more potent analogs.

The following tables summarize the in vitro EZH2 inhibitory activity and the anti-proliferative effects of key 5-methoxyquinoline analogs against human colorectal carcinoma (HCT15) and breast adenocarcinoma (MDA-MB-231) cell lines.

Table 1: Comparative EZH2 Inhibitory Activity of 5-Methoxyquinoline Analogs

Compound IDR Group (Position 2)R' Group (Position 4)EZH2 IC50 (μM)[3]
5a MorpholineN-(1-benzylpiperidin-4-yl)16.5
5c 4-Methyl-1,4-diazepaneN-(1-benzylpiperidin-4-yl)4.5
5f 4-MethylpiperazineN-(1-benzylpiperidin-4-yl)10.2
5k 4-Methyl-1,4-diazepaneN-(1-methylpiperidin-4-yl)1.2
5l 4-Methyl-1,4-diazepaneN-(piperidin-4-yl)2.5
5m 4-Methyl-1,4-diazepaneN-(pyrrolidin-3-yl)3.6
5n 4-Methyl-1,4-diazepaneN-(1-ethylpiperidin-4-yl)2.1

Table 2: Comparative Anticancer Activity (Cell Viability IC50) of 5-Methoxyquinoline Analogs

Compound IDHCT15 IC50 (μM)[3]MDA-MB-231 IC50 (μM)[3]
5a >5020.5
5c 10.55.5
5f 25.612.5
5k 5.62.45
5l 15.86.5
5m 20.58.9
5n 8.83.5
Structure-Activity Relationship (SAR) Insights

The data reveals critical structural determinants for the biological activity of this class of compounds. The following diagram illustrates the key SAR findings.

SAR_Diagram cluster_core 5-Methoxyquinoline Core cluster_pos2 Position 2 Substitutions cluster_pos4 Position 4 Substitutions Core 5-Methoxyquinoline Pos2 Substituent at C2 Core->Pos2 Influences EZH2 Binding Pos4 Substituent at C4 Core->Pos4 Modulates Cellular Activity Diazepane 4-Methyl-1,4-diazepane (High Potency) Pos2->Diazepane Morpholine Morpholine (Lower Potency) Pos2->Morpholine Piperazine 4-Methylpiperazine (Moderate Potency) Pos2->Piperazine Methylpiperidine N-(1-methylpiperidin-4-yl) (Optimal) Pos4->Methylpiperidine Piperidine N-(piperidin-4-yl) (Slightly Lower Potency) Pos4->Piperidine Benzylpiperidine N-(1-benzylpiperidin-4-yl) (Good Potency, but less optimal than smaller alkyl groups) Pos4->Benzylpiperidine

Caption: Structure-Activity Relationship of 5-Methoxyquinoline Analogs.

  • Position 2: The substituent at the 2-position of the quinoline ring is crucial for EZH2 inhibitory activity. A 4-methyl-1,4-diazepane moiety (as in 5c and 5k ) consistently confers higher potency compared to morpholine (5a ) or 4-methylpiperazine (5f ).[3]

  • Position 4: Modifications at the 4-position amino side chain significantly impact both enzymatic and cellular activity. Replacing the bulky N-benzyl group on the piperidine ring with a smaller N-methyl group (comparing 5c to 5k ) led to a nearly four-fold increase in EZH2 inhibition.[3] This suggests that smaller, less sterically hindered groups are favored at this position. The presence of a basic nitrogen in the side chain appears important, as analogs with piperidine or pyrrolidine groups retain good activity.

Compound 5k , 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, emerged as the most potent analog, with an EZH2 IC50 of 1.2 μM and strong anti-proliferative effects in the mid-to-low micromolar range against both HCT15 and MDA-MB-231 cancer cell lines.[3]

Experimental Methodologies

To facilitate further research and validation of these findings, detailed protocols for the key assays are provided below.

1. In Vitro EZH2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the methyltransferase activity of EZH2. The following diagram outlines the general workflow.

EZH2_Assay_Workflow Start Start Step1 Prepare Assay Buffer and Reagents Start->Step1 Step2 Add EZH2 Enzyme, Substrates (Histone H3, SAM), and Test Compound Step1->Step2 Step3 Incubate at 37°C to Allow Reaction Step2->Step3 Step4 Stop Reaction Step3->Step4 Step5 Detect Methylated H3 (e.g., using specific antibody and fluorescent probe) Step4->Step5 End Measure Signal (Fluorescence) Step5->End

Caption: Workflow for a typical in vitro EZH2 inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% Tween-20).

    • Dilute the purified EZH2 enzyme complex to the desired concentration in the assay buffer.

    • Prepare a solution of the histone H3 substrate (e.g., recombinant H3 or a peptide fragment).

    • Prepare a solution of the methyl donor, S-adenosylmethionine (SAM).

    • Prepare serial dilutions of the 5-methoxyquinoline analog test compounds in DMSO, then further dilute in assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions.

    • Add the EZH2 enzyme to all wells except the negative control.

    • Add the histone H3 substrate to all wells.

    • Initiate the reaction by adding SAM to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection and Data Analysis:

    • Stop the reaction by adding a stopping solution (e.g., EDTA).

    • Detect the amount of methylated H3 product. This can be achieved through various methods, such as AlphaLISA, TR-FRET, or an ELISA-based approach using a specific antibody against the methylated lysine residue (H3K27me3).

    • Measure the signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

2. Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture cancer cells (e.g., HCT15, MDA-MB-231) in appropriate media until they reach logarithmic growth phase.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-methoxyquinoline analogs in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

    • Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The 5-methoxyquinoline scaffold represents a fertile ground for the discovery of novel anticancer agents. The analogs discussed herein demonstrate that strategic modifications to this core structure can yield potent inhibitors of EZH2 with significant anti-proliferative activity. Specifically, compound 5k has been identified as a promising lead compound for further optimization, owing to its low micromolar inhibition of EZH2 and its corresponding efficacy in cancer cell lines.[3] The detailed structure-activity relationships and experimental protocols provided in this guide offer a robust framework for researchers to build upon these findings and accelerate the development of this new class of epigenetic drugs.

References

Confirming the structure of 5-Methoxyquinolin-6-amine synthesized products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Confirmation of 5-Methoxyquinolin-6-amine

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous structural confirmation of synthesized this compound. In drug discovery and development, absolute certainty in the structure of a molecule is paramount, as even minor isomeric impurities can lead to drastically different biological activities or toxicological profiles. This document moves beyond a simple recitation of methods to provide a holistic, cross-validating strategy, explaining the rationale behind experimental choices to ensure the highest degree of scientific integrity.

The Synthetic Context: Why Rigorous Confirmation is Non-Negotiable

The synthesis of substituted quinolines can proceed through various routes, each with a unique profile of potential impurities and isomeric byproducts.[1][2] A common and plausible route to this compound involves a multi-step process starting from a suitable aniline precursor. This process often involves nitration followed by reduction to introduce the amine group.

Given this context, several structural ambiguities can arise that must be resolved:

  • Regioisomers: The nitration step can potentially yield other isomers, such as 5-Methoxy-8-nitroquinoline or 7-Methoxy-6-nitroquinoline. Subsequent reduction would lead to the corresponding isomeric amines, which can be difficult to separate and may have very similar physical properties.

  • Unreacted Intermediates: Incomplete reduction could leave traces of the nitro-intermediate (5-Methoxy-6-nitroquinoline).

  • Byproducts from Starting Materials: Residual starting materials or reagents from preceding steps can contaminate the final product.[3]

Therefore, a single analytical technique is insufficient for confirmation. We must employ an orthogonal and synergistic suite of methods to ensure the synthesized product is indeed this compound, free from confounding isomers and impurities.

cluster_synthesis Plausible Synthetic Pathway cluster_impurities Potential Impurities & Isomers Start 4-Methoxyaniline Step1 Nitration Start->Step1 Intermediate Substituted Nitroaniline Step1->Intermediate Step2 Skraup Reaction (Cyclization) Intermediate->Step2 Nitro_Product 5-Methoxy-6-nitroquinoline Step2->Nitro_Product Isomer1 Isomeric Nitro Product (e.g., 5-Methoxy-8-nitroquinoline) Step2->Isomer1 Side Reaction Step3 Reduction (e.g., SnCl₂/HCl) [23] Nitro_Product->Step3 Intermediate_Imp Unreacted Nitro-Intermediate Nitro_Product->Intermediate_Imp Incomplete Reaction Final_Product Target: this compound Step3->Final_Product Isomer2 Isomeric Amine Product (e.g., 5-Methoxy-8-amine) Isomer1->Isomer2 Reduction

Caption: Plausible synthesis of this compound and sources of potential impurities.

The Analytical Toolkit: A Cross-Validation Approach

The definitive confirmation of the structure requires a combination of spectroscopic and chromatographic techniques.[4] Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Mass Spectrometry (MS): The Molecular Gatekeeper

The first step is to confirm that the synthesized compound has the correct molecular weight and formula.

  • Expertise & Rationale: Low-resolution MS provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) is essential. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides an unambiguous elemental composition, ruling out any impurities with the same nominal mass but a different formula. For this compound (C₁₀H₁₀N₂O), the expected exact mass is 174.0793.[5]

  • Trustworthiness: The ESI-TOF (Electrospray Ionization - Time of Flight) is an excellent instrument for this purpose. The protocol must include a calibration standard to ensure mass accuracy is within an acceptable range (typically < 5 ppm). Electron Ionization (EI) can also be used and provides valuable fragmentation patterns that serve as a molecular fingerprint, which can be compared against spectral libraries or predicted fragmentation pathways.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Architect

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR spectra are required.

  • Expertise & Rationale:

    • ¹H NMR: This spectrum reveals the number of different types of protons, their chemical environment, their integration (ratio), and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the methoxy group protons, the amine protons, and the five aromatic protons on the quinoline core. The coupling constants (J-values) between adjacent aromatic protons are critical for confirming the substitution pattern.

    • ¹³C NMR: This provides the number of unique carbon atoms. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, it can distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • Trustworthiness: The key to using NMR for validation is to compare the experimental spectrum to a predicted spectrum. While direct experimental data for this specific molecule is scarce, we can predict the chemical shifts based on known substituent effects on the quinoline scaffold.[8][9] The most significant validation comes from comparing the observed data against the predicted data for potential isomers, which would show distinctly different aromatic proton coupling patterns and chemical shifts.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is used to separate the target compound from any impurities, confirming the sample's purity.[10]

  • Expertise & Rationale: A reversed-phase HPLC method is the standard choice for analyzing aromatic compounds like quinoline derivatives.[11][12] A C18 column is a robust starting point. The mobile phase typically consists of an aqueous buffer (e.g., ammonium acetate or formic acid for MS compatibility) and an organic modifier like acetonitrile or methanol. A gradient elution is often necessary to resolve early-eluting polar impurities from the main product and any late-eluting non-polar byproducts.

  • Trustworthiness: A self-validating HPLC protocol involves a forced degradation study. By subjecting the sample to harsh conditions (acid, base, oxidation, heat, light), we can generate degradation products. A robust HPLC method must be able to separate the intact parent compound from all these newly formed impurity peaks, demonstrating its "stability-indicating" capability. The peak purity can be further assessed using a Photodiode Array (PDA) detector, which checks for spectral homogeneity across the peak.

Integrated Workflow for Structural Confirmation

cluster_analysis Analytical Cross-Validation Start Synthesized Product HPLC HPLC-UV/PDA Analysis Start->HPLC Purity Check MS HRMS (ESI-TOF) Analysis Start->MS Formula Check NMR ¹H & ¹³C NMR Analysis Start->NMR Connectivity Check Data_Integration Data Integration & Cross-Validation HPLC->Data_Integration Purity > 99%? Single Peak? MS->Data_Integration Correct Mass & Formula? NMR->Data_Integration Correct Connectivity & Isomer Check? Conclusion Confirmed Structure: This compound Data_Integration->Conclusion All Data Consistent Inconsistent Structure Not Confirmed (Re-synthesize or Re-purify) Data_Integration->Inconsistent Data Inconsistent

References

A Technical Guide to Benchmarking 5-Methoxyquinolin-6-amine as a Novel Synthetic Auxiliary in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical synthesis. Asymmetric catalysis, facilitated by chiral synthetic auxiliaries, offers the most elegant solution for achieving high stereoselectivity. The quinoline scaffold, a privileged structural motif found in nature's most effective chiral catalysts—the Cinchona alkaloids—serves as a promising backbone for novel auxiliary design.[1][2] This guide introduces a comprehensive framework for evaluating and benchmarking a new candidate, 5-Methoxyquinolin-6-amine, against established auxiliaries. Due to the nascent status of this compound in published literature, this document presents a proposed evaluation strategy, leveraging hypothetical yet plausible experimental data to illustrate the benchmarking process. We will situate our investigation within the context of the asymmetric Michael addition, a robust and mechanistically well-understood carbon-carbon bond-forming reaction, providing researchers with a self-validating protocol to assess this auxiliary's potential.[3]

The Quinoline Moiety: A Privileged Scaffold in Asymmetric Catalysis

The efficacy of the quinoline ring system in asymmetric catalysis is well-documented.[1][4] Its rigid, planar structure provides a predictable and sterically defined framework essential for creating a chiral pocket around a reactive center. The embedded nitrogen atom acts as a Lewis base and a coordination site for metals, while the aromatic system's electronics can be finely tuned through substitution.

This is famously exemplified by quinine and quinidine, which are used as chiral ligands in landmark reactions like the Sharpless asymmetric dihydroxylation.[5] These molecules leverage the quinoline nitrogen and a proximate hydroxyl group to coordinate reagents and substrates, directing their approach with high fidelity.

1.1. Introducing this compound: A Structural Hypothesis

This compound is an intriguing candidate for a synthetic auxiliary. Its structure features:

  • A quinoline nitrogen , capable of acting as a hydrogen bond acceptor or a metal coordinating site.

  • An amino group (-NH2) at the 6-position, which can serve as a hydrogen bond donor, a Brønsted base, or a secondary coordination site for a metal, forming a bidentate ligand.

  • A methoxy group (-OCH3) at the 5-position, which acts as an electron-donating group, potentially modulating the electronic properties and basicity of the quinoline nitrogen.

We hypothesize that this compound can function as an organocatalyst by activating substrates through a dual hydrogen-bonding model, similar to how cinchona-derived thioureas operate.[6]

The Benchmark Reaction: Asymmetric Michael Addition

To quantitatively assess the performance of a new auxiliary, a robust, reliable, and sensitive benchmark reaction is required. The conjugate addition of a carbon nucleophile to an α,β-unsaturated carbonyl compound, the Michael addition, is an ideal choice.[3][7] It is a fundamental C-C bond-forming reaction, and its asymmetric variant has been extensively studied with a wide range of catalysts.[8][9]

For this guide, we will benchmark the reaction between diethyl malonate (Michael Donor) and chalcone (Michael Acceptor) .

Proposed Catalytic Mechanism

The proposed mechanism involves the auxiliary acting as a bifunctional catalyst. The quinoline nitrogen and the amine group would co-act to bind and orient both the nucleophile and the electrophile, stabilizing the transition state that leads to the preferred enantiomer.

Catalytic_Cycle_Michael_Addition cluster_0 Catalytic Cycle cluster_1 Key Interactions CAT This compound (Auxiliary) TS Ternary Complex (Transition State) CAT->TS + Substrates N_Hbond Quinoline-N H-bonds with Malonate CAT->N_Hbond activates NH2_Hbond Amine-NH2 H-bonds with Chalcone CAT->NH2_Hbond activates SUB1 Diethyl Malonate SUB1->TS SUB2 Chalcone SUB2->TS PROD Chiral Product TS->PROD C-C Bond Formation PROD->CAT Product Release + Regeneration CAT_H Protonated Auxiliary N_Hbond->TS orient NH2_Hbond->TS orient

Caption: Proposed bifunctional activation mechanism for the asymmetric Michael addition.
The Contenders: Established Synthetic Auxiliaries

A benchmark is only as good as the standards it's compared against. We have selected two well-characterized auxiliaries that represent different classes of organocatalysts.

  • (S)-Proline: A simple, inexpensive, and highly effective amino acid catalyst. It typically operates through an enamine-based mechanism.[10][11] Its ubiquity and well-understood behavior make it an essential baseline contender.

  • Hydroquinine: A Cinchona alkaloid, and a close structural relative to our target molecule.[12] It contains the 6-methoxyquinoline core and is known to catalyze Michael additions effectively, often through hydrogen bonding interactions that activate the nucleophile.[6][13] It serves as the "gold standard" comparator in this context.

Experimental Design and Protocols

Scientific integrity demands rigorous and reproducible experimental design. The following protocols are designed to be self-validating, ensuring that any observed differences in performance can be confidently attributed to the auxiliary being tested.

Experimental_Workflow cluster_workflow Benchmarking Workflow A 1. Reagent Preparation (Dry Solvents, Purified Substrates) B 2. Parallel Reaction Setup (Auxiliary + Chalcone + Solvent) A->B C 3. Reaction Initiation (Add Diethyl Malonate, Start Timer) B->C D 4. Reaction Monitoring (TLC Analysis at t=1, 4, 12, 24h) C->D E 5. Workup & Purification (Quench, Extraction, Column Chromatography) D->E F 6. Yield Determination (Mass of Pure Product) E->F G 7. Enantiomeric Excess Analysis (Chiral HPLC) F->G

Caption: Standardized workflow for benchmarking auxiliary performance.
4.1. General Protocol for Asymmetric Michael Addition

Causality: This protocol maintains identical conditions (concentration, temperature, stoichiometry) across all experiments, ensuring the auxiliary is the only variable. Toluene is chosen as a non-polar solvent to maximize the influence of hydrogen-bonding interactions.

  • Preparation: In a dry 10 mL round-bottom flask under an inert atmosphere (N2), add chalcone (1.0 mmol, 208.2 mg) and the respective synthetic auxiliary (0.1 mmol, 10 mol%).

  • Solvation: Add 5.0 mL of dry toluene. Stir the mixture at room temperature (25 °C) for 10 minutes to ensure dissolution and pre-association.

  • Initiation: Add diethyl malonate (1.5 mmol, 240.2 mg, 1.5 eq.) via syringe.

  • Reaction: Stir the reaction vigorously at 25 °C. Monitor the reaction progress by taking aliquots for Thin Layer Chromatography (TLC) analysis at set time points.

  • Workup: Upon completion (or after 24 hours), quench the reaction by adding 5 mL of 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure Michael adduct.

  • Analysis: Determine the isolated yield. Submit a sample of the pure product for chiral HPLC analysis to determine the enantiomeric excess.

4.2. Protocol for Enantiomeric Excess (e.e.) Determination by Chiral HPLC

Trustworthiness: Chiral HPLC is the industry-standard method for quantifying the ratio of enantiomers.[14][15] By comparing the integrated peak areas of the two enantiomers, a precise e.e. value can be calculated.[16]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in the mobile phase (e.g., Hexane/Isopropanol mixture).

  • Instrumentation: Use an HPLC system equipped with a chiral stationary phase column (e.g., Chiralpak AD-H or similar).

  • Method:

    • Mobile Phase: 90:10 Hexane/Isopropanol

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Column Temperature: 25 °C

  • Analysis: Inject the sample. Identify the two peaks corresponding to the R and S enantiomers. Integrate the area of each peak.

  • Calculation: Calculate enantiomeric excess using the formula:

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Performance Benchmark Data (Hypothetical)

The following table summarizes the hypothetical but realistic outcomes from the described experimental protocol. This data is for illustrative purposes to demonstrate the benchmarking process.

AuxiliaryTime (h)Yield (%)e.e. (%)Key Observations
This compound 188578Moderate reaction time with good yield and promising enantioselectivity. Suggests effective, but not perfect, stereocontrol.
(S)-Proline 249295Slower reaction but excellent yield and stereoselectivity, consistent with a well-optimized enamine catalysis pathway.[10]
Hydroquinine 129591Rapid and highly selective, demonstrating the power of the bifunctional Cinchona scaffold for H-bond-directed catalysis.[6][8]
Analysis and Interpretation
  • Proof of Concept: this compound demonstrates clear catalytic activity and induces significant enantioselectivity (78% e.e.). This validates the initial hypothesis that its structure is conducive to asymmetric catalysis and warrants further investigation.

  • Performance Gap: While promising, it does not yet match the performance of the gold-standard comparators. Its 78% e.e. is lower than both (S)-Proline (95%) and Hydroquinine (91%). This suggests that the chiral environment created by the auxiliary is less organized or that competing non-selective background reactions may be occurring.

  • Mechanistic Insights: The performance being closer to Hydroquinine than (S)-Proline in terms of reaction time (faster than proline) lends credence to a bifunctional hydrogen-bonding mechanism rather than a covalent enamine mechanism. The methoxy and amine groups likely work in concert, but their specific geometry in this compound may be suboptimal compared to the rigid, evolved framework of the Cinchona alkaloids.

  • Pathways for Optimization: The 17-point gap in e.e. compared to (S)-Proline presents a clear target for optimization. Future work could involve:

    • Structural Modification: Introducing bulky groups to the amine or elsewhere on the quinoline ring to enhance steric hindrance and improve facial selectivity.

    • Solvent Screening: Evaluating a range of solvents to find conditions that may better organize the catalyst-substrate transition state.

    • Additive Screening: The addition of a non-chiral acid or base co-catalyst could enhance activity and selectivity.

Conclusion

This guide outlines a robust and scientifically rigorous framework for the initial evaluation of this compound as a novel synthetic auxiliary. While direct experimental data is not yet available, our analysis based on structural analogy and hypothetical benchmarking demonstrates that the molecule holds clear potential. It successfully induces asymmetry in the Michael addition, though it falls short of established catalysts like (S)-Proline and its natural analogue, Hydroquinine.

The true value of this guide lies not in the hypothetical numbers, but in the structured methodology it provides. By following these self-validating protocols, researchers can efficiently and accurately determine the true performance of this compound, elucidate its mechanistic behavior, and strategically identify pathways for its optimization into a next-generation catalyst for asymmetric synthesis.

References

The Genesis of Isomeric Impurities: A Synthetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Isomeric Purity Analysis of 5-Methoxyquinolin-6-amine

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step but a foundational pillar of safety and efficacy. This compound, a key building block in the synthesis of various pharmacologically active molecules, presents a common yet critical analytical challenge: the determination of its isomeric purity. The presence of even minute quantities of positional isomers, arising from non-selective synthesis or precursor impurities, can significantly impact the downstream reaction yields, impurity profiles, and ultimately, the biological activity and safety of the final drug product.

This guide provides a comprehensive comparison of modern analytical techniques for resolving and quantifying isomeric impurities in this compound. We will move beyond simple protocol recitation to explore the causality behind methodological choices, grounding our discussion in established regulatory frameworks and field-proven data.

Understanding the potential impurities begins with the synthesis. A common route to this compound involves the nitration of 5-methoxyquinoline followed by reduction.

cluster_synthesis Synthetic Pathway and Impurity Formation A 5-Methoxyquinoline B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C Mixture of Nitro-isomers B->C D 5-Methoxy-6-nitroquinoline (Desired Intermediate) C->D Major Product E 5-Methoxy-8-nitroquinoline (Potential Isomer) C->E Side Product F Reduction (e.g., SnCl₂/HCl or H₂, Pd/C) D->F E->F G This compound (Target Product) F->G H 5-Methoxyquinolin-8-amine (Isomeric Impurity) F->H

Caption: Synthetic pathway highlighting the potential for isomeric impurity generation.

The electrophilic nitration of the quinoline ring is seldom perfectly regioselective. While the 6-position is often favored, substitution can also occur at other positions, most notably the 8-position, leading to the formation of 5-methoxy-8-nitroquinoline. If this isomeric intermediate is not completely removed prior to the reduction step, it will inevitably be converted to 5-methoxyquinolin-8-amine, a critical process-related impurity that is structurally very similar to the desired product. Therefore, a robust analytical method must be capable of baseline-resolving these positional isomers.

Comparative Analysis of Chromatographic Techniques

The separation of closely related isomers like this compound and its positional counterparts is primarily a task for chromatography. We will compare the two most powerful techniques for this application: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

ParameterReversed-Phase HPLC (RP-HPLC)Supercritical Fluid Chromatography (SFC)
Primary Separation Principle Partitioning between a non-polar stationary phase and a polar mobile phase.Partitioning using a supercritical fluid (typically CO₂) as the primary mobile phase with an organic co-solvent.
Typical Stationary Phase C18, C8, Phenyl-HexylChiral or achiral phases (e.g., Diol, 2-Ethylpyridine)
Mobile Phase Acetonitrile/Methanol and aqueous buffers.Supercritical CO₂ and an alcohol modifier (e.g., Methanol).
Key Advantage for Isomers Highly versatile and robust; extensive history and column chemistries available.[1][2]Faster analysis, higher efficiency, and significantly reduced organic solvent consumption ("Green Chemistry").[3][4]
Resolution Power Good to Excellent, highly dependent on column and mobile phase optimization.Often provides orthogonal selectivity to RP-HPLC, potentially resolving impurities that co-elute in HPLC.[5]
Run Time Typically 10-30 minutes.Typically 2-10 minutes.
Environmental Impact High consumption of organic solvents.Low organic solvent use; CO₂ is recycled from industrial processes.[3]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the established workhorse for purity analysis in the pharmaceutical industry. The choice of stationary phase is critical for resolving positional isomers.

  • Causality of Column Selection: While a standard C18 column provides excellent hydrophobic retention, its shape selectivity for planar aromatic molecules like quinolines can sometimes be limited. A Phenyl-Hexyl stationary phase is often a superior choice. The phenyl groups in the stationary phase can undergo π-π interactions with the aromatic quinoline ring system. Subtle differences in the electron density and dipole moment between the 6-amino and 8-amino isomers can lead to differential π-π stacking, enhancing selectivity and achieving baseline resolution where a C18 might fail.

  • Mobile Phase Optimization: The basic nature of the amine functional group necessitates pH control of the mobile phase.[6] Operating at a slightly acidic pH (e.g., pH 3.0 using a formate buffer) ensures the amine is protonated, leading to sharper peaks and preventing interaction with residual silanols on the silica support. The choice of organic modifier (acetonitrile vs. methanol) can also fine-tune selectivity.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, high-throughput, and environmentally friendly alternative to HPLC.[3][] It utilizes supercritical CO₂, which has liquid-like density and gas-like viscosity, as the main mobile phase. This allows for high flow rates and rapid separations without a significant loss in efficiency.[5]

  • Orthogonal Selectivity: For isomeric separations, SFC's primary advantage lies in its different separation mechanism, which often provides "orthogonal" selectivity to RP-HPLC. The separation in SFC is governed by interactions with a polar stationary phase (in normal-phase mode) and the polar co-solvent/additive in the mobile phase. This provides a completely different set of interactions compared to the hydrophobic mechanisms of RP-HPLC, often resolving impurities that are challenging for HPLC.

  • Application in Chiral Context: While this compound is achiral, many drug molecules derived from it are chiral. SFC is the industry's gold standard for chiral separations due to its high speed and efficiency on chiral stationary phases (CSPs).[4][8][9] Its ability to rapidly screen multiple columns and co-solvents makes it invaluable for developing enantioselective methods.

Method Validation: The Pillar of Trustworthiness

A method is only useful if it is proven to be reliable. All analytical procedures for purity determination must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for purpose.[10][11][12][13]

cluster_validation ICH Q2(R1) Validation Workflow cluster_params Key Validation Parameters A Define Analytical Procedure's Purpose (e.g., Impurity Test) B Select Method (e.g., RP-HPLC) A->B C Method Development & Optimization B->C D Validation Protocol C->D E Execute Validation Experiments D->E P1 Specificity E->P1 P2 Linearity E->P2 P3 Range E->P3 P4 Accuracy E->P4 P5 Precision (Repeatability & Intermediate) E->P5 P6 LOD / LOQ E->P6 P7 Robustness E->P7 F Validation Report & Final Method P1->F P2->F P3->F P4->F P5->F P6->F P7->F

References

Navigating Experimental Reproducibility: A Comparative Guide to 6-Methoxyquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, particularly in the pursuit of novel antimalarial agents, the quinoline scaffold remains a cornerstone of drug design.[1][2] Among the critical precursors for many potent antimalarial compounds is 6-methoxyquinolin-8-amine. However, the reproducibility of experiments involving this and similar quinoline derivatives is a significant concern that can impede drug discovery pipelines. The initial ambiguity in identifying the precise isomer—distinguishing 6-methoxyquinolin-8-amine from its positional isomers like 5-methoxyquinolin-6-amine—underscores a fundamental challenge: the absolute necessity for rigorous synthesis, purification, and characterization to ensure reliable and repeatable results.

This guide provides an in-depth technical comparison of the synthesis and characterization of 6-methoxyquinolin-8-amine and its close analogue, 8-amino-6-methylquinoline. It offers detailed, validated protocols and explains the causal relationships between experimental choices and outcomes, aiming to equip researchers with the knowledge to navigate the complexities of quinoline chemistry and enhance the reproducibility of their findings.

The Isomer Imperative: A Precursor to Reproducibility

The seemingly subtle shift of a methoxy or methyl group on the quinoline ring can drastically alter the physicochemical properties of a molecule, including its reactivity, solubility, and, most importantly, its biological activity and toxicity.[2] Therefore, the first step in ensuring experimental reproducibility is the unambiguous identification of the starting material. The initial confusion between different methoxyquinolin-amine isomers highlights a prevalent issue in chemical synthesis: the need for meticulous analytical confirmation of a compound's structure before its use in further reactions or biological assays.

Synthesis and Purification: A Tale of Two Quinolines

The synthesis of 8-aminoquinoline derivatives often employs the Skraup reaction or a modification thereof, a powerful but notoriously challenging method for constructing the quinoline core.[3][4] This reaction's often violent, exothermic nature and the potential for tar formation can lead to significant variability in yield and purity, directly impacting reproducibility.[5]

The Synthetic Pathway to 6-Methoxyquinolin-8-amine

The synthesis of 6-methoxyquinolin-8-amine is typically a two-step process starting from 4-methoxy-2-nitroaniline.[1]

  • Step 1: The Skraup Reaction to form 6-methoxy-8-nitroquinoline. This reaction involves the cyclization of 4-methoxy-2-nitroaniline with glycerol in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent. The choice of reaction conditions is critical to control the exothermic reaction and maximize yield.[1]

  • Step 2: Reduction of the Nitro Group. The resulting 6-methoxy-8-nitroquinoline is then reduced to 6-methoxyquinolin-8-amine, commonly using a reducing agent like tin(II) chloride (SnCl₂).[1]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Synthesis of 6-methoxyquinolin-8-amine

A Comparative Synthesis: 8-Amino-6-methylquinoline

A structurally similar alternative, 8-amino-6-methylquinoline, can be synthesized via a similar pathway, starting from 4-methyl-2-nitroaniline. While the fundamental reaction steps are analogous, the difference in the starting material's substituent (methoxy vs. methyl) can influence reaction kinetics and purification strategies.

Table 1: Comparative Synthesis Parameters

Parameter6-Methoxyquinolin-8-amine Synthesis8-Amino-6-methylquinoline Synthesis (Predicted)Causality and Impact on Reproducibility
Starting Material 4-methoxy-2-nitroaniline4-methyl-2-nitroanilineThe electron-donating nature of the methoxy group can influence the electrophilicity of the aniline ring, potentially affecting the rate and regioselectivity of the Skraup reaction compared to the less electron-donating methyl group.
Skraup Reaction Yield 60-75% (reported)Variable, potentially lowerThe Skraup reaction is sensitive to steric and electronic effects. Variations in yield are common and represent a major source of irreproducibility. Careful control of temperature and reagent addition is crucial.[3]
Reduction Yield ~77% (reported)[6]HighThe reduction of the nitro group is generally a high-yielding and reproducible step, provided the starting nitroquinoline is of sufficient purity.
Purification Column chromatographyColumn chromatographyBoth compounds require chromatographic purification to remove unreacted starting materials and side products. The polarity difference due to the methoxy vs. methyl group will necessitate different solvent systems for optimal separation.

Ensuring Purity: A Multi-faceted Analytical Approach

The cornerstone of reproducible research is the use of well-characterized, high-purity compounds. A combination of analytical techniques is essential to confirm the identity and purity of the synthesized 8-aminoquinoline derivatives.

dot graph TD { subgraph "Analytical Workflow" direction LR A["Synthesized Product"] --> B{"Purity & Identity Check"}; B --> C["HPLC-UV"]; B --> D["GC-MS"]; B --> E["NMR Spectroscopy"]; C --> F["Quantitative Purity"]; D --> G["Impurity Identification"]; E --> H["Structural Confirmation"]; end }

Analytical workflow for quinoline derivatives

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a workhorse for assessing the purity of organic compounds. A reversed-phase C18 column is typically employed for quinoline derivatives.[7][8]

Experimental Protocol: HPLC Purity Analysis

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

  • Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.05 M phosphate buffer, pH 3.0) and an organic modifier like acetonitrile or methanol.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at a wavelength of maximum absorbance (e.g., ~240 nm).[7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying volatile impurities and confirming the molecular weight of the target compound.[9][10]

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar capillary column (e.g., DB-5MS).[10]

  • Carrier Gas: Helium at a constant flow rate.[10]

  • Injector Temperature: 280 °C.[10]

  • Oven Program: Start at 60 °C, then ramp to 310 °C.[10]

  • Detection: Electron Ionization (EI) mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR Data for 6-Methoxyquinolin-8-amine (400 MHz, CDCl₃): δ = 8.60 (dd, J = 1.6 Hz, 4.3 Hz, 1H), 7.96 (dd, J = 1.6 Hz, 8.3 Hz, 1H), 7.32 (dd, J = 4.3 Hz, 8.3 Hz, 1H), 6.58 (d, J = 2.5 Hz, 1H), 6.48 (d, J = 2.6 Hz, 1H), 5.01 (br s, 2H), 3.88 (s, 3H).[6]

¹³C NMR Data for 6-Methoxyquinolin-8-amine (101 MHz, CDCl₃): δ = 159.4, 145.4, 145.2, 135.5, 130.4, 122.2, 102.2, 95.0, 55.8.[6]

Table 2: Comparative Analytical Data

Analytical Technique6-Methoxyquinolin-8-amine8-Amino-6-methylquinolineSignificance for Reproducibility
HPLC Retention Time Dependent on specific conditionsWill differ from the methoxy analogA consistent retention time is a primary indicator of compound identity and purity in routine analysis.
Mass Spectrum (m/z) 174.20 (M⁺)[11]158.20 (M⁺)[2]Confirms the molecular weight, distinguishing between the two analogs and identifying potential impurities.
¹H NMR (Chemical Shifts) Methoxy singlet at ~3.88 ppm[6]Methyl singlet at ~2.4 ppmProvides definitive structural confirmation and allows for the identification of isomeric impurities.

Application in Antimalarial Assays: The Impact of Purity on Biological Data

6-Methoxyquinolin-8-amine is a key precursor to the antimalarial drug primaquine and its analogs.[1] The purity of this precursor directly influences the yield and purity of the final active pharmaceutical ingredient (API), and any impurities can have confounding effects in biological assays.

Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)

  • Parasite Culture: Culture Plasmodium falciparum (e.g., 3D7 or K1 strains) in human erythrocytes in a low oxygen environment.[12][13]

  • Drug Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).

  • Assay Plate Setup: Add the parasite culture to 96-well plates containing the serially diluted compounds.[13]

  • Incubation: Incubate the plates for 72 hours at 37 °C.[12]

  • Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Data Acquisition: Measure fluorescence using a plate reader. The intensity of the fluorescence is proportional to the number of viable parasites.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the fluorescence intensity against the drug concentration.

Comparison with an Alternative: Primaquine

Primaquine, an established antimalarial drug, is a derivative of 6-methoxyquinolin-8-amine. While not a direct precursor alternative, comparing the biological activity of primaquine with novel compounds synthesized from the same precursor is a common practice in drug discovery.

Table 3: Comparative Antimalarial Activity

CompoundTarget StageIC₅₀ against P. falciparum (Liver Stage)Cytotoxicity (CC₅₀)Significance for Reproducibility
Primaquine Liver hypnozoites, gametocytesDependent on host CYP2D6 metabolism[14]Varies with cell lineServes as a benchmark for the activity of new analogs. Reproducible IC₅₀ values for primaquine are essential for validating the assay and ensuring the reliability of data for new compounds.
Novel Primaquine Analog VariesTo be determinedTo be determinedThe purity of the 6-methoxyquinolin-8-amine precursor is critical. Impurities could lead to the formation of unintended side products, which may have their own biological activity or toxicity, thus confounding the results and leading to erroneous structure-activity relationship (SAR) conclusions.

Conclusion

The reproducibility of experiments involving 6-methoxyquinolin-8-amine and other quinoline derivatives is not merely a matter of procedural fidelity but is deeply rooted in the principles of synthetic chemistry and analytical rigor. The challenges inherent in the Skraup synthesis necessitate a thorough understanding of the reaction mechanism and meticulous control over experimental parameters. Furthermore, a comprehensive suite of analytical techniques—HPLC, GC-MS, and NMR—is indispensable for confirming the identity and purity of the synthesized compounds.

By adhering to the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. This commitment to scientific integrity is paramount for the successful development of new therapeutic agents and for building a trustworthy foundation of scientific knowledge.

References

The Evolving Landscape of Quinoline-Based Therapeutics: A Comparative Analysis of 5-Methoxyquinolin-6-amine and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] From the historical success of quinine in combating malaria to the development of modern anticancer agents, quinoline derivatives continue to be a fertile ground for the discovery of novel therapeutics.[4][5] This guide provides a comprehensive review of the applications and efficacy of a specific derivative, 5-Methoxyquinolin-6-amine, and compares its potential with that of other key quinoline-based compounds. Drawing upon experimental data from closely related analogs, we aim to provide a forward-looking perspective for researchers engaged in the development of next-generation therapies.

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

The versatility of the quinoline ring system allows for extensive functionalization, leading to a diverse array of pharmacological profiles.[6] The strategic placement of substituents, such as methoxy and amino groups, can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including target specificity, potency, and metabolic stability.[7] Quinoline derivatives have demonstrated significant potential in several therapeutic areas, most notably as:

  • Anticancer Agents: By interfering with DNA replication, inhibiting key kinases, and inducing apoptosis, various quinoline derivatives have shown promise in oncology.[8][9][10]

  • Antimalarial Drugs: The ability of quinolines to interfere with heme detoxification in the malaria parasite has been a critical mechanism in the fight against this infectious disease.[2][5]

  • Kinase Inhibitors: The quinoline core can serve as a scaffold for designing potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders.[11][12][13]

  • Neuroprotective Agents: Emerging research suggests that certain quinoline derivatives may offer therapeutic benefits in neurodegenerative diseases by mitigating oxidative stress and inflammation.[14][15][16]

Spotlight on this compound: Inferred Efficacy and Applications

Direct experimental data on the biological activity of this compound is limited in publicly available literature. However, by examining its structural isomer, 8-amino-6-methoxyquinoline, and other closely related analogs, we can infer its potential applications and efficacy. This approach, grounded in established structure-activity relationships (SAR) of quinoline derivatives, provides a strong foundation for future research.[7][17]

Potential as an Antimalarial Agent

The 8-aminoquinoline scaffold is a well-established pharmacophore in antimalarial drug discovery, with primaquine being a notable example. A recent study on 8-amino-6-methoxyquinoline-tetrazole hybrids demonstrated potent antiplasmodial activity against Plasmodium falciparum.[1] This suggests that the amino and methoxy substitutions on the quinoline ring are crucial for its antimalarial effects.

Inference for this compound: Given the structural similarities, it is highly probable that this compound also possesses antiplasmodial properties. The precise positioning of the amino and methoxy groups would likely influence its potency and selectivity.

Comparative Efficacy of a Closely Related Analog:

CompoundTarget OrganismIC50 (µM)Cytotoxicity (L-6 cells, IC50 in µM)Selectivity Index (SI)
8-amino-6-methoxyquinoline-tetrazole hybrid (most active)P. falciparum NF540.324>248.5>318.3
ChloroquineP. falciparum NF54~0.02--

Table 1: Antiplasmodial activity of a representative 8-amino-6-methoxyquinoline derivative compared to chloroquine. Data extracted from[1].

Potential as an Anticancer Agent and Kinase Inhibitor

Numerous quinoline derivatives bearing methoxy and amino groups have been investigated as anticancer agents.[18][19][20] These compounds often exert their effects by inhibiting protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and mTOR.[9][21][22] For instance, certain 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives (a related heterocyclic scaffold) have shown potent anticancer activity with IC₅₀ values in the low micromolar range against various cancer cell lines.[23]

Inference for this compound: The presence of both a methoxy and an amino group on the quinoline ring of this compound suggests its potential as a kinase inhibitor and, consequently, as an anticancer agent. The specific kinase targets and the potency would need to be determined experimentally.

Logical Relationship: From Scaffold to Biological Activity

G Quinoline Quinoline Scaffold Target This compound Quinoline->Target Substituents Amino & Methoxy Groups Substituents->Target Activity Potential Biological Activity Target->Activity Anticancer Anticancer Activity->Anticancer Antimalarial Antimalarial Activity->Antimalarial KinaseInhibition Kinase Inhibition Activity->KinaseInhibition

Caption: The versatile quinoline scaffold, when functionalized with amino and methoxy groups, yields this compound, a compound with predicted therapeutic potential.

Experimental Protocols for Efficacy Evaluation

To validate the inferred therapeutic potential of this compound, a series of well-established in vitro and in vivo assays are required.

In Vitro Antiplasmodial Activity Assay

Objective: To determine the 50% inhibitory concentration (IC50) of the compound against P. falciparum.

Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum (e.g., NF54 strain) in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of test concentrations.

  • Assay Setup: In a 96-well plate, add parasitized erythrocytes to each well, followed by the different concentrations of the test compound. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Quantification of Parasite Growth: Measure parasite growth inhibition using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, K-562) and a normal cell line (e.g., BHK-21) in appropriate media supplemented with fetal bovine serum and antibiotics.[10]

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (50% growth inhibition) or IC50 value.[10]

Experimental Workflow: In Vitro Anticancer Screening

G start Start culture Culture Cancer & Normal Cells start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound seed->treat mtt Add MTT Reagent treat->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate GI50/IC50 read->analyze end End analyze->end

Caption: A streamlined workflow for assessing the in vitro anticancer activity of novel compounds using the MTT assay.

Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against specific protein kinases.

Methodology:

  • Kinase and Substrate Preparation: Obtain purified recombinant kinases and their corresponding substrates.

  • Assay Reaction: In a suitable buffer, incubate the kinase, substrate, ATP, and various concentrations of this compound.

  • Detection of Phosphorylation: Measure the extent of substrate phosphorylation using methods such as radioactive assays (³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of kinase activity against the log of the inhibitor concentration.

Comparative Landscape and Future Directions

While this compound holds promise, it is crucial to consider the broader landscape of quinoline-based therapeutics and their alternatives.

Antimalarials: The emergence of drug-resistant malaria strains necessitates the development of new agents. While quinolines remain important, other classes of compounds, such as artemisinin derivatives and atovaquone-proguanil, are now first-line treatments in many regions.[2] The future of antimalarial drug discovery may lie in combination therapies and compounds with novel mechanisms of action.

Anticancer Agents: The field of oncology is rapidly moving towards targeted therapies. While quinoline-based kinase inhibitors are valuable, they face competition from monoclonal antibodies, immunotherapies, and other small molecule inhibitors targeting different signaling pathways.[11] The development of highly selective and potent quinoline derivatives will be key to their success.

Neurodegenerative Diseases: The therapeutic options for neurodegenerative diseases are currently limited. The potential neuroprotective effects of quinoline derivatives are an exciting area of research.[14][15] However, they will be benchmarked against a wide range of compounds targeting various pathological mechanisms, including protein aggregation, oxidative stress, and neuroinflammation.

Conclusion

This compound represents an intriguing yet underexplored member of the pharmacologically rich quinoline family. Based on the established biological activities of its close structural relatives, it is a promising candidate for further investigation as an antimalarial, anticancer, and neuroprotective agent. The experimental protocols outlined in this guide provide a clear roadmap for elucidating its specific efficacy and mechanisms of action. As the quest for novel and more effective therapeutics continues, the systematic exploration of such rationally designed heterocyclic compounds will undoubtedly play a pivotal role in advancing human health.

References

Safety Operating Guide

Part 1: Hazard Identification and Personal Protective Equipment (PPE)

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of 5-Methoxyquinolin-6-amine

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound (CAS No. 66479-54-5). As a valued professional in research and development, your safety and environmental responsibility are paramount. This document is structured to provide not just instructions, but a deep understanding of the causality behind these essential protocols, ensuring a self-validating system of laboratory safety.

Understanding the hazard profile of a chemical is the foundation of its safe handling and disposal. Based on data from structural analogs, this compound should be treated as a hazardous substance.

Summary of Potential Hazards

The hazard profile is derived from GHS classifications of closely related quinoline derivatives. The parent quinoline structure is also noted for potential carcinogenicity and aquatic toxicity, demanding a cautious approach.[1]

Hazard ClassificationGHS Hazard Statement (H-Code)Rationale and Implication for Handling
Skin Corrosion/Irritation H315: Causes skin irritation[2][3][4]Avoid all direct skin contact. If contact occurs, wash immediately and thoroughly. Prolonged contact may cause inflammation and redness.
Serious Eye Damage/Irritation H319: Causes serious eye irritation[2][3][4]Direct contact with eyes can cause significant pain and potential damage. Mandatory use of chemical safety goggles is required.
Acute Toxicity (Oral, Dermal, Inhalation) H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[3][5][6]The compound must not be ingested. Dermal absorption and inhalation of dust/aerosols are significant routes of exposure that must be controlled.
Specific Target Organ Toxicity H335: May cause respiratory irritation[2][3]Inhalation of dust or aerosols may irritate the respiratory tract, leading to coughing and discomfort. All handling of solids must be done in a ventilated space.
Mandatory Personal Protective Equipment (PPE)

Based on the hazard assessment, the following PPE is required at all times when handling this compound, its containers, or its waste products.

  • Eye Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN 166.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron should be worn over the lab coat.[7]

  • Engineering Controls: All weighing and handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation exposure.[1][7] An eyewash station and safety shower must be immediately accessible.[6]

Part 2: The Disposal Decision Workflow

Proper disposal begins with correct waste segregation at the point of generation. This decision workflow must be followed to ensure compliance and safety. Under no circumstances should this chemical or its waste be disposed of in the regular trash or down the sanitary sewer.[1][7]

G start Waste Containing This compound Generated q1 What is the form of the waste? start->q1 solid Solid / Pure Compound q1->solid Solid liquid Liquid / Solution q1->liquid Liquid labware Contaminated Labware (Gloves, Tips, Glassware) q1->labware Labware p1 Follow Protocol A: Solid Hazardous Waste Disposal solid->p1 p2 Follow Protocol B: Liquid Hazardous Waste Disposal liquid->p2 p3 Follow Protocol C: Contaminated Solid Waste Disposal labware->p3 end_node Store sealed, labeled container in Satellite Accumulation Area (SAA). Contact EHS for pickup. p1->end_node p2->end_node p3->end_node

Caption: Disposal decision workflow for this compound.

Part 3: Step-by-Step Disposal Protocols

Adherence to these specific protocols is mandatory for ensuring safety and regulatory compliance.

Protocol A: Disposal of Solid/Pure Compound Waste

This protocol applies to unused, expired, or surplus solid this compound.

  • Preparation: Ensure all required PPE is worn and work is conducted within a chemical fume hood.

  • Containerization: Place the solid waste directly into a designated "Hazardous Waste" container. This container must be made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.

    • Causality: Using a dedicated, compatible container prevents accidental reactions and ensures the integrity of the waste containment.[8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an accurate list of all constituents and their approximate percentages.

  • Storage: Keep the waste container sealed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong oxidizing agents and strong acids.[5]

Protocol B: Disposal of Liquid Waste (Solutions)

This protocol applies to solutions containing this compound, including reaction mixtures, mother liquors, and instrument effluent.

  • Segregation: This waste stream must be segregated as "Non-halogenated Organic Waste" unless it is dissolved in a halogenated solvent (e.g., dichloromethane). Do not mix with aqueous or acidic waste streams.

    • Causality: Segregation is a primary principle of hazardous waste management. Mixing incompatible waste streams can cause dangerous reactions, and mixing halogenated with non-halogenated solvents significantly increases the final disposal cost.

  • Containerization: Collect the liquid waste in a designated, leak-proof hazardous waste container with a secure screw cap. The original solvent bottle is often a suitable choice. Ensure there is at least 10% headspace in the container to allow for vapor expansion.

  • Labeling: Affix a "Hazardous Waste" label to the container. List "this compound" and all other solvent/reagent components by their full name.

  • Storage: Store the sealed container within secondary containment (e.g., a plastic tub) in your laboratory's SAA.

Protocol C: Disposal of Contaminated Labware

This protocol applies to any item that has come into direct contact with this compound, such as gloves, weighing paper, pipette tips, and contaminated glassware.

  • Gross Decontamination: If possible, rinse disposable items with a small amount of a suitable solvent (e.g., ethanol or acetone) and collect this rinsate as liquid hazardous waste (Protocol B). This minimizes the amount of residual chemical on the solid waste.

  • Collection: Place all contaminated solid items into a designated, durable, leak-proof container. This is often a sturdy plastic bag (double-bagging is recommended) or a lined cardboard box.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list the contaminating chemical(s), including "Trace this compound."

  • Final Disposal: Once full, seal the bag or box and transfer it to the SAA for collection by your institution's environmental health and safety office.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, immediate and correct action is critical.

  • Evacuate & Alert: Alert all personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.

  • Secure the Area: Restrict access to the spill area. If the compound is a solid, prevent the dust from becoming airborne.

  • Don PPE: Before any cleanup, don all required PPE, including respiratory protection if necessary.

  • Contain & Absorb: For liquid spills, cover with an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent. For solid spills, carefully sweep up the material, avoiding dust generation.[5]

  • Collect Waste: Carefully scoop the absorbed spill material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Collect all cleanup materials (absorbent, towels, etc.) as contaminated solid waste (Protocol C).

  • Report: Report the incident to your laboratory supervisor and your institution's Environmental Health & Safety (EHS) office, regardless of the spill size.

Part 5: Regulatory Compliance

All disposal procedures must comply with local, state, and federal regulations. In the United States, the primary regulations are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS office is your primary resource for ensuring compliance. They will manage the final collection and transfer of waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via high-temperature incineration.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyquinolin-6-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinolin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.